Isometamidium
Description
Properties
IUPAC Name |
3-[2-(3-amino-5-ethyl-6-phenylphenanthridin-5-ium-8-yl)iminohydrazinyl]benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N7/c1-2-35-26-16-20(29)11-13-24(26)23-14-12-22(17-25(23)27(35)18-7-4-3-5-8-18)33-34-32-21-10-6-9-19(15-21)28(30)31/h3-17,29H,2H2,1H3,(H4,30,31,32,33)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKOYGZYLRKTJH-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34301-55-8 (chloride), 35628-03-6 (methanesulfonate), 6798-24-9 (chloride mono-hydrochloride Samorin) | |
| Record name | Isometamidium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020438033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30174384 | |
| Record name | Isometamidium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20438-03-3 | |
| Record name | Isometamidium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020438033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isometamidium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOMETAMIDIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9HA0WUW3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Biological Activity of Isometamidium Against Trypanosoma congolense
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isometamidium chloride (ISM) remains a cornerstone for the control of Animal African Trypanosomiasis (AAT), particularly infections caused by Trypanosoma congolense. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, the development of resistance, and the experimental methodologies used to assess its efficacy. Quantitative data from various studies are summarized, and key experimental workflows and proposed molecular mechanisms are visualized to facilitate a deeper understanding of the complex host-parasite-drug interactions.
Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated, but it is widely accepted that its primary target is the kinetoplast DNA (kDNA) within the trypanosome's single mitochondrion.[1] this compound is a phenanthridine cationic compound that, due to its positive charge, is thought to be taken up by the parasite and accumulates in the mitochondrion. This accumulation is driven by the negative mitochondrial membrane potential. Once inside the mitochondrion, this compound intercalates with the kDNA, leading to a condensation of the kinetoplast network. This interaction is believed to inhibit the replication and transcription of kDNA, ultimately disrupting mitochondrial function and leading to parasite death. Some studies have suggested that this compound may also interfere with topoisomerase II activity, further disrupting DNA replication.[1][2]
Mechanisms of Resistance
The emergence and spread of this compound-resistant T. congolense is a significant challenge in the control of AAT.[3][4][5][6] The primary mechanism of resistance is a reduction in the intracellular accumulation of the drug.[1][3][4] This is thought to be achieved through several potential modifications at the parasite's cellular level:
-
Decreased Drug Uptake: Resistant strains may possess alterations in transmembrane transporters responsible for this compound influx, leading to a lower rate of drug entry into the parasite.[1][3][4]
-
Increased Drug Efflux: Evidence suggests that resistant trypanosomes may actively pump this compound out of the cell at a higher rate, possibly through the overexpression or modification of efflux transporters like ATP-binding cassette (ABC) transporters.[1]
-
Altered Mitochondrial Membrane Potential: Changes in the mitochondrial electrical potential have been observed in this compound-resistant T. congolense, which could reduce the driving force for drug accumulation within the mitochondrion.[1]
Genomic analyses have identified shifts in the read depth at heterozygous loci in genes encoding various transporters and transmembrane proteins in resistant strains, supporting the role of altered drug transport in the resistance phenotype.[3][4] Interestingly, the development of full resistance appears to be enhanced in immunocompromised hosts, suggesting a role for the host's immune system in controlling resistant parasite populations.[3][4]
Quantitative Data on this compound Activity
The following tables summarize key quantitative data from various studies on the efficacy of this compound against T. congolense.
Table 1: In Vitro Sensitivity of T. congolense to this compound
| T. congolense Strain/Isolate | IC50 (ng/mL) | Assay Type | Reference |
| IL3000 | 0.82 | Luminescent Cell Viability | [2] |
| IL 1180 (sensitive) | 10 | Viability in culture | [7] |
| IL 3343 (resistant) | 1000 | Viability in culture | [7] |
| IL 3344 (resistant) | 2000 | Viability in culture | [7] |
Table 2: In Vivo Efficacy of this compound Against T. congolense in Mouse Models
| T. congolense Strain/Isolate | Curative Dose 50 (CD50) (mg/kg) | Fold Resistance | Reference |
| IL 1180 (sensitive) | 0.018 | - | [8] |
| IL 1180 derivative (resistant) | 1.7 (94-fold higher than parent) | 94 | [4][8] |
| IL3343 (resistant) | 1.7 | - | [9] |
Table 3: Curative Doses of this compound in Cattle
| T. congolense Isolate | Minimum Curative Dose (mg/kg) | Reference |
| Drug-sensitive clone | 0.25 (intravenous) | [10] |
| Drug-sensitive clone | 0.5 (intramuscular) | [10] |
| Drug-resistant isolates | > 2.0 | [11] |
Experimental Protocols
In Vitro this compound Sensitivity Assay
This assay determines the concentration of this compound required to inhibit the growth of T. congolense in culture.
Methodology:
-
Parasite Culture: Bloodstream form T. congolense are cultured in a suitable medium (e.g., Iscove's Modified Dulbecco's Medium supplemented with fetal bovine serum, hypoxanthine, and other growth factors) at 37°C in a 5% CO2 atmosphere.
-
Drug Dilution: A stock solution of this compound chloride is prepared and serially diluted to obtain a range of concentrations.
-
Assay Setup: In a 96-well microtiter plate, a fixed number of trypanosomes (e.g., 2 x 10^5 cells/mL) are added to each well containing the different drug concentrations. Control wells with no drug are also included.
-
Incubation: The plate is incubated for a defined period, typically 48 to 72 hours.
-
Viability Assessment: Parasite viability is assessed using a metabolic indicator dye (e.g., Alamar Blue or resazurin) or by direct counting using a hemocytometer. The fluorescence or absorbance is measured, which correlates with the number of viable parasites.
-
Data Analysis: The results are used to calculate the 50% inhibitory concentration (IC50), which is the drug concentration that reduces parasite growth by 50% compared to the untreated control.
In Vivo this compound Efficacy Testing in Mice
This model is used to assess the curative and prophylactic activity of this compound in a mammalian host.
Methodology:
-
Animal Infection: Laboratory mice (e.g., BALB/c or Swiss Webster) are infected intraperitoneally with a known number of T. congolense trypomastigotes (e.g., 1 x 10^5).
-
Parasitemia Monitoring: The level of parasitemia in the blood is monitored daily or every other day by microscopic examination of a wet blood film from a tail snip.
-
Drug Administration: Once a patent parasitemia is established, mice are treated with a single or multiple doses of this compound, typically administered intraperitoneally or intramuscularly. Different dose levels are tested in separate groups of mice.
-
Post-Treatment Monitoring: Parasitemia is monitored for a prolonged period (e.g., 30-60 days) to detect any relapse of infection.
-
Data Analysis: The efficacy of the treatment is determined by the percentage of mice that are cured (i.e., remain aparasitemic for the duration of the follow-up period). The Curative Dose 50 (CD50), the dose that cures 50% of the infected animals, can be calculated.
This compound Uptake Assay Using Flow Cytometry
This assay quantifies the accumulation of this compound within T. congolense cells.
Methodology:
-
Parasite Preparation: T. congolense are harvested from culture or isolated from the blood of an infected animal and washed in a suitable buffer.
-
Drug Incubation: The parasites are incubated with a fluorescent analogue of this compound or with this compound itself (which has intrinsic fluorescence) at a specific concentration and for a defined period at 37°C.
-
Washing: After incubation, the parasites are washed with ice-cold buffer to remove any unbound drug.
-
Flow Cytometry Analysis: The fluorescence intensity of individual trypanosomes is measured using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity of the parasite population is determined, which is proportional to the amount of accumulated drug. This can be compared between drug-sensitive and drug-resistant strains.[3][4]
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound action against T. congolense.
Proposed Mechanisms of this compound Resistance
Caption: Comparison of this compound handling in sensitive vs. resistant parasites.
Experimental Workflow for In Vivo Efficacy Testing
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of sensitivity of Trypanosoma congolense to this compound chloride: a comparison of tests using cattle and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-resistance associated with development of resistance to this compound in a clone of Trypanosoma congolense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [ask.orkg.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemosensitization of Trypanosoma congolense Strains Resistant to this compound Chloride by Tetracyclines and Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An in vitro assay for drug sensitivity of Trypanosoma congolense using in vitro-derived metacyclic trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation of drug-resistant strains of Trypanosoma congolense from the lower Shabelle region of southern Somalia - PubMed [pubmed.ncbi.nlm.nih.gov]
Isometamidium's Role in Veterinary Trypanocidal Therapy: A Technical Guide
Abstract: Isometamidium, a phenanthridine aromatic amidine, has been a cornerstone in the management of Animal African Trypanosomiasis (AAT) for over six decades.[1][2] Administered primarily to cattle, but also to other livestock, it serves as both a therapeutic and prophylactic agent against several species of Trypanosoma.[3][4] Its mechanism of action centers on the disruption of the parasite's kinetoplast DNA, leading to cell death.[5] Despite its long-standing efficacy, its utility is critically threatened by the widespread emergence of drug-resistant trypanosome strains.[6][7] This guide provides an in-depth technical overview of this compound, consolidating data on its physicochemical properties, mechanism of action, pharmacokinetics, clinical applications, and safety profile. It further details the molecular basis of resistance and presents key experimental protocols for its evaluation, aiming to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of veterinary parasitology.
Physicochemical Properties
This compound is commercially available as a chloride hydrochloride salt, often appearing as a dark reddish-brown powder.[3][8][9] It is structurally related to homidium (ethidium).[10] The commercial formulations, such as Samorin® and Veridium®, are typically a mixture of this compound and its isomers.[1]
| Property | Value | Reference |
| IUPAC Name | 3-[2-(3-amino-5-ethyl-6-phenylphenanthridin-5-ium-8-yl)iminohydrazinyl]benzenecarboximidamide chloride | [9] |
| Molecular Formula | C₂₈H₂₆ClN₇ (Chloride) C₂₈H₂₇Cl₂N₇ (Chloride Hydrochloride) | [9][11] |
| Molecular Weight | 496.0 g/mol (Chloride) 532.47 g/mol (Chloride Hydrochloride) | [9][11] |
| CAS Number | 34301-55-8 (Chloride) 6798-24-9 (Chloride Hydrochloride) | [9][11] |
| Solubility | 6% (w/v) in water at 20°C | [3] |
Mechanism of Action
The primary mode of action of this compound is the selective inhibition of DNA synthesis within the trypanosome.[12] The drug rapidly accumulates in the parasite's kinetoplast, the specialized mitochondrial structure containing a network of circular DNA (kDNA).[1][5] There, it is believed to interfere with type II DNA topoisomerase.[1][5] This enzyme is crucial for the replication and segregation of kDNA minicircles. By stabilizing the cleavage complex formed by topoisomerase II, this compound prevents the re-ligation of cleaved DNA strands, leading to the degradation of the kinetoplast network and ultimately, parasite death.[5]
Pharmacokinetics and Pharmacodynamics
This compound exhibits poor absorption from the gastrointestinal tract.[10] Following the standard deep intramuscular (IM) administration, it forms a depot at the injection site, which allows for its long prophylactic effect.[13][14] While the drug is rapidly detected in serum, concentrations are low and transient.[3][13] It concentrates significantly in the liver and kidneys, where it persists for weeks.[13][14] this compound does not effectively cross the blood-brain barrier, rendering it unsuitable for treating late-stage infections involving the central nervous system.[12]
| Parameter | Animal | Dose (IM) | Value | Reference |
| Cmax (Peak Serum Conc.) | Cattle | 0.5 mg/kg | ~20 ng/mL | [3][13] |
| Cattle | 1.0 mg/kg | 27 ng/mL | [3][14] | |
| Cattle | 1.0 mg/kg | 488.57 ± 208.59 ng/mL | [15] | |
| Tmax (Time to Peak) | Cattle | 1.0 mg/kg | 24 hours | [3][14] |
| Cattle | 1.0 mg/kg | 1 hour | [15] | |
| Elimination Half-life | Cattle | 1.0 mg/kg | Liver: 25 days Kidney: 35 days Injection Site: 39 days | [14] |
| Detection Period (Serum) | Cattle | 1.0 mg/kg | Up to 29 days | [3][14] |
| Cattle | 1.0 mg/kg | Up to 36 hours | [15] |
Note: Discrepancies in Cmax and detection periods likely reflect differences in analytical methods (e.g., radiolabeling vs. UPLC-MS) and formulations used in various studies.
Clinical Application and Efficacy
This compound is a broad-spectrum trypanocide effective against Trypanosoma congolense, T. vivax, T. brucei, and T. evansi.[3] It is used for both curative (treatment) and prophylactic (prevention) purposes, with higher doses generally used for prophylaxis.[4] The protective period can last from two to six months, depending on the dose and the level of tsetse fly challenge.[4][12]
| Species | Use | Dose | Route of Administration | Reference |
| Cattle | Curative | 0.25 - 0.5 mg/kg | Deep Intramuscular (IM) | [4][16] |
| Prophylactic | 0.5 - 1.0 mg/kg | Deep IM | [4][16] | |
| Curative | 0.6 mg/kg | Slow Intravenous (IV) | [3] | |
| Sheep & Goats | Curative | 0.25 - 0.5 mg/kg | Deep IM | [4] |
| Prophylactic | 0.5 - 1.0 mg/kg | Deep IM | [4] | |
| Horses | Curative & Prophylactic | 0.5 mg/kg | Deep IM | [4] |
| Camels | Curative & Prophylactic | 0.5 - 0.75 mg/kg | Very Slow IV | [4] |
| Dogs | Curative & Prophylactic | 1.0 mg/kg | Deep IM | [4] |
Studies have demonstrated high efficacy rates. For example, a 0.5 mg/kg dose showed 100% therapeutic efficacy against T. vivax in experimentally infected calves.[15] In other trials, this compound provided protection against T. vivax infection in sheep and cattle for periods ranging from 118 to 195 days.[17]
Mechanisms of Resistance
The development of resistance to this compound is a major obstacle to AAT control.[6] Resistance is a complex phenomenon involving multiple mechanisms, primarily aimed at reducing the intracellular concentration of the drug.
Key mechanisms include:
-
Reduced Drug Uptake: Resistant trypanosomes show decreased levels of drug accumulation.[5][18] This has been linked to significantly lower maximal uptake rates (Vmax) and potential alterations in transporter proteins, such as the P2/TbAT1 adenosine transporter.[5][19][20]
-
Increased Drug Efflux: While direct evidence is limited, some studies suggest an increased efflux of the drug from resistant parasites, possibly mediated by ABC transporters.[5][19]
-
Mitochondrial Alterations: In T. brucei, resistance is associated with mutations in the gamma subunit of the F₁F₀-ATPase complex.[19] Changes in the mitochondrial membrane potential and even the complete loss of kDNA (dyskinetoplasty) have also been observed in resistant strains, indicating a fundamental change in the drug's target environment.[5][19]
References
- 1. researchgate.net [researchgate.net]
- 2. 27 - Chemotherapy against African animal trypanosomiasis: Its strengths and limitations [fao.org]
- 3. fao.org [fao.org]
- 4. interchemie.com [interchemie.com]
- 5. Drug management and parasite resistance in bovine trypanosomiasis in Africa [fao.org]
- 6. cambridge.org [cambridge.org]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound Chloride | C28H26ClN7 | CID 92295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 674. This compound (WHO Food Additives Series 25) [inchem.org]
- 11. scbt.com [scbt.com]
- 12. funaab.edu.ng [funaab.edu.ng]
- 13. Pharmacokinetic and histopathological investigations of this compound in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fao.org [fao.org]
- 15. Pharmacokinetics and efficacy of this compound chloride against Trypanosoma vivax in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bimeda.co.ke [bimeda.co.ke]
- 17. Effect of this compound on infections by Trypanosoma vivax and T. evansi in experimentally-infected animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Genomic analysis of this compound Chloride resistance in Trypanosoma congolense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Molecular Targets of Isometamidium in Kinetoplast DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isometamidium chloride (ISM), a phenanthridine aromatic diamidine, remains a critical chemotherapeutic and prophylactic agent against animal African trypanosomiasis. Its primary molecular target is the uniquely structured mitochondrial DNA of trypanosomes, known as kinetoplast DNA (kDNA). This technical guide provides an in-depth exploration of the molecular interactions between this compound and kDNA. It summarizes the current understanding of its mechanism of action, presents available quantitative data on its efficacy, details key experimental protocols for studying its effects, and provides visual representations of the relevant biological pathways and experimental workflows. The central mechanism of this compound's trypanocidal activity involves its accumulation in the kinetoplast, where it inhibits type II topoisomerase. This inhibition leads to the cleavage of kDNA minicircles, preventing their replication and ultimately resulting in the collapse and loss of the kDNA network, a fatal event for the parasite.
Introduction
African trypanosomiasis, a disease caused by protozoan parasites of the genus Trypanosoma, poses a significant threat to livestock health and economic stability in many parts of the world. For decades, control of this disease has heavily relied on a limited number of trypanocidal drugs, with this compound chloride being a cornerstone of both treatment and prevention. The unique mitochondrial genome of these parasites, the kinetoplast DNA (kDNA), presents a prime target for chemotherapy. kDNA is a massive network of thousands of interlocked circular DNA molecules, comprising maxicircles and minicircles. The replication of this complex structure is essential for the parasite's viability, making the enzymes involved in this process attractive drug targets. This compound is known to accumulate within the parasite's kinetoplast, the mitochondrion housing the kDNA[1]. This targeted accumulation is key to its selective toxicity. This guide will delve into the specific molecular interactions between this compound and its kDNA target.
Mechanism of Action
The primary mechanism of action of this compound is the disruption of kDNA replication and transcription[2]. This is achieved through the specific inhibition of a mitochondrial type II topoisomerase[3][4].
Key Steps in the Mechanism of Action:
-
Drug Accumulation: this compound is actively transported into the trypanosome and rapidly concentrates within the kinetoplast[1][5].
-
Topoisomerase II Inhibition: The drug interferes with the function of kDNA topoisomerase II, an essential enzyme for the replication of the catenated kDNA network. The proposed mechanism is the stabilization of a cleavage-complex between the enzyme and kDNA minicircles[1][3][6].
-
kDNA Damage: This stabilization of the cleavage complex leads to double-strand breaks and the linearization of the kDNA minicircles[6]. This prevents the proper segregation of replicated minicircles.
-
Network Collapse: The accumulation of linearized minicircles and the inability to decatenate replicated circles leads to the disruption, condensation, and eventual degradation of the entire kDNA network[3][4][5][7].
-
Cell Death: The loss of kDNA, which encodes essential mitochondrial proteins, is lethal to the parasite.
Quantitative Data
Table 1: In Vitro Efficacy of this compound and its Derivatives
| Compound | Trypanosome Species | IC50 (ng/mL) | Reference |
| Purified this compound | T. congolense IL3000 | 0.56 ± 0.04 | [7][8] |
| Purified this compound | T. b. brucei Antat 1.1 | 9.24 ± 1.12 | [8] |
| Veridium® (commercial) | T. congolense IL3000 | 0.35 ± 0.05 | [7][8] |
| Samorin® (commercial) | T. congolense IL3000 | 0.36 ± 0.04 | [7][8] |
| Red Isomer | T. congolense IL3000 | 3.63 ± 0.55 | [8] |
| Blue Isomer | T. congolense IL3000 | 7.11 ± 0.76 | [8] |
| Disubstituted Compound | T. congolense IL3000 | 66.27 ± 14.37 | [8] |
Table 2: Pharmacokinetic Parameters of this compound in Cattle (1.0 mg/kg dose)
| Parameter | Route of Administration | Value | Reference |
| Cmax (mean) | Intramuscular | 111 ng/mL (range: 37-197) | |
| tmax (mean) | Intramuscular | 36 min (range: 20-60) | |
| Elimination Half-life (mean) | Intramuscular | 286 h (range: 215-463) | |
| Elimination Half-life (mean) | Intravenous | 135 h (range: 123-165) | |
| Cmax (0.5 mg/kg dose) | Intravenous | 9.85 ± 0.15 µg/ml at 0.08 h | |
| Cmax (1 mg/kg dose) | Intravenous | 19.92 ± 1.17 µg/ml at 0.08 h |
Table 3: Time-Dose Response of this compound against T. congolense
| This compound Concentration | Trypanosome Strain | Time to Elimination | Reference |
| 10 ng/mL | Drug-sensitive | 24 hours | |
| 10 ng/mL | Drug-resistant | 96 hours |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the molecular targets of this compound in kDNA.
In Vitro Cultivation of Trypanosoma brucei Bloodstream Forms
This protocol is adapted for the continuous in vitro culture of bloodstream form trypanosomes.
Materials:
-
HMI-9 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
2-mercaptoethanol
-
Culture flasks (T-25 or T-75)
-
Humidified incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Prepare complete HMI-9 medium: To 500 mL of HMI-9 base medium, add 50 mL (10%) heat-inactivated FBS, 5 mL of Penicillin-Streptomycin, and 0.5 mL of 100 mM 2-mercaptoethanol.
-
Thaw a cryopreserved vial of T. brucei bloodstream forms rapidly in a 37°C water bath.
-
Transfer the thawed cell suspension to a 15 mL conical tube containing 10 mL of pre-warmed complete HMI-9 medium.
-
Centrifuge at 1,000 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of fresh complete HMI-9 medium.
-
Transfer the cell suspension to a T-25 culture flask and incubate at 37°C in a humidified 5% CO2 atmosphere.
-
Monitor cell density daily. Maintain the culture by diluting with fresh medium to a density of 1 x 10^5 cells/mL when the culture reaches 1-2 x 10^6 cells/mL.
Isolation of Kinetoplast DNA (kDNA)
This protocol describes a simplified method for isolating kDNA from cultured trypanosomes.
Materials:
-
Cultured trypanosomes
-
Lysis buffer (10 mM Tris-HCl pH 8.0, 5 mM EDTA, 0.5% SDS, 200 mM NaCl, 100 µg/mL proteinase K)
-
Saturated NaCl solution
-
Absolute ethanol, ice-cold
-
70% ethanol, ice-cold
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
Procedure:
-
Harvest approximately 1 x 10^8 trypanosomes by centrifugation at 1,500 x g for 10 minutes.
-
Resuspend the cell pellet in 200 µL of lysis buffer and incubate at 55°C for 1 hour with occasional vortexing.
-
Add 100 µL of saturated NaCl solution and vortex vigorously for 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the DNA to a new microfuge tube.
-
Precipitate the DNA by adding 2 volumes of ice-cold absolute ethanol and incubate at -20°C for at least 1 hour.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Wash the DNA pellet with 500 µL of ice-cold 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in an appropriate volume of TE buffer.
Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to decatenate kDNA networks, and the inhibitory effect of this compound on this process.
Materials:
-
Purified trypanosomal topoisomerase II
-
Isolated kDNA
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP)
-
This compound chloride solution
-
Stop solution (e.g., 5% SDS, 25 mM EDTA, 0.5 mg/mL proteinase K)
-
Agarose gel (1%) containing ethidium bromide
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Set up reaction tubes on ice. For each reaction, add 2 µL of 10x reaction buffer, 100-200 ng of kDNA, and varying concentrations of this compound. Adjust the final volume to 18 µL with sterile water.
-
Add 2 µL of purified topoisomerase II to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of stop solution and incubate at 37°C for another 30 minutes to digest the protein.
-
Add loading dye and load the samples onto a 1% agarose gel.
-
Run the gel at 80-100V until the dye front has migrated sufficiently.
-
Visualize the DNA under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel. Inhibition by this compound will result in a decrease in the amount of decatenated minicircles.
Detection of this compound-Induced DNA-Protein Complexes (K-SDS Precipitation Assay)
This protocol is used to detect the formation of covalent complexes between topoisomerase II and kDNA, which are stabilized by this compound.
Materials:
-
Trypanosomes treated with this compound
-
Lysis buffer (2% SDS)
-
2.5 M KCl
-
Wash buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM EDTA)
-
Radiolabeled DNA (e.g., by [3H]thymidine incorporation) or a DNA quantification method
-
Scintillation counter or fluorometer
Procedure:
-
Treat cultured trypanosomes with varying concentrations of this compound for a defined period.
-
Harvest and wash the cells.
-
Lyse the cells in 500 µL of 2% SDS solution.
-
Shear the DNA by passing the lysate through a 25-gauge needle several times.
-
Add 50 µL of 2.5 M KCl to precipitate the SDS and protein-DNA complexes.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully remove the supernatant (contains free DNA).
-
Wash the pellet with 1 mL of wash buffer and centrifuge again. Repeat the wash step.
-
Resuspend the final pellet (containing protein-DNA complexes) in water.
-
Quantify the amount of DNA in the pellet and supernatant. An increase in DNA in the pellet with this compound treatment indicates the formation of DNA-protein complexes.
Drug Uptake and Accumulation Assay using Flow Cytometry
This method utilizes the intrinsic fluorescence of this compound to quantify its uptake and accumulation in trypanosomes.
Materials:
-
Cultured trypanosomes
-
This compound chloride solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer with appropriate excitation (e.g., UV or violet laser) and emission filters (e.g., ~585 nm)
Procedure:
-
Harvest trypanosomes in the logarithmic growth phase and wash with PBS.
-
Resuspend the cells in PBS at a concentration of 1 x 10^6 cells/mL.
-
Add this compound to the desired final concentration.
-
Incubate the cells at 37°C, taking aliquots at various time points.
-
At each time point, place the aliquot on ice to stop the uptake process.
-
Wash the cells with ice-cold PBS to remove extracellular drug.
-
Resuspend the cells in a final volume of 500 µL of PBS for analysis.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of individual cells. An increase in fluorescence intensity over time indicates drug accumulation.
Resistance to this compound
The development of resistance to this compound is a significant challenge in the control of trypanosomiasis. Several mechanisms have been proposed:
-
Reduced Drug Accumulation: The most common mechanism is a decrease in the intracellular concentration of the drug. This can be due to either a reduced uptake or an increased efflux of this compound[1].
-
Altered Mitochondrial Membrane Potential: Changes in the mitochondrial membrane potential can affect the accumulation of this compound within the kinetoplast.
-
Loss of kDNA (Dyskinetoplasty): In some cases, trypanosomes can survive without a functional kDNA network. This is often associated with mutations in the F1-ATPase γ subunit, which uncouples the essential mitochondrial membrane potential from kDNA-encoded proteins[2][8]. Such dyskinetoplastic trypanosomes are inherently resistant to drugs targeting kDNA.
Conclusion
This compound chloride's efficacy as a trypanocidal agent is intrinsically linked to its ability to target and disrupt the kinetoplast DNA. By inhibiting kDNA topoisomerase II, it triggers a cascade of events leading to the degradation of this essential genetic material and the subsequent death of the parasite. Understanding the molecular intricacies of this interaction is crucial for the development of new trypanocidal drugs and for managing the growing problem of drug resistance. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the mechanism of action of this compound and other trypanocides that target the unique biology of these devastating pathogens.
References
- 1. topogen.com [topogen.com]
- 2. Nanoformulation of a Trypanocidal Drug this compound Chloride Ameliorates the Apurinic-Apyrimidinic DNA Sites/Genotoxic Effects in Horse Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Susceptibility of dyskinetoplastic Trypanosoma evansi and T. equiperdum to this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Genomic analysis of this compound Chloride resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veterinaryworld.org [veterinaryworld.org]
Isometamidium in Trypanosomes: A Technical Guide to Uptake, Accumulation, and Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Isometamidium (ISM) chloride stands as a critical chemotherapeutic and prophylactic agent against Animal African Trypanosomiasis (AAT), a disease that significantly impedes livestock farming in sub-Saharan Africa.[1][2] Despite its long-standing use, the precise mechanisms governing its uptake and the emergence of drug resistance remain areas of intense investigation. Reduced drug accumulation is a hallmark of ISM-resistant trypanosomes, stemming from a complex interplay of decreased uptake, potential efflux, and significant mitochondrial alterations.[3][4][5]
This guide provides an in-depth examination of the molecular processes involved in this compound transport and accumulation in trypanosomes. It consolidates quantitative data, details key experimental protocols, and visualizes the involved pathways to serve as a comprehensive resource for researchers in the field.
Mechanisms of this compound Uptake and Intracellular Accumulation
The entry of the dicationic this compound molecule into trypanosomes is not a simple process of passive diffusion but is mediated by specific transporters.[6] Evidence points towards a saturable, receptor-mediated process that is energy-dependent.[7]
1.1. Transporters Implicated in Uptake
While the full transporter repertoire for ISM is not definitively established, several candidates have been investigated:
-
P2/TbAT1 Transporter: The Trypanosoma brucei adenosine transporter, TbAT1 (also known as the P2 transporter), is well-known for its role in the uptake of diamidine drugs like pentamidine and diminazene.[1][8] Some studies suggest that TbAT1 may also be involved in ISM uptake.[1][2]
-
Low-Affinity Pentamidine Transporter (LAPT1): In ISM-resistant trypanosomes, the maximal velocity (Vmax) of LAPT1 activity was found to be significantly reduced, suggesting it may play a role in ISM transport in sensitive parasites.[1][2]
-
Aquaglyceroporins (AQPs): Unlike for pentamidine and melarsoprol, there is no evidence to suggest that aquaglyceroporins, specifically TbAQP2, are involved in the transport of the bulkier this compound molecule.[9][10] Studies have shown that cell lines with varying TbAQP2 expression levels display identical EC50 values for this compound.[9]
1.2. Intracellular Trafficking and Target
Once inside the trypanosome, this compound is rapidly concentrated within the mitochondrion, with the kinetoplast—the condensed network of mitochondrial DNA (kDNA)—being the primary site of accumulation.[3][11] The proposed mode of action involves the inhibition of type II topoisomerase, leading to the cleavage of kDNA-topoisomerase complexes.[3]
Mechanisms of Resistance and Reduced Accumulation
Resistance to this compound is a multifactorial phenomenon characterized primarily by a significant reduction in net drug accumulation.[3][12] This is achieved through several adaptive changes in the parasite.
-
Reduced Drug Uptake: A primary mechanism of resistance is a decrease in the rate of ISM influx. This is evidenced by significantly lower maximal uptake rates (Vmax) in resistant T. congolense and a 2- to 3-fold reduction in the net uptake rate in resistant T. brucei clones.[3][12] This may be caused by alterations to or a reduced number of specific transporters on the plasma membrane.[3]
-
Drug Efflux: While active efflux could contribute to reduced accumulation, its precise role in ISM resistance is debated. Some studies have observed efflux in both sensitive and resistant lines, with no significant difference between them, suggesting that active efflux by ABC transporters may not be a primary resistance mechanism.[1][2][12] However, other work provided indirect evidence of increased efflux in resistant trypanosomes.[3]
-
Mitochondrial Modifications: A crucial adaptation in highly ISM-resistant trypanosomes is the alteration of mitochondrial function.
-
Loss of Mitochondrial Membrane Potential (ΔΨm): Resistant clones exhibit a significantly reduced mitochondrial membrane potential.[3][12] Since uptake into the mitochondrion is potential-driven, this reduction directly impairs the accumulation of the positively charged ISM molecule at its target site.
-
F1Fo-ATPase Mutations: This loss of potential is preceded by mutations in the gamma subunit of the mitochondrial F1Fo-ATPase.[12] A specific mutation, C851A, introduces a stop codon, leading to a truncated protein and subsequent loss of kDNA, conferring resistance to ISM and cross-resistance to other trypanocides.[1][2]
-
Quantitative Data Presentation
The following tables summarize key quantitative data from studies on this compound sensitivity and transport kinetics.
Table 1: In Vitro Sensitivity (EC50/IC50) of T. brucei to this compound
| Trypanosome Strain/Clone | Description | EC50 / IC50 (nM) | Fold Resistance | Source |
| T. brucei 2T1 | Wild Type | 112 ± 12 | - | [9] |
| tbaqp2 null | AQP2 Knockout | 103 ± 14 | ~0.9 | [9] |
| tbaqp2/tbaqp3 null | AQP2/3 Double Knockout | 95 ± 12 | ~0.8 | [9] |
| ISMR1 | Lab-induced Resistant | 7,270 | ~7,270 | [12] |
| ISMR15 | Lab-induced Resistant | 16,000 | ~16,000 | [12] |
| T. b. brucei (Purified ISM) | Wild Type | 0.9 ± 0.1 | - | [13] |
| T. congolense (Purified ISM) | Wild Type | 1.9 ± 0.3 | - | [13] |
Table 2: this compound Uptake Kinetics in T. congolense
| Trypanosome Population | Parameter | Value | Source |
| Drug-Sensitive | Vmax | Significantly higher than resistant | [3] |
| Drug-Resistant | Vmax | Significantly lower than sensitive | [3] |
Table 3: Inhibition of [3H]-Pentamidine Uptake
| Compound | Transporter | Ki (µM) | Source |
| This compound | HAPT1/AQP2 | 3.5 | [10] |
| Ethidium | HAPT1/AQP2 | 97 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of drug uptake and resistance.
4.1. Protocol: Radiolabeled this compound Uptake Assay
This method quantifies the rate of drug influx using a radiolabeled drug, such as [¹⁴C]-isometamidium.
Methodology:
-
Cell Preparation: Harvest log-phase trypanosomes from culture or an infected host and purify them, for instance, by DEAE-cellulose chromatography.[5] Resuspend the parasites in a suitable assay buffer (e.g., HMI-9 medium without serum) to a final concentration of approximately 1 x 10⁸ cells/mL.
-
Assay Initiation: Pre-warm the cell suspension to 37°C. Initiate the uptake by adding [¹⁴C]-isometamidium to a known final concentration.
-
Incubation: Incubate the mixture at 37°C for various time points (e.g., 0, 1, 5, 15, 30, 60 minutes).
-
Uptake Termination: Stop the reaction by transferring an aliquot of the cell suspension into a microfuge tube containing a layer of silicone oil over a layer of a denaturing solution (e.g., 10% SDS or perchloric acid).
-
Separation: Centrifuge the tube at high speed (e.g., 12,000 x g for 1 minute) to pellet the trypanosomes through the oil layer, effectively separating them from the external radiolabeled drug.
-
Quantification: Aspirate the aqueous and oil layers. Lyse the cell pellet and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Convert radioactivity counts to pmol of ISM per 10⁸ cells and plot against time to determine the uptake rate.
4.2. Protocol: Flow Cytometry for ISM Accumulation
This protocol leverages the intrinsic fluorescence of this compound (Ex: ~374 nm, Em: ~590 nm) to measure its accumulation within live trypanosomes.[5]
Methodology:
-
Cell Preparation: Prepare a purified suspension of trypanosomes (1 x 10⁶ to 1 x 10⁷ cells/mL) in an appropriate buffer as described above.
-
Drug Incubation: Add this compound to the cell suspension at the desired concentration and incubate under appropriate conditions (37°C, 5% CO₂). Include a drug-free control.
-
Sample Acquisition: At designated time points, acquire data from the cell suspension using a flow cytometer equipped with a UV laser for excitation and an appropriate filter for emission (e.g., around 590 nm).
-
Gating: Gate on the main trypanosome population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Data Analysis: Quantify the geometric mean fluorescence intensity (MFI) of the gated population for each sample. An increase in MFI over time or in comparison to the control indicates drug accumulation. Compare the MFI between drug-sensitive and drug-resistant strains to assess differences in accumulation.
4.3. Protocol: In Vitro Drug Sensitivity Assay (Alamar Blue)
This high-throughput assay determines the concentration of a drug that inhibits cell growth by 50% (IC50 or EC50) by measuring metabolic activity.[13][14]
Methodology:
-
Plate Seeding: Harvest log-phase trypanosomes and dilute to a final concentration of 2 x 10⁴ cells/mL in complete culture medium (e.g., HMI-9). Dispense the cell suspension into a 96-well microtiter plate.
-
Compound Addition: Prepare serial dilutions of this compound. Add the diluted drug to the wells. Include wells with untreated cells (negative control) and a known trypanocide (positive control).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Development: Add a resazurin-based reagent (e.g., Alamar Blue) to each well. Incubate for an additional 24 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
Data Acquisition: Measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance of each well using a plate reader.
-
Data Analysis: Calculate the percentage of viability for each drug concentration relative to the untreated control. Determine the EC50 value by fitting the dose-response data to a suitable nonlinear regression model.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound transport and resistance in Trypanosoma brucei - Enlighten Theses [theses.gla.ac.uk]
- 3. Drug management and parasite resistance in bovine trypanosomiasis in Africa [fao.org]
- 4. Genomic analysis of this compound Chloride resistance in Trypanosoma congolense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genomic analysis of this compound Chloride resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cambridge.org [cambridge.org]
- 7. The accumulation and compartmentalization of this compound chloride in Trypanosoma congolense, monitored by its intrinsic fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Positively selected modifications in the pore of TbAQP2 allow pentamidine to enter Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Positively selected modifications in the pore of TbAQP2 allow pentamidine to enter Trypanosoma brucei | eLife [elifesciences.org]
- 11. researchgate.net [researchgate.net]
- 12. Reduced Mitochondrial Membrane Potential Is a Late Adaptation of Trypanosoma brucei brucei to this compound Preceded by Mutations in the γ Subunit of the F1Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The susceptibility of Trypanosoma congolense and Trypanosoma brucei to this compound chloride and its synthetic impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
foundational research on Isometamidium drug class
An in-depth exploration of the foundational science behind the trypanocidal agent Isometamidium, tailored for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a phenanthridine aromatic diamidine compound, has been a cornerstone in the control of Animal African Trypanosomiasis (AAT) for decades. Administered primarily as this compound chloride, it is a critical tool for both the treatment and prevention of infections by various Trypanosoma species in livestock. This document provides a comprehensive overview of the foundational research on this compound, detailing its chemical nature, mechanism of action, pharmacokinetic and toxicological profiles, and the pressing issue of drug resistance. Furthermore, it outlines key experimental protocols for the in vitro and in vivo evaluation of this drug class, supplemented with visualizations to clarify complex biological pathways and experimental workflows.
Core Chemical and Physical Properties
This compound is a complex molecule, with the commercial preparations, such as Samorin® and Veridium®, comprising a mixture of this compound and its isomers. The principal active component is 8-(3-m-amidinophenyl-2-triazeno)-3-amino-5-ethyl-6-phenylphenanthridinium chloride hydrochloride.
Table 1: Chemical and Physical Properties of this compound Chloride
| Property | Value |
| Chemical Name | 3-Amino-8-[3-(3-(aminoiminomethyl)phenyl]-1-triazenyl]-5-ethyl-6-phenylphenanthridinium chloride |
| Synonyms | Samorin, Trypamidium |
| Molecular Formula | C₂₈H₂₆ClN₇ |
| Molecular Weight | 496.04 g/mol |
| Appearance | Dark reddish-brown powder |
| Solubility | 6% (w/v) in water at 20°C |
| Melting Point | Decomposes at 244-245°C |
Mechanism of Action
While the precise mechanism of action of this compound is not fully elucidated, research points to its primary interaction with the kinetoplast DNA (kDNA) of the trypanosome. The kinetoplast, a network of circular DNA within the single mitochondrion of the parasite, is a key target.
This compound is believed to act as a trypanostatic agent, inhibiting the parasite's replication and relying on the host's immune system for clearance.[1] Key proposed mechanisms include:
-
Inhibition of DNA Synthesis: this compound interferes with DNA synthesis within the trypanosome.[1]
-
kDNA Condensation: It causes the condensation of the kinetoplast DNA.[1]
-
Topoisomerase II Inhibition: Evidence suggests that this compound selectively inhibits kinetoplast topoisomerase type II, an enzyme crucial for kDNA replication. This leads to the cleavage of kDNA minicircles.[2][3]
-
Ribosomal Disruption: The drug can lead to a loss of ribosomes, potentially forming aggregates with lysosomes.[1]
The accumulation of this compound within the trypanosome's kinetoplast is a critical step in its trypanocidal activity.[2]
Quantitative Data
In Vitro Efficacy
The efficacy of this compound and its components has been evaluated against various Trypanosoma species. The half-maximal inhibitory concentration (IC50) is a key metric for in vitro activity.
Table 2: In Vitro Efficacy (IC50) of this compound and its Components
| Compound | Trypanosoma congolense IL3000 IC50 (ng/mL) | Trypanosoma brucei brucei AnTat 1.1 IC50 (ng/mL) | Reference |
| Veridium® | 0.56 ± 0.08 | 9.24 ± 1.31 | [4] |
| Samorin® | 0.58 ± 0.1 | 9.87 ± 1.12 | [4] |
| This compound (purified) | 0.56 ± 0.08 | 9.24 ± 1.31 | [4][5] |
| Red Isomer | 3.63 ± 0.55 | 28.5 ± 3.54 | [4] |
| Blue Isomer | 7.11 ± 0.76 | 65.8 ± 8.23 | [4] |
| Disubstituted Compound | >100 | >100 | [4][5] |
Pharmacokinetics
The pharmacokinetic profile of this compound varies between species. It is characterized by a long half-life, which contributes to its prophylactic effects.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hours) | Half-life (hours) | Reference |
| Cattle | 1.0 | IM | 27 | 24 | 286 - 463 | [2][6] |
| Goats | 0.5 | IM | Similar to sheep | 12.7 | 188 | [7][8] |
| Sheep | 0.5 | IM | Similar to goats | - | Significantly longer than goats | [7][8] |
IM: Intramuscular
Toxicology
This compound has a narrow therapeutic index, and toxicity can occur, particularly at higher doses or with intravenous administration.
Table 4: Acute Toxicity of this compound
| Species | Route | LD50 (mg/kg bw) | Signs of Toxicity | Reference |
| Rat | Oral | >1250 | Excess salivation | [1] |
| Rat | IV | 6.6 | Convulsions, tremors | [1] |
| Rabbit | Oral | >12.5 | Deaths occurred | [1] |
| Rabbit | Dermal | - | Not a skin irritant | [1] |
| Mice | IP | 45.3 | Depression, ataxia, dyspnoea | [1][9] |
| Goats | IV | 1.0 | Tachycardia, salivation, lacrimation, convulsions | [1] |
| Camels | IV | - | Lacrimation, salivation, trembling, restlessness, frequent urination and defecation, diarrhea, unsteady gait, hindleg weakness | [10] |
IV: Intravenous; IP: Intraperitoneal
Drug Resistance
The emergence of this compound-resistant trypanosomes is a significant threat to its continued efficacy. The mechanisms of resistance are complex and not fully understood, but are primarily associated with reduced drug accumulation within the parasite.
Key observations in resistant strains include:
-
Decreased Drug Accumulation: Resistant trypanosomes show a lower intracellular concentration of this compound.[11]
-
Reduced Mitochondrial Membrane Potential: A lower mitochondrial electrical potential has been observed in resistant strains, which may reduce the driving force for the uptake of the cationic this compound molecule.[12][13][14]
-
Genetic Mutations: Mutations in the γ subunit of the F1Fo-ATPase have been linked to this compound resistance. These mutations can compensate for the loss of kDNA, allowing the parasite to survive the drug's effects.[12][13]
Experimental Protocols
In Vitro Drug Sensitivity Assay (Alamar Blue Assay)
This assay is commonly used to determine the IC50 of trypanocidal compounds.
Methodology:
-
Cell Culture: Trypanosoma bloodstream forms are cultured in 96-well or 384-well plates at an appropriate density (e.g., 4,000 cells/well for T. congolense).[5]
-
Drug Addition: A serial dilution of this compound is added to the wells.
-
Incubation: The plates are incubated for 48-72 hours under appropriate conditions (e.g., 34°C).[5]
-
Alamar Blue Addition: Alamar Blue (resazurin) solution is added to each well.
-
Signal Measurement: After a further incubation period, the fluorescence (or absorbance) is measured. The signal is proportional to the number of viable cells.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
In Vivo Efficacy Testing in a Murine Model
Animal models are crucial for assessing the in vivo efficacy of trypanocidal drugs.
Methodology:
-
Infection: Mice are infected intraperitoneally with a known number of trypanosomes (e.g., 10⁵ parasites/mouse).[11]
-
Treatment: At the first peak of parasitemia, mice are treated with a single or multiple doses of this compound via the desired route (e.g., intraperitoneal).
-
Monitoring: Parasitemia is monitored regularly by microscopic examination of blood smears.
-
Endpoint: The cure rate is determined by the absence of parasites over a defined follow-up period (e.g., 60 days). Relapses are also recorded.
Induction of this compound Resistance in Vitro
Methodology:
-
Continuous Exposure: Trypanosoma cultures are exposed to sub-lethal concentrations of this compound.
-
Gradual Dose Increase: The drug concentration is gradually increased as the parasites adapt and resume normal growth.
-
Clonal Selection: Resistant clones are selected and their level of resistance is determined by IC50 assays.
Conclusion
This compound remains a vital tool in the management of Animal African Trypanosomiasis. A thorough understanding of its chemical properties, mechanism of action, and the challenges posed by drug resistance is essential for its effective use and for the development of new therapeutic strategies. The experimental protocols outlined in this guide provide a framework for the continued investigation of this important drug class. Further research is imperative to fully elucidate the mechanisms of resistance and to identify novel drug targets to combat this devastating disease.
References
- 1. 674. This compound (WHO Food Additives Series 25) [inchem.org]
- 2. researchgate.net [researchgate.net]
- 3. The susceptibility of Trypanosoma congolense and Trypanosoma brucei to this compound chloride and its synthetic impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fao.org [fao.org]
- 7. researchgate.net [researchgate.net]
- 8. A comparative study of the pharmacokinetics of this compound chloride in sheep and goats [kalroerepository.kalro.org]
- 9. Influence of atropine on the acute toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Some observations on the toxicosis of this compound chloride (samorin) in camels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genomic analysis of this compound Chloride resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduced Mitochondrial Membrane Potential Is a Late Adaptation of Trypanosoma brucei brucei to this compound Preceded by Mutations in the γ Subunit of the F1Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reduced Mitochondrial Membrane Potential Is a Late Adaptation of Trypanosoma brucei brucei to this compound Preceded by Mutations in the γ Subunit of the F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Early Efficacy Studies of Isometamidium in Livestock: A Technical Guide
An In-depth Examination of Foundational Research for Drug Development Professionals, Researchers, and Scientists
Isometamidium chloride, a phenanthridine aromatic amidine, has been a cornerstone in the control of animal African trypanosomiasis since its introduction in the mid-20th century. This technical guide provides a detailed overview of the early studies that established its efficacy as both a therapeutic and prophylactic agent in livestock. The information presented herein is synthesized from foundational research, with a focus on quantitative data, experimental methodologies, and the nascent understanding of the drug's mechanism of action during that era.
Early Hypotheses on the Mechanism of Action
In the early period of this compound use, the precise molecular mechanisms of its trypanocidal activity were not fully elucidated. However, the prevailing hypothesis centered on its ability to interfere with the parasite's nucleic acid synthesis. As a phenanthridine compound, it was understood to intercalate with DNA, particularly the kinetoplast DNA (kDNA) within the mitochondrion of the trypanosome. This interaction was thought to inhibit DNA replication and transcription, leading to the disruption of essential cellular functions and ultimately, the death of the parasite. The selective accumulation of the drug in the parasite, compared to the host cells, was considered a key factor in its therapeutic index.
Experimental Protocols of Early Efficacy Trials
The following is a generalized experimental protocol synthesized from the methodologies described in early studies on this compound efficacy in cattle. These protocols, while varying in specific details between studies, generally followed a similar framework.
1. Animal Selection and Acclimatization:
-
Species and Breed: Zebu (Bos indicus) cattle, such as the Boran breed, were commonly used due to their economic importance in tsetse-infested regions.
-
Health Status: Animals were selected based on good health, absence of concurrent infections, and were confirmed to be free of trypanosomes prior to the experiment. This was often determined by microscopic examination of blood smears and sometimes through sub-inoculation of blood into laboratory animals (e.g., mice).
-
Acclimatization: Selected cattle were housed in fly-proof pens for an acclimatization period to adapt to the local conditions and diet.
2. Experimental Infection:
-
Parasite Strains: Well-characterized strains of Trypanosoma congolense or Trypanosoma vivax were used. These were often maintained through serial passage in laboratory rodents or donor cattle.
-
Infection Method: Infection was typically induced either by the bites of infected tsetse flies (Glossina spp.) or by the intravenous or subcutaneous injection of a suspension of trypanosomes derived from the blood of a donor animal. The number of parasites in the inoculum was often quantified.
3. Drug Administration:
-
Formulation: this compound chloride was prepared as an aqueous solution, typically at a concentration of 1% or 2% (w/v).
-
Dosage and Route: The drug was administered via deep intramuscular injection, with dosages typically ranging from 0.25 mg/kg to 1.0 mg/kg body weight for both curative and prophylactic studies. Intravenous administration was also explored in some trials.
4. Monitoring and Data Collection:
-
Parasitemia: The presence and level of parasitemia were monitored regularly. Common techniques included:
-
Wet Blood Film: A drop of fresh blood was examined under a microscope to detect motile trypanosomes.
-
Stained Thin and Thick Blood Films: Blood smears were stained (e.g., with Giemsa) to identify and quantify trypanosomes.
-
Hematocrit Centrifuge Technique (Buffy Coat Method): Blood was centrifuged in a capillary tube, and the buffy coat layer was examined for parasites, a more sensitive method for detecting low-level infections.
-
-
Clinical Observations: General health, body weight, and rectal temperature of the animals were recorded regularly.
-
Packed Cell Volume (PCV): Anemia being a key indicator of trypanosomiasis, PCV was measured periodically to assess the clinical status of the animals.
5. Assessment of Efficacy:
-
Curative Efficacy: In therapeutic trials, an animal was considered "cured" if parasites were absent from the peripheral blood for a defined follow-up period (e.g., 30-60 days) after treatment. A "relapse" was recorded if parasites reappeared in the blood after an initial period of aparasitemia.
-
Prophylactic Efficacy: In prophylaxis studies, animals were challenged with trypanosomes at specific intervals after drug administration. The "period of protection" was defined as the time until a patent infection was detected.
Quantitative Data from Early Efficacy Studies
The following tables summarize the quantitative data on the therapeutic and prophylactic efficacy of this compound chloride in cattle from early research.
Table 1: Therapeutic Efficacy of this compound Chloride against Trypanosoma congolense in Cattle
| Trypanosome Strain | Drug Dosage (mg/kg) | Route of Administration | Outcome | Reference |
| Highly Sensitive (IL 1180) | 0.25 | Intravenous | Infections eliminated | [1] |
| Highly Sensitive (IL 1180) | 0.5 | Intramuscular | Infections eliminated | [1] |
| Drug-Resistant (IL 3270) | 1.0 | Intramuscular | Relapse in 12-21 days | [1] |
| Drug-Resistant (IL 3270) | 2.0 | Intramuscular | Delayed relapse | [1] |
| Drug-Resistant (IL 3270) | 0.25 - 1.0 | Intravenous | Relapse in 12-21 days | [1] |
Table 2: Prophylactic Efficacy of this compound Chloride in Cattle
| Trypanosome Species | Drug Dosage (mg/kg) | Challenge Method | Duration of Protection | Reference |
| T. congolense | 1.0 | Tsetse fly challenge | 5 months | [2] |
| T. congolense | 1.0 | Tsetse fly challenge | 4 months | [3] |
| T. congolense | 0.5 | Tsetse fly challenge | 3 months | [3] |
| T. vivax | Not specified | Not specified | 118 to 195 days | [4] |
| T. congolense | 1.0 | Tsetse fly challenge | Did not extend to 28 days (for a resistant clone) | [1] |
Visualizing Experimental Workflows
The following diagram illustrates a generalized workflow for an early this compound chloride efficacy trial in cattle.
References
- 1. Therapeutic and prophylactic activity of this compound chloride against a tsetse-transmitted drug-resistant clone of Trypanosoma congolense in Boran cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound chloride prophylaxis against Trypanosoma congolense challenge and the development of immune responses in Boran cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors influencing the duration of this compound chloride (Samorin) prophylaxis against experimental challenge with metacyclic forms of Trypanosoma congolense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on infections by Trypanosoma vivax and T. evansi in experimentally-infected animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Isometamidium Chloride for Bovine Trypanosomiasis
Introduction
Isometamidium chloride, marketed under trade names like Samorin® and Trypamidium®, is a phenanthridine aromatic diamidine compound used as a trypanocidal agent. It is a crucial drug for the treatment (chemotherapy) and prevention (chemoprophylaxis) of animal trypanosomiasis, a debilitating parasitic disease in livestock, particularly cattle.[1][2][3] The drug is effective against various trypanosome species, including Trypanosoma congolense, T. vivax, T. brucei, and T. evansi.[1][2] Its application is vital in tsetse-infested regions to mitigate economic losses from the disease. These notes provide an overview of the experimental protocols for evaluating the efficacy, pharmacokinetics, and safety of this compound chloride in cattle.
Mechanism of Action
While the exact mechanism is not fully elucidated, this compound is believed to exert its trypanocidal effect by binding to the kinetoplast DNA (kDNA) of the parasite. This interaction inhibits DNA replication and protein synthesis, ultimately leading to the parasite's death. Due to its cationic nature, it has a high affinity for binding to macromolecules, which contributes to its persistence in tissues and prophylactic effect.[2]
Formulation and Administration
This compound chloride is typically supplied as a dark reddish-brown powder which is reconstituted into an aqueous solution for injection.[1][2]
-
Primary Route: Deep intramuscular (IM) injection is the standard route of administration.[1][3][4]
-
Alternative Route: Intravenous (IV) injection is used occasionally for therapeutic purposes.[1][2]
-
Reconstitution: The powder is mixed with sterile water to form a 1%, 2%, or 4% (w/v) solution.[1][2]
Experimental Protocols
Protocol 1: Therapeutic Efficacy Evaluation
This protocol outlines a study to determine the effectiveness of this compound chloride in treating cattle naturally or experimentally infected with trypanosomiasis.
1. Objective: To assess the therapeutic efficacy of a specified dose of this compound chloride by monitoring parasite clearance and the recovery of key physiological parameters.
2. Materials:
-
Test Animals: A cohort of cattle (e.g., 10 crossbred cattle) diagnosed with trypanosomiasis.[5][6][7]
-
Drug: this compound chloride for injection (e.g., Nyzom, Intas Pharmaceuticals).[6]
-
Equipment: Sterile syringes and needles (16-18 gauge), microscope, glass slides, Giemsa stain, blood collection tubes (with and without EDTA), centrifuge, automated hematological and biochemical analyzers.[4][6]
-
Supportive Therapy: As required (e.g., multivitamins, anti-inflammatory agents).
3. Methodology:
-
Animal Selection and Confirmation:
-
Pre-Treatment (Day 0) Sampling:
-
Collect blood samples from the jugular vein into EDTA vials for hematological analysis and into plain vials for serum separation for biochemical analysis.[5][6]
-
Record baseline hematological parameters (Hemoglobin (Hb), Packed Cell Volume (PCV), Total Erythrocyte Count (TEC)) and biochemical parameters (Glucose, Total Protein, Albumin, BUN, Creatinine, ALT, AST).[5][7]
-
-
Drug Administration:
-
Post-Treatment Monitoring and Sampling:
-
Collect blood samples on specified post-treatment days (e.g., Day 3, 7, and 14).[5][6]
-
At each time point, prepare blood smears to check for the presence of parasites (parasitemia).[5][6]
-
Analyze blood and serum samples to measure the same hematological and biochemical parameters as in the pre-treatment stage.[5][6]
-
-
Efficacy Assessment:
Workflow for Therapeutic Efficacy Study
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. 674. This compound (WHO Food Additives Series 25) [inchem.org]
- 4. bimeda.co.ke [bimeda.co.ke]
- 5. entomoljournal.com [entomoljournal.com]
- 6. entomoljournal.com [entomoljournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and efficacy of this compound chloride against Trypanosoma vivax in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Intramuscular vs. Intravenous Administration of Isometamidium
Introduction
Isometamidium, a phenanthridine aromatic amidine, is a critical therapeutic and prophylactic agent against animal trypanosomiasis, primarily in cattle, sheep, goats, and horses.[1][2] The route of administration, either intramuscular (IM) or intravenous (IV), significantly influences its pharmacokinetic profile, efficacy, and potential for adverse reactions. These notes provide a comparative overview to guide researchers, scientists, and drug development professionals in selecting the appropriate administration route for their specific experimental or clinical needs.
Pharmacokinetic Profile
The primary distinction between intramuscular and intravenous administration of this compound lies in its absorption and subsequent distribution. Intravenous injection ensures immediate and complete bioavailability, leading to high initial plasma concentrations.[3] In contrast, intramuscular injection results in slower absorption from the injection site, which acts as a depot, leading to lower peak plasma concentrations but a more sustained presence of the drug over a prolonged period.[3][4]
Efficacy and Prophylaxis
Intramuscular administration is the preferred route for prophylaxis due to the formation of a drug depot at the injection site, allowing for a slow release of this compound and providing protection against trypanosome infection for 2 to 4 months.[2][4] For therapeutic purposes, both routes can be effective. Intravenous administration provides a rapid onset of action, which can be crucial for treating acute infections.[5] However, some studies suggest that for certain drug-resistant strains of Trypanosoma congolense, intravenous administration may not offer a significant therapeutic advantage over the intramuscular route.[5]
Safety and Tolerability
A significant consideration for intramuscular administration is the potential for local tissue reactions and abscesses at the injection site.[4][6] Intravenous administration avoids these localized reactions but carries a risk of systemic side effects if administered too rapidly.[4] These can include salivation, lacrimation, muscle tremors, and in severe cases, cardiovascular collapse.[1][7] Careful and slow intravenous injection is crucial to minimize these risks.[2][8] The maximum tolerated intravenous doses vary between species, with goats being more sensitive than cattle or dogs.[1]
Comparative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Cattle
| Parameter | Intramuscular (IM) Administration | Intravenous (IV) Administration |
| Dose | 1.0 mg/kg | 1.0 mg/kg |
| Mean Cmax (ng/mL) | 111 (range: 37-197) | Not applicable (initial concentration is highest) |
| Mean Tmax (min) | 36 (range: 20-60) | Not applicable |
| Mean Terminal Elimination Half-life (hours) | 286 (range: 215-463) | 135 (range: 123-165) |
| Absolute Bioavailability (%) | 65.7 | 100 |
| Mean Residence Time (hours) | 282 | Not directly comparable |
| Apparent Volume of Distribution at Steady-State (L/kg) | Not directly comparable | 24.5 (range: 18.5-39.3) |
Data sourced from a study in cattle.[3]
Table 2: Pharmacokinetic Parameters of this compound in Goats
| Parameter | Intramuscular (IM) Administration | Intravenous (IV) Administration |
| Dose | 0.5 mg/kg | 0.5 mg/kg |
| Mean Cmax | Similar to sheep | Not applicable |
| Mean Tmax (hours) | 12.7 | Not applicable |
| Elimination Half-life (hours) | 188 | 3.2 |
| Absolute Bioavailability (%) | 27 | 100 |
| Mean Residence Time (hours) | Not specified | 2.4 |
| Apparent Volume of Distribution (L/kg) | Not specified | 1.52 |
Data compiled from studies in goats.[9]
Table 3: Recommended Dosages and Efficacy
| Species | Administration Route | Therapeutic Dose (mg/kg) | Prophylactic Dose (mg/kg) | Efficacy Notes |
| Cattle | Intramuscular | 0.25 - 0.5[2] | 0.5 - 1.0[2] | 100% therapeutic efficacy against T. vivax at 0.5 mg/kg.[10] |
| Intravenous | 0.25 - 1.0[5] | Not recommended | Effective against sensitive T. congolense strains at 0.25 mg/kg.[5] | |
| Goats | Intramuscular | 0.25 - 0.5[2] | 0.5 - 1.0[2] | |
| Sheep | Intramuscular | 0.25 - 0.5[2] | 0.5 - 1.0[2] | |
| Horses | Intramuscular | 0.5[2] | Not specified | |
| Camels | Intravenous | 0.5 - 0.75[2] | Not specified | Very slow injection required.[2] |
| Dogs | Intramuscular | 1.0[2] | Not specified |
Experimental Protocols
Protocol 1: Comparative Pharmacokinetic Study of this compound in Cattle
1. Objective: To determine and compare the pharmacokinetic profiles of this compound following intramuscular and intravenous administration in cattle.
2. Materials:
- This compound chloride for injection
- Sterile water for injection
- Syringes and needles (appropriate gauges for IM and IV injections)
- Blood collection tubes (containing anticoagulant, e.g., heparin or EDTA)
- Centrifuge
- Pipettes and storage vials
- HPLC system with UV or fluorescence detection, or ELISA reader and kits
3. Animal Model:
- Healthy cattle, free of trypanosomiasis, of similar age and weight.
- Acclimatize animals to housing conditions for at least one week prior to the study.
- Divide animals into two groups: Group A (Intramuscular) and Group B (Intravenous).
4. Drug Preparation and Administration:
- Reconstitute this compound chloride powder with sterile water to a final concentration of 1% or 2% (10 or 20 mg/mL).[2]
- Group A (IM): Administer a single dose of 1.0 mg/kg body weight via deep intramuscular injection, preferably in the middle third of the neck.[2][3] For volumes exceeding 10 mL, use multiple injection sites.[2]
- Group B (IV): Administer a single dose of 1.0 mg/kg body weight via slow intravenous injection into the jugular vein.[3]
5. Sample Collection:
- Collect blood samples from the jugular vein at the following time points:
- Pre-dose (0 hours)
- Post-dose: 5, 15, 30, 45 minutes, 1, 2, 4, 8, 12, 24, 48, 72 hours, and then daily for up to 30 days for the IM group and 14 days for the IV group.[3]
- Centrifuge blood samples to separate plasma.
- Store plasma samples at -20°C or lower until analysis.
6. Sample Analysis:
- Determine the concentration of this compound in plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or an enzyme-linked immunosorbent assay (ELISA).[3][11]
7. Data Analysis:
- Plot plasma concentration versus time for each animal.
- Calculate key pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC, bioavailability) using appropriate software.
- Statistically compare the parameters between the IM and IV groups.
Protocol 2: Efficacy Study of this compound Against Trypanosoma vivax Infection in Cattle
1. Objective: To evaluate the therapeutic efficacy of intramuscularly administered this compound in cattle experimentally infected with Trypanosoma vivax.
2. Materials:
- Trypanosoma vivax stabilate
- This compound chloride for injection
- Syringes and needles
- Microscope and slides
- Blood collection tubes
3. Animal Model:
- Healthy, trypanosome-free cattle.
- Experimentally infect all animals with T. vivax trypomastigotes via intravenous injection.[10]
- Monitor for parasitemia daily.
4. Treatment:
- Once parasitemia is confirmed, divide the animals into two groups: a treatment group and a control group.
- Treatment Group: Administer a single intramuscular dose of 0.5 mg/kg this compound chloride.[10]
- Control Group: Administer an equivalent volume of saline solution.[10]
5. Monitoring and Evaluation:
- Monitor for the presence of parasites in the blood daily for at least 60 days post-treatment using methods such as the Woo test or PCR.[10]
- A cure is defined as the absence of detectable parasites for the duration of the follow-up period.
- To confirm the absence of infection in the treated group, a biological test can be performed by inoculating blood from the treated cattle into susceptible goats on day 45 post-treatment and monitoring the goats for infection.[10]
Visualizations
Caption: Experimental workflow for a comparative pharmacokinetic study.
Caption: Proposed mechanism of action of this compound.
References
- 1. 674. This compound (WHO Food Additives Series 25) [inchem.org]
- 2. interchemie.com [interchemie.com]
- 3. Pharmacokinetics of the chemoprophylactic and chemotherapeutic trypanocidal drug this compound chloride (Samorin) in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic and prophylactic activity of this compound chloride against a tsetse-transmitted drug-resistant clone of Trypanosoma congolense in Boran cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and histopathological investigations of this compound in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in pigs: disposition kinetics, tissue residues and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Notes on the routine intravenous use of this compound in the control of bovine trypanosomiasis on the Kenya coast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and efficacy of this compound chloride against Trypanosoma vivax in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of the trypanocidal drugs homidium, this compound and quinapyramine in bovine serum or plasma using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Optimal Isometamidium Dosage for Prophylaxis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isometamidium chloride is a phenanthridine aromatic amidine widely used for the prophylaxis and treatment of animal trypanosomiasis, a significant disease affecting livestock in many parts of the world.[1] Its prophylactic efficacy relies on establishing and maintaining a sufficient concentration of the drug in the host to prevent the establishment of a new infection. Determining the optimal dosage is critical to ensure a prolonged period of protection while minimizing the risk of toxicity and the development of drug-resistant trypanosome strains.[2][3]
These application notes provide a comprehensive overview of the principles and protocols for determining the optimal prophylactic dosage of this compound.
Quantitative Data Summary
The prophylactic dosage of this compound chloride can vary depending on the livestock species, the level of tsetse fly challenge, and the prevalent trypanosome species.[4] The following tables summarize recommended dosages and key pharmacokinetic parameters.
Table 1: Recommended Prophylactic Dosages of this compound Chloride
| Animal Species | Recommended Prophylactic Dosage (mg/kg body weight) | Route of Administration | Typical Protection Period |
| Cattle | 0.5 - 1.0 | Deep Intramuscular (IM) | 2 to 4 months[4][5] |
| Sheep & Goats | 0.5 - 1.0 | Deep Intramuscular (IM) | 2 to 4 months[5] |
| Horses | 0.5 | Deep Intramuscular (IM) | Varies |
| Camels | 0.5 - 0.75 | Slow Intravenous (IV) | Varies |
| Dogs | 1.0 | Deep Intramuscular (IM) | Varies |
Table 2: Key Pharmacokinetic Parameters of this compound in Cattle (1.0 mg/kg IM)
| Parameter | Value | Reference |
| Peak Plasma Concentration (Cmax) | ~0.027 µg/mL (at 24 hours) | [6] |
| Time to Peak (Tmax) | 24 hours | [6] |
| Elimination Half-life (t1/2) | ~23 days | [7] |
| Tissue Distribution | High concentrations in liver, kidney, and at the injection site | [6][8] |
Experimental Protocols
Protocol for in vivo Dose-Determination and Prophylactic Efficacy Study in Cattle
This protocol outlines a controlled experiment to determine the prophylactic efficacy of different this compound dosages in cattle.
3.1.1. Animal Selection and Acclimatization
-
Select healthy, trypanosome-naive cattle of a specific breed and age range.
-
House the animals in a fly-proof facility for an acclimatization period of at least two weeks.
-
During acclimatization, monitor the animals for any signs of disease and confirm their trypanosome-free status using both microscopy (buffy coat technique) and a sensitive molecular method (PCR).
3.1.2. Experimental Design
-
Divide the cattle into multiple groups, including a negative control (untreated) and several treatment groups, each receiving a different dosage of this compound (e.g., 0.25, 0.5, and 1.0 mg/kg).
-
Each group should consist of a statistically appropriate number of animals.
3.1.3. Drug Preparation and Administration
-
Prepare this compound chloride solutions (e.g., 1% or 2% w/v) in sterile water for injection.[1]
-
Administer the drug via deep intramuscular injection, preferably in the middle third of the neck.[4] For larger volumes, divide the dose and inject at two different sites.[4]
3.1.4. Parasitological Challenge
-
At a predetermined time post-treatment (e.g., 30 days), challenge all animals with a known number of infective metacyclic trypanosomes (e.g., Trypanosoma congolense) via tsetse fly bite or intravenous inoculation.[2]
3.1.5. Monitoring and Sample Collection
-
Monitor the animals daily for clinical signs of trypanosomiasis (e.g., fever, anemia, weight loss).
-
Collect blood samples from the jugular vein at regular intervals (e.g., weekly) for parasitological and hematological analysis.
3.1.6. Laboratory Analyses
-
Parasitological Examination (Buffy Coat Technique):
-
Molecular Diagnosis (PCR):
-
Hematology:
-
Determine the Packed Cell Volume (PCV) to monitor for anemia.
-
3.1.7. Data Analysis
-
The primary endpoint is the time to onset of parasitemia in each group.
-
Calculate the mean protection period for each dosage group.
-
Statistically compare the protection periods between the different dosage groups and the control group to determine the optimal prophylactic dose.
Protocol for in vivo this compound Resistance Testing in Mice
This protocol is a standardized method for assessing the resistance of trypanosome isolates to this compound.
3.2.1. Animal Model
-
Use laboratory mice of a standard strain.
3.2.2. Experimental Procedure
-
Infect groups of mice with the trypanosome isolate under investigation.
-
Twenty-four hours post-infection, treat the mice with a single, specific dose of this compound (e.g., 1.0 mg/kg).[10]
-
Include an untreated control group.
-
Monitor the mice for up to 60 days for the reappearance of parasites in the blood.[10]
3.2.3. Parasite Monitoring
-
Examine tail blood smears microscopically at regular intervals.
-
Confirm the presence or absence of trypanosomes using a sensitive PCR assay.[10]
3.2.4. Interpretation of Results
-
An isolate is considered resistant if parasitemia reappears in the treated mice.
-
The level of resistance can be further quantified by determining the 50% curative dose (CD50) through testing a range of drug concentrations.[11]
Signaling Pathways and Mechanisms
Mechanism of Action of this compound
This compound's primary mode of action is the disruption of the trypanosome's kinetoplast DNA (kDNA).[12] The drug intercalates into the kDNA, leading to condensation and inhibition of DNA synthesis.[12] This action is mediated through the inhibition of mitochondrial topoisomerase II, an enzyme essential for kDNA replication.[10][13][14]
Caption: this compound's mechanism of action.
Mechanisms of this compound Resistance
Resistance to this compound in trypanosomes is a multifactorial phenomenon. Key mechanisms include:
-
Reduced Drug Accumulation: Resistant trypanosomes often exhibit decreased uptake of this compound.[15][16] This can be due to alterations in drug transporters on the parasite's surface.
-
Involvement of ABC Transporters: While their exact role is still under investigation and may vary between trypanosome species, ATP-binding cassette (ABC) transporters have been implicated in this compound resistance, potentially by actively effluxing the drug from the cell.[10][17] A specific mutation (a GAA insertion) in a gene encoding an ABC transporter has been linked to resistance in T. congolense.[11]
-
Modification of the F1F0-ATPase Complex: In T. brucei, mutations in the gamma subunit of the mitochondrial F1F0-ATPase complex have been associated with high levels of this compound resistance.[15][18] This modification can lead to a reduced mitochondrial membrane potential, which in turn decreases the accumulation of the positively charged this compound molecule within the mitochondrion.[18]
Caption: Key mechanisms of this compound resistance.
Experimental Workflow for Prophylactic Dose Determination
The following diagram illustrates the logical flow of an experiment designed to determine the optimal prophylactic dose of this compound.
References
- 1. fao.org [fao.org]
- 2. Therapeutic and prophylactic activity of this compound chloride against a tsetse-transmitted drug-resistant clone of Trypanosoma congolense in Boran cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genomic analysis of this compound Chloride resistance in Trypanosoma congolense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchemie.com [interchemie.com]
- 5. woodleyequipment.com [woodleyequipment.com]
- 6. A field guide for THE DIAGNOSIS, TREATMENT AND PREVENTION OF AFRICAN ANIMAL TRYPANOSOMOSIS [fao.org]
- 7. The F0F1-ATP Synthase Complex Contains Novel Subunits and Is Essential for Procyclic Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The buffy coat method: a tool for detection of blood parasites without staining procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel qPCR Assay for the Detection of African Animal Trypanosomosis in Trypanotolerant and Trypanosusceptible Cattle Breeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genomic analysis of this compound Chloride resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a genetic marker for this compound chloride resistance in Trypanosoma congolense [ilri.org]
- 12. funaab.edu.ng [funaab.edu.ng]
- 13. A new function of Trypanosoma brucei mitochondrial topoisomerase II is to maintain kinetoplast DNA network topology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo inhibition of trypanosome mitochondrial topoisomerase II: Effects of kinetoplast DNA maxicircles [ilri.org]
- 15. researchgate.net [researchgate.net]
- 16. Reduced accumulation of this compound by drug-resistant Trypanosoma congolense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The History of the ABC Proteins in Human Trypanosomiasis Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reduced Mitochondrial Membrane Potential Is a Late Adaptation of Trypanosoma brucei brucei to this compound Preceded by Mutations in the γ Subunit of the F1Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of Isometamidium in Bovine Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isometamidium, a phenanthridine aromatic diamidine, is a critical veterinary drug used for the treatment and prophylaxis of animal African trypanosomiasis, primarily in cattle.[1] Monitoring its concentration in bovine serum is essential for pharmacokinetic studies, dose optimization, and ensuring efficacy and safety. This application note provides a detailed protocol for the quantitative analysis of this compound in bovine serum using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a method known for its sensitivity and specificity.[1][2]
This compound chloride is a dark reddish-brown powder with a solubility of 6% (w/v) in water at 20°C.[3] Its chemical formula is C28H26ClN7, with a molecular weight of approximately 496.0 g/mol .[4] The commercial formulations of this compound, such as Samorin® and Veridium®, are complex mixtures containing this compound as the major active component along with other isomers and related compounds.[1]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C28H26N7+ | [5] |
| Molecular Weight | 460.6 g/mol | [5] |
| CAS Number | 34301-55-8 (this compound Chloride) | [4] |
| Solubility | 6% (w/v) in water at 20°C | [3] |
| Appearance | Dark reddish-brown powder | [3] |
Experimental Protocols
Materials and Reagents
-
This compound Chloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Heptane sulfonate
-
Triethylamine
-
Phosphate buffer
-
Solid-Phase Extraction (SPE) cartridges (e.g., C8 Bond Elut)
-
Enzymes for hydrolysis (e.g., from Helix pomatia)
-
Bovine serum samples
-
Deionized water
Sample Preparation
A robust sample preparation is crucial for removing interfering substances from the complex serum matrix. This protocol involves enzymatic hydrolysis followed by solid-phase extraction (SPE).[1][2]
1. Enzymatic Hydrolysis:
-
To a known volume of bovine serum (e.g., 1-10 mL), add an appropriate buffer to adjust the pH for optimal enzyme activity.
-
Add the hydrolyzing enzyme preparation.
-
Incubate the mixture under controlled conditions (e.g., specific temperature and time) to release any bound this compound.
2. Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C8 SPE cartridge by washing with methanol followed by deionized water.
-
Loading: Load the pre-treated bovine serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a mild solvent to remove hydrophilic impurities while retaining this compound.
-
Elution: Elute the bound this compound from the cartridge using an appropriate solvent, such as methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the HPLC mobile phase.
HPLC Conditions
An ion-pair reversed-phase HPLC method is effective for the separation of this compound.[2]
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.0 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile, methanol, phosphate buffer, and an ion-pairing agent like heptane sulfonate. Triethylamine can be used as a counter-ion reagent.[1][2] |
| Flow Rate | 0.6 mL/min[1] |
| Detection | Fluorescence |
| Excitation Wavelength | 380 nm[2] |
| Emission Wavelength | 593 nm[2] |
| Injection Volume | 20 µL |
Quantitative Data Summary
The following table summarizes the quantitative performance of HPLC methods for this compound analysis as reported in the literature.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 3 - 20 ng/mL in serum | [6][7] |
| Linearity Range | 1 - 100 µg/L (LC-MS/MS method) | [8] |
| Recovery | 73.8 - 93.9% (LC-MS/MS method) | [8] |
| Relative Standard Deviation (RSD) | 2.3 - 7.5% (LC-MS/MS method) | [8] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow from sample collection to data analysis.
Caption: Experimental workflow for HPLC analysis of this compound.
HPLC Method Development and Validation Logic
This diagram outlines the logical steps involved in developing and validating a robust HPLC method for this compound analysis.
Caption: Logic flow for HPLC method development and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-phase extraction and ion-pair reversed-phase HPLC of this compound in bovine serum and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. This compound Chloride | C28H26ClN7 | CID 92295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C28H26N7+ | CID 72452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Determination of the trypanocidal drugs homidium, this compound and quinapyramine in bovine serum or plasma using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the trypanocidal drugs homidium, this compound and quinapyramine in bovine serum or plasma using HPLC. | Semantic Scholar [semanticscholar.org]
- 8. Determination of this compound residues in animal-derived foods by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Long-term Prophylactic Efficacy of Isometamidium in the Field
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term prophylactic efficacy of isometamidium chloride, a critical drug in the control of African Animal Trypanosomiasis (AAT). The following sections detail quantitative data from various field studies, standardized protocols for evaluating drug efficacy, and visual representations of experimental workflows.
Introduction
This compound chloride, marketed as Samorin® or Trypamidium®, is a phenanthridine aromatic diamidine widely used for the prophylaxis of trypanosomiasis in livestock.[1] Its efficacy is influenced by several factors including dosage, the level of tsetse fly challenge, and the species of trypanosome.[1] Understanding the long-term prophylactic efficacy of this compound under field conditions is crucial for designing effective control strategies and managing the emergence of drug resistance.
Quantitative Data on Prophylactic Efficacy
The prophylactic activity of this compound chloride has been evaluated in numerous field and experimental studies. The duration of protection is primarily dependent on the administered dosage and the intensity of trypanosome challenge.
| Dosage (mg/kg body weight) | Duration of Complete Protection (Months) | Animal Species | Trypanosome Species | Study Conditions | Reference(s) |
| 0.5 | 2 - 3 | Cattle | Trypanosoma congolense, T. vivax | Medium Challenge | [2][3] |
| 1.0 | 3 - 5 | Cattle | Trypanosoma congolense | Medium to High Challenge | [2][3][4][5] |
| 0.5 | Not specified | Small Ruminants | Not specified | Not specified | [4] |
| 1.0 | 4 | Pigs | Trypanosoma simiae | Experimental | [1] |
| 0.5 - 1.0 | 2 - 4 | Camels | Trypanosoma evansi | Not specified | [4] |
| 0.5 | Not specified (curative) | Horses | Not specified | Not specified | [2] |
| Administration Method | Dosage (mg/kg body weight) | Cumulative Infection Rate (at 8 months) | Animal Species | Study Conditions | Reference(s) |
| Intramuscular Injection | 1.0 | 58.5% | N'Dama Cattle | High Challenge (Mali) | [6][7][8][9] |
| Sustained-Release Device (SRD) | 1.0 | 27.7% | N'Dama Cattle | High Challenge (Mali) | [6][7][8][9] |
| Untreated Control | N/A | 77.4% | N'Dama Cattle | High Challenge (Mali) | [6][7][8][9] |
Experimental Protocols
The following protocols are synthesized from methodologies described in field studies evaluating the prophylactic efficacy of this compound.
Protocol 1: Field Trial for Prophylactic Efficacy Assessment
1. Study Site Selection:
-
Choose an area with a known history of trypanosomiasis and significant tsetse fly challenge.
-
Characterize the tsetse fly population density and infection rates prior to the study.[6][9]
2. Animal Selection and Grouping:
-
Select healthy, trypanosome-naive animals of the same breed and age range (e.g., 1- to 3-year-old N'Dama cattle).[7][8][9]
-
Screen all animals for existing trypanosome infections using a sensitive diagnostic method (e.g., buffy coat technique).[6][7][8][9]
-
Treat all animals with a curative trypanocidal drug, such as diminazene aceturate (e.g., 7 mg/kg body weight), two weeks before the start of the trial to eliminate any pre-existing infections.[6][7][8][9][10]
-
Randomly allocate animals to different treatment groups:
3. Drug Administration:
-
Prepare a 1% or 2% (w/v) solution of this compound chloride in sterile water.
-
Administer the drug via deep intramuscular injection, preferably in the neck or rump region.[4] For sustained-release devices, implant subcutaneously in the shoulder region.[7][8][9]
4. Monitoring and Data Collection:
-
Monitor the animals for the development of parasitemia at regular intervals (e.g., monthly) for a predetermined period (e.g., 8 months).[6][7][8][9]
-
Collect blood samples and examine for trypanosomes using the buffy coat technique or other sensitive parasitological tests.[6][7][8][9]
-
Record the time to first appearance of parasites for each animal.
-
Any animal that becomes parasitemic during the trial should be treated immediately with a curative dose of a different trypanocidal drug (e.g., diminazene aceturate).[7]
5. Data Analysis:
-
Calculate the cumulative infection rate for each group over the study period.
-
Use survival analysis to compare the prophylactic efficacy between the different treatment groups.[7]
Protocol 2: Assessment of this compound Resistance in the Field
1. Isolate Collection:
-
Collect trypanosome isolates from cattle in the field that are suspected of being resistant to this compound.
2. In vivo Drug Sensitivity Testing in Mice:
-
Inoculate groups of mice with the collected trypanosome isolates.[11]
-
Once parasitemia is established, treat different subgroups of mice with a range of this compound concentrations.
-
Monitor the mice for the clearance and subsequent reappearance of parasites.
-
A close correlation between the known level of resistance and the ability of trypanosomes to remain infective after incubation in this compound can be observed.[11]
Visualizations
Experimental Workflow for a Field Prophylaxis Trial
Caption: Workflow for a field trial evaluating the prophylactic efficacy of this compound.
Logical Relationship of Factors Influencing Prophylaxis
Caption: Factors influencing the duration of this compound prophylaxis in the field.
Conclusion
This compound chloride remains a vital tool for the control of African Animal Trypanosomiasis. The long-term prophylactic efficacy is dose-dependent, with higher doses providing longer protection.[1][2][3] However, the level of trypanosome challenge in the field can significantly impact the duration of this protection.[1] The emergence of drug-resistant trypanosome strains poses a significant threat to the continued effectiveness of this compound.[12] Therefore, adherence to standardized protocols for efficacy evaluation and resistance monitoring is essential for the rational use of this drug and the sustainable control of trypanosomiasis in livestock. The use of novel delivery systems, such as sustained-release devices, shows promise in extending the prophylactic period and improving treatment outcomes.[6][7][8][9]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. A field guide for THE DIAGNOSIS, TREATMENT AND PREVENTION OF AFRICAN ANIMAL TRYPANOSOMOSIS [fao.org]
- 3. Factors influencing the duration of this compound chloride (Samorin) prophylaxis against experimental challenge with metacyclic forms of Trypanosoma congolense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cirdes.org [cirdes.org]
- 5. This compound chloride prophylaxis against Trypanosoma congolense challenge and the development of immune responses in Boran cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Field evaluation of the prophylactic effect of an this compound sustained-release device against trypanosomiasis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. Field Evaluation of the Prophylactic Effect of an this compound Sustained-Release Device against Trypanosomiasis in Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound on Trypanosoma congolense infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo experimental drug resistance study in Trypanosoma vivax isolates from tsetse infested and non-tsetse infested areas of Northwest Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Isometamidium Chloride in Mouse Models of Trypanosomiasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Isometamidium chloride (ISM) in murine models of African trypanosomiasis. This document summarizes key experimental parameters, efficacy data, and standardized procedures compiled from various research studies.
Introduction
This compound chloride, a phenanthridine aromatic amidine, is a widely used trypanocidal agent for both therapeutic and prophylactic control of trypanosomiasis in livestock.[1][2][3] Its application in mouse models is crucial for understanding its efficacy, pharmacokinetics, and the mechanisms of drug resistance in various Trypanosoma species, including T. congolense, T. vivax, T. brucei, and T. evansi.[1] Mouse models offer a standardized and reproducible system to evaluate drug efficacy and to study the host-parasite-drug interactions that are critical for preclinical drug development.
Key Experimental Parameters
The efficacy of this compound chloride in mouse models is influenced by several factors, including the Trypanosoma species and strain, the mouse strain, the drug dosage and administration route, and the size of the initial parasite inoculum.
Mouse Strains
Swiss white mice are a commonly used outbred stock in these studies.[4]
Trypanosoma Species and Strains
This compound has been evaluated against various Trypanosoma species in mice, including:
It is important to note that drug sensitivity can vary significantly between different strains and isolates of the same Trypanosoma species.[7][12]
Drug Administration and Dosage
This compound chloride is typically administered via intraperitoneal (i.p.) or intramuscular (i.m.) injection.[1][8][11] Dosages in mouse models vary widely depending on the experimental objective (curative or prophylactic) and the suspected resistance level of the trypanosome strain.
Table 1: Curative Dosages of this compound Chloride in Mouse Models
| Trypanosoma Species | Mouse Strain | Dosage (mg/kg) | Route | Efficacy/Outcome | Reference |
| T. evansi | Swiss White | 0.5 | i.p. | Relapse observed 21 days post-treatment | [4] |
| T. evansi | Not Specified | 1.0 | i.p. | Failed to cure infections with Ethiopian Type A and B strains | [5][6] |
| T. brucei brucei | Adult Male | 0.5 | i.p. | Superior efficacy compared to diminazene aceturate | [11] |
| T. congolense | Not Specified | 4.0 | i.p. | Unable to completely clear parasitemia in resistant isolates | [9] |
| T. congolense | Not Specified | 1.0 | Not Specified | Ineffective against resistant stocks from West Africa | [10] |
Table 2: Prophylactic Dosages of this compound Chloride in Mouse Models
| Trypanosoma Species | Mouse Strain | Dosage (mg/kg) | Route | Prophylactic Period | Reference |
| T. congolense | Not Specified | 1.0 | Not Specified | Efficient prophylactic effect observed two months post-treatment | [13] |
Experimental Protocols
Below are detailed protocols for infection and treatment of mice for evaluating the efficacy of this compound chloride.
Protocol 1: General Efficacy Testing in a T. evansi Mouse Model
This protocol is adapted from studies evaluating the curative efficacy of this compound against Trypanosoma evansi.[4][5]
1. Animal Model:
-
Species: Mouse
-
Strain: Swiss White[4]
-
Sex: Male or Female
-
Weight: 20-25 g
2. Trypanosome Strain:
-
Trypanosoma evansi (field isolate or laboratory-adapted strain)
3. Inoculum Preparation and Infection:
-
A donor mouse with established parasitemia is euthanized.
-
Blood is collected via cardiac puncture into a tube containing an anticoagulant (e.g., heparin or EDTA).
-
The number of trypanosomes is quantified using a hemocytometer.
-
The blood is diluted in a suitable buffer (e.g., phosphate-saline-glucose, PSG) to the desired concentration.
-
Mice are infected intraperitoneally (i.p.) with 0.2 mL of the diluted blood containing approximately 1 x 10³ trypanosomes.[4]
4. Monitoring of Parasitemia:
-
Starting from day 3 post-infection, a drop of blood is collected from the tail vein of each mouse.
-
Parasitemia is monitored daily by wet blood film examination under a microscope.
5. Drug Preparation and Administration:
-
This compound chloride powder is dissolved in sterile distilled water to the desired concentration (e.g., 1% solution).[14]
-
At the peak of parasitemia (typically around 2 weeks post-infection), mice are treated with a single dose of this compound chloride (e.g., 0.5 mg/kg body weight) via intraperitoneal injection.[4]
6. Post-Treatment Monitoring:
-
Parasitemia is monitored daily for the first week post-treatment and then weekly for up to 60 days to check for relapse.[5]
-
Packed Cell Volume (PCV) can be measured weekly to assess anemia.
-
Survival of the mice is recorded daily.
7. Assessment of Drug Resistance:
-
To confirm the clearance of parasites, especially in cases of suspected resistance, surviving mice can be immunosuppressed with cyclophosphamide (200 mg/kg) 25 days post-treatment to detect sub-patent infections.[5]
Protocol 2: Induction of this compound Resistance in a T. congolense Mouse Model
This protocol is designed for the experimental induction of drug resistance and is based on the methodology described by Gessner et al. (2017).[15]
1. Animal Model and Immunosuppression:
-
One day prior to infection, naïve mice are immunosuppressed by a single intraperitoneal injection of cyclophosphamide (200 mg/kg).[15]
2. Infection:
-
Immunosuppressed mice are infected intraperitoneally with 1 x 10⁵ bloodstream form Trypanosoma congolense.[15]
3. Gradual Drug Exposure:
-
When parasitemia reaches approximately 7.9 x 10⁶ trypanosomes/mL, mice are treated with a sub-therapeutic dose of this compound chloride (e.g., 0.001 mg/kg).[15]
-
Parasitemia is monitored, and upon relapse, the mice are treated with a slightly increased dose of ISM (e.g., 0.005 mg/kg).[15]
-
When parasitemia reappears and reaches a high level (1.3–5 x 10⁸/mL), the mice are euthanized, and the parasites are collected to infect a new group of immunosuppressed mice.[15]
-
This cycle of infection, treatment with increasing doses of ISM (e.g., 0.005, 0.01, 0.02, 0.04, up to 1 mg/kg), and passage to new mice is repeated until parasites develop resistance to the target concentration (e.g., 1 mg/kg).[15]
4. Confirmation of Resistance:
-
The resistance of the derived trypanosome population is confirmed by infecting a group of mice and treating them with a single curative dose (e.g., 1 mg/kg) of this compound chloride. The failure to clear the infection in the majority of mice indicates resistance.[15]
Data Presentation
Table 3: Summary of Efficacy Studies of this compound Chloride Against T. evansi in Mice
| Isolate/Strain | Dosage (mg/kg) | Treatment Day (post-infection) | Relapse Day (post-treatment) | Cure Rate (%) | Reference |
| Camel Isolate (Afar) | 0.5 | 14 | 21 | 0 | [4] |
| Camel Isolate (Afar) | 1.0 (double dose) | After relapse | No relapse for 3 months | 100 | [4] |
| Ethiopian Type A | 1.0 | 4 | Relapses observed | 0 | [5][6] |
| Ethiopian Type B | 1.0 | 4 | Relapses observed | 0 | [5][6] |
Table 4: Comparative Efficacy of this compound Chloride and Diminazene Aceturate against T. b. brucei in Mice
| Treatment Group | Dosage (mg/kg) | Parasite Clearance Time (days) | Relapse Time (days) | Reference |
| This compound Chloride | 0.5 | 3.0 | Longer than Diminazene groups | [11] |
| Diminazene Aceturate | 7.0 | 2.4 - 3.0 | Shorter than this compound group | [11] |
Visualizations
Caption: Workflow for Efficacy Testing of this compound.
Caption: Workflow for Inducing this compound Resistance.
Conclusion
The use of this compound chloride in mouse models of trypanosomiasis is a critical component of preclinical research. The protocols and data presented here provide a foundation for designing and interpreting experiments aimed at evaluating the efficacy of this important trypanocidal drug. Careful consideration of the experimental variables, particularly the trypanosome strain and the potential for drug resistance, is essential for obtaining meaningful and reproducible results. The provided workflows offer a visual guide to standard experimental procedures.
References
- 1. fao.org [fao.org]
- 2. interchemie.com [interchemie.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of diminazene diaceturate and this compound chloride hydrochloride for the treatment of Trypanosoma evansi in mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound chloride and homidium chloride fail to cure mice infected with Ethiopian Trypanosoma evansi type A and B | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. This compound chloride and homidium chloride fail to cure mice infected with Ethiopian Trypanosoma evansi type A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of sensitivity of Trypanosoma congolense to this compound chloride: a comparison of tests using cattle and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The influence of the size of the initial inoculum on the efficacy of this compound (samorin) on a stock of Trypanosoma congolense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative experimental studies on Trypanosoma isolates in mice and response to diminazene aceturate and this compound chloride treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound sensitivity of Trypanosoma congolense stocks from cattle in West Africa tested in mice and the drug incubation infectivity test [ilri.org]
- 11. Comparative efficacy of trypanocide brands against experimental Trypanosoma brucei brucei infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic effect of Berenil and Samorin in mice infected with four trypanosome populations isolated from Zambian cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bimeda.co.ke [bimeda.co.ke]
- 15. Genomic analysis of this compound Chloride resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ELISA-Based Quantification of Isometamidium in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isometamidium, a phenanthridinium aromatic amidine, is a critical veterinary drug for the treatment and prophylaxis of animal trypanosomiasis, a significant disease affecting livestock in many parts of the world. Monitoring the concentration of this compound in animal tissues is crucial for pharmacokinetic studies, ensuring therapeutic efficacy, managing drug resistance, and enforcing withdrawal periods for food safety. This document provides a detailed protocol for the quantification of this compound in tissue samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a sensitive and specific method for detecting small molecules.
Principle of the Assay
The quantification of this compound in tissue samples is achieved through a competitive ELISA. This immunoassay relies on the competition between the this compound in the sample extract and a fixed amount of this compound conjugated to an enzyme (like horseradish peroxidase - HRP) for a limited number of binding sites on a specific anti-Isometamidium antibody that is coated on a microtiter plate.
The concentration of this compound in the sample is inversely proportional to the signal generated. High concentrations of this compound in the sample will result in less binding of the enzyme-conjugated this compound and thus a lower signal. Conversely, low concentrations of the drug in the sample will lead to more enzyme-conjugate binding and a stronger signal. A standard curve is generated using known concentrations of this compound to quantify the amount of drug in the tissue extracts.
Quantitative Data Summary
The following tables summarize the reported concentrations of this compound in various bovine tissues after intramuscular administration. These values can serve as a reference for expected concentrations in experimental samples.
Table 1: this compound Residues in Calf Tissues (µg/g) after a Single Intramuscular Injection of 0.5 mg/kg Body Weight
| Days Post-injection | Injection Site | Liver | Kidney |
| 7 | 1270 ± 272 | 4.80 ± 0.84 | 5.21 ± 3.36 |
| 21 | 315 ± 173 | 4.07 ± 0.35 | 2.98 ± 0.64 |
| 42 | - | - | - |
Data adapted from pharmacokinetic studies.
Table 2: Peak this compound Concentrations and Half-Life in Bovine Tissues after a Single Intramuscular Injection
| Tissue | Peak Concentration (µg/g) | Time to Peak | Elimination Half-Life (days) |
| Injection Site | 73,500 | 72 hours | 39 |
| Liver | 7,100 | 72 hours | 25 |
| Kidney | 5,800 | 72 hours | 35 |
Data derived from studies using radiolabeled this compound.
Experimental Protocols
Tissue Sample Preparation and Extraction
This protocol is designed to extract this compound from tissue matrices for analysis by competitive ELISA. This compound chloride is soluble in water and ethanol.[1] This procedure utilizes a solvent extraction method aimed at maximizing recovery while minimizing matrix effects that could interfere with the immunoassay.
Materials:
-
Tissue samples (e.g., liver, kidney, muscle from injection site)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Homogenizer (e.g., rotor-stator or bead beater)
-
Extraction Solvent: Acetonitrile/PBS (80:20, v/v) with 0.1% Formic Acid
-
Centrifuge capable of 4,000 x g
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Assay Buffer (typically provided with the ELISA kit, often a PBS-based buffer with a mild detergent like Tween-20)
Procedure:
-
Tissue Homogenization:
-
Accurately weigh approximately 1 gram of the tissue sample.
-
Mince the tissue into small pieces.
-
Add 4 mL of cold PBS (pH 7.4) per gram of tissue.
-
Homogenize the sample on ice until a uniform consistency is achieved.
-
-
Solvent Extraction:
-
To the tissue homogenate, add 10 mL of the Extraction Solvent.
-
Vortex vigorously for 2 minutes.
-
Agitate on a shaker for 30 minutes at room temperature to ensure thorough extraction.
-
-
Protein Precipitation and Clarification:
-
Centrifuge the mixture at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and tissue debris.
-
Carefully collect the supernatant, which contains the extracted this compound.
-
-
Solvent Evaporation and Reconstitution:
-
Transfer the supernatant to a new tube and evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in 1 mL of Assay Buffer.
-
Vortex for 1 minute to ensure the extract is fully dissolved.
-
Centrifuge at 4,000 x g for 5 minutes to pellet any remaining insoluble material.
-
The clarified supernatant is now ready for analysis by ELISA. It may require further dilution in Assay Buffer to fall within the dynamic range of the standard curve.
-
Competitive ELISA Protocol
This is a general protocol for a competitive ELISA. Specific details such as incubation times, temperatures, and reagent volumes may vary depending on the commercial ELISA kit used.
Materials:
-
This compound ELISA kit (containing anti-Isometamidium antibody-coated microplate, this compound-HRP conjugate, standards, wash buffer, TMB substrate, and stop solution)
-
Prepared tissue extracts and standards
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Standard and Sample Addition: Add 50 µL of each standard and prepared tissue extract to the appropriate wells of the anti-Isometamidium antibody-coated microplate.
-
Competitive Reaction: Add 50 µL of the this compound-HRP conjugate to each well.
-
Incubation: Gently mix and incubate the plate for 60 minutes at 37°C.
-
Washing: Aspirate the contents of the wells and wash each well 4-5 times with the provided Wash Buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well.
-
Color Development: Incubate the plate in the dark at room temperature for 15-20 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average absorbance for each set of replicate standards and samples.
-
Generate a standard curve by plotting the mean absorbance of each standard on the y-axis against its corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically used.
-
The absorbance values of the samples are inversely proportional to the concentration of this compound.
-
Determine the concentration of this compound in the tissue extracts by interpolating their mean absorbance values from the standard curve.
-
Multiply the determined concentration by the dilution factor from the sample preparation step to obtain the final concentration of this compound in the original tissue sample (expressed as µg/g or ng/g).
Visualizations
Caption: Workflow for this compound extraction from tissue samples.
Caption: Principle of the competitive ELISA for this compound detection.
References
Application Notes and Protocols for Isometamidium in Cattle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isometamidium chloride is a phenanthridine aromatic amidine compound widely utilized for the treatment and prevention of animal trypanosomiasis, primarily in cattle.[1][2] It is effective against various Trypanosoma species, including T. congolense, T. vivax, T. brucei, and T. evansi.[1] The drug is marketed under trade names such as Samorin® and Trypamidium®.[2] this compound is employed for both its curative and prophylactic properties, with dosage and administration routes varying accordingly.[3] Resistance to this compound has been reported in several regions, necessitating careful management of its use to maintain efficacy.[4] This document provides detailed application notes and experimental protocols for the use of this compound in different breeds of cattle, based on published research.
Data Presentation
Table 1: Recommended Dosages of this compound Chloride in Cattle
| Application | Dosage | Route of Administration | Cattle Breed/Type | Reference |
| Curative Treatment | 0.25 - 0.5 mg/kg body weight | Deep Intramuscular (IM) | General Cattle | [3] |
| 0.5 mg/kg body weight | Deep Intramuscular (IM) | Crossbred Cattle | [5] | |
| 0.25 mg/kg body weight | Intravenous (IV) | Boran (Bos indicus) | [6] | |
| 0.5 mg/kg body weight | Intramuscular (IM) | Boran (Bos indicus) | [6] | |
| Prophylactic Treatment | 0.5 - 1.0 mg/kg body weight | Deep Intramuscular (IM) | General Cattle | [3] |
| 1.0 mg/kg body weight | Intramuscular (IM) | N'Dama Cattle | [7] | |
| 0.5 mg/kg body weight | Intramuscular (IM) | Boran (Bos indicus) | [8] | |
| 1.0 mg/kg body weight | Intramuscular (IM) | Boran (Bos indicus) | [6] |
Table 2: Efficacy of this compound Chloride Against Trypanosome Infections in Cattle
| Trypanosome Species | Cattle Breed | Treatment Details | Efficacy | Reference |
| T. congolense (sensitive clone IL 1180) | Boran (Bos indicus) | 0.25 mg/kg IV or 0.5 mg/kg IM | Infections eliminated | [6] |
| T. congolense (resistant clone IL 3270) | Boran (Bos indicus) | 1.0 or 2.0 mg/kg IM; 0.25-1.0 mg/kg IV | Relapse in 12-21 days (except delayed with 2.0 mg/kg IM) | [6] |
| T. vivax (Nigerian clone) | Boran (Bos indicus) | 0.5 mg/kg IM (curative) | 4 out of 5 steers cured | [8] |
| T. vivax (Kenyan clone) | Boran (Bos indicus) | 0.5 mg/kg IM (curative) | All 5 steers cured | [8] |
| T. vivax (Nigerian clone) | Boran (Bos indicus) | 0.5 mg/kg IM (prophylactic) | Protection for at least 2 months | [8] |
| T. vivax (Kenyan clone) | Boran (Bos indicus) | 0.5 mg/kg IM (prophylactic) | Protection for less than 1 month | [8] |
| T. evansi | Crossbred Cattle | 0.5 mg/kg IM | No parasitemia observed on day 3 post-treatment | [5] |
Experimental Protocols
Protocol 1: Evaluation of Therapeutic Efficacy of this compound Chloride in Naturally Infected Cattle
This protocol is adapted from the methodology used to assess the efficacy of this compound chloride in crossbred cattle naturally infected with Trypanosoma evansi.[5]
1. Animal Selection and Confirmation of Infection:
- Select cattle exhibiting clinical signs of trypanosomiasis (e.g., fever, anorexia, pale mucous membranes).[5]
- Confirm the presence of Trypanosoma parasites through microscopic examination of stained blood smears (e.g., Giemsa stain).[5]
2. Pre-treatment Sampling (Day 0):
- Collect blood samples from each animal into EDTA-containing tubes for hematological analysis and into tubes without anticoagulant for serum separation for biochemical analysis.[5]
- Perform baseline hematological (e.g., Hemoglobin, Packed Cell Volume, Total Erythrocyte Count) and biochemical (e.g., Glucose, Total Protein, Albumin) analyses.[5]
3. Drug Administration:
- Prepare a 1% or 2% solution of this compound chloride in sterile distilled water.[9]
- Administer this compound chloride at a dose of 0.5 mg/kg body weight via deep intramuscular injection.[5]
- Provide supportive therapy as needed.[5]
4. Post-treatment Monitoring and Sampling:
- Collect blood samples on days 3, 7, and 14 post-treatment for hematological and biochemical analyses.[5]
- Prepare blood smears on the same days to monitor for the presence of trypanosomes.[5]
5. Efficacy Assessment:
- The efficacy of the treatment is determined by the disappearance of clinical signs, the absence of parasites in blood smears, and the restoration of hematological and biochemical parameters to normal ranges.[5]
Protocol 2: Evaluation of Prophylactic Efficacy of this compound Chloride
This protocol is based on a study evaluating the prophylactic effect of this compound in Boran cattle against tsetse-transmitted Trypanosoma vivax.[8]
1. Animal Selection and Pre-treatment:
- Select healthy, trypanosome-free cattle.
- To ensure all animals are free of existing infections, they can be pre-treated with a curative dose of a different trypanocidal drug, such as diminazene aceturate (e.g., 7 mg/kg body weight).[7]
2. Drug Administration:
- Administer a single prophylactic dose of this compound chloride (e.g., 0.5 mg/kg body weight) via deep intramuscular injection.[8]
3. Experimental Challenge:
- At set intervals post-treatment (e.g., monthly), expose the treated cattle and a group of untreated control cattle to tsetse flies infected with a specific Trypanosoma clone.[8]
4. Monitoring for Infection:
- Monitor all animals for the development of parasitemia by regular microscopic examination of blood samples (e.g., using the buffy coat technique).[7]
5. Determination of Protection Period:
- The prophylactic period is defined as the time from drug administration until the detection of parasites in the blood. The efficacy is determined by comparing the infection rates and time to infection between the treated and control groups.
Visualizations
Caption: Workflow for evaluating the therapeutic efficacy of this compound.
Caption: Workflow for evaluating the prophylactic efficacy of this compound.
References
- 1. fao.org [fao.org]
- 2. 674. This compound (WHO Food Additives Series 25) [inchem.org]
- 3. interchemie.com [interchemie.com]
- 4. Drug management and parasite resistance in bovine trypanosomiasis in Africa [fao.org]
- 5. entomoljournal.com [entomoljournal.com]
- 6. Therapeutic and prophylactic activity of this compound chloride against a tsetse-transmitted drug-resistant clone of Trypanosoma congolense in Boran cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Field Evaluation of the Prophylactic Effect of an this compound Sustained-Release Device against Trypanosomiasis in Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic and prophylactic activity of this compound chloride in Boran cattle against Trypanosoma vivax transmitted by Glossina morsitans centralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bimeda.co.ke [bimeda.co.ke]
Application Notes and Protocols for Isometamidium Sustained-Release Formulations in Cattle
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of isometamidium sustained-release formulations for the prophylactic treatment of trypanosomiasis in cattle. The information compiled from peer-reviewed literature covers formulation development, in vivo efficacy, pharmacokinetic comparisons, and detailed experimental protocols.
Introduction to this compound Sustained-Release Formulations
This compound chloride is a crucial trypanocidal agent used for the prevention and treatment of bovine trypanosomiasis.[1] Conventional administration involves intramuscular (IM) injections, which can lead to local tissue reactions and require frequent handling of animals.[2] Sustained-release formulations, such as biodegradable implants, offer a promising alternative by maintaining prophylactic drug concentrations for an extended period, reducing the need for repeated injections and improving animal welfare.
This document focuses on a poly(D,L-lactide) (PLGA) based sustained-release device (SRD) for the subcutaneous delivery of this compound in cattle.
Data Presentation
The following tables summarize the quantitative data from key studies on this compound and its sustained-release formulations in cattle.
Table 1: Comparative Efficacy of this compound Formulations Against Trypanosomiasis in Cattle
| Treatment Group | Active Ingredient | Dosage | Number of Cattle (n) | Cumulative Infection Rate (8 Months) |
| Sustained-Release Device (SRD) | This compound Chloride | 1 mg/kg (subcutaneous implant) | 44 | 27.7%[3][4][5] |
| Intramuscular (IM) Injection | This compound Chloride | 1 mg/kg | 42 | 58.5%[3][4][5] |
| Untreated Control | None | N/A | 36 | 77.4%[3][4][5] |
Table 2: Pharmacokinetic Parameters of this compound Chloride (1 mg/kg) in Cattle via Intramuscular Injection
| Parameter | Value | Reference |
| Cmax (Maximum Serum Concentration) | 111 ng/mL (range: 37-197 ng/mL) | [6] |
| Tmax (Time to Maximum Concentration) | 36 minutes (range: 20-60 minutes) | [6] |
| Terminal Elimination Half-life (t½) | 286 hours (range: 215-463 hours) | [6] |
| Absolute Bioavailability | 65.7% | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the development and evaluation of this compound sustained-release formulations.
Formulation of this compound Sustained-Release Device (SRD) by Hot-Melt Extrusion
This protocol is a representative example for the fabrication of a PLGA-based implant, adapted from general pharmaceutical manufacturing principles for such delivery systems.
Objective: To prepare a cylindrical, biodegradable implant containing this compound chloride for sustained subcutaneous release.
Materials:
-
This compound chloride powder
-
Poly(D,L-lactide) (PLGA) polymer
-
Dexamethasone (optional, to reduce local tissue reaction)
-
Chloroform (for coating solution)
-
Twin-screw hot-melt extruder
-
Pelletizer or film cutter
-
Coating pan
Procedure:
-
Blending: Dry blend the this compound chloride powder and PLGA polymer in the desired ratio (e.g., 25% w/w this compound).
-
Hot-Melt Extrusion:
-
Feed the blended powder into a twin-screw hot-melt extruder.
-
Set the temperature profile of the extruder barrels to ensure melting and mixing of the polymer and drug without degradation. A typical temperature range for PLGA is 90-140°C.
-
The molten mixture is extruded through a die of a specific diameter (e.g., 3 mm) to form a continuous cylindrical strand.
-
-
Cooling and Cutting:
-
The extruded strand is cooled on a conveyor belt.
-
The cooled, solidified strand is then cut into implants of the desired length (e.g., 3 cm) using a pelletizer or a film cutter.
-
-
Coating (Optional):
-
Prepare a coating solution by dissolving PLGA in chloroform (e.g., 10% w/v). Dexamethasone can be added to this solution (e.g., 1% w/w of the coating).
-
The prepared implants are then coated by dipping them into the solution.
-
The coated implants are dried to evaporate the solvent.
-
-
Packaging and Sterilization: The final implants are packaged and sterilized, for example, by gamma irradiation.
In Vitro Drug Release Study
This is a general protocol for assessing the in vitro release of this compound from the SRD.
Objective: To determine the rate and extent of this compound release from the SRD in a simulated physiological environment.
Materials and Equipment:
-
This compound SRD
-
USP Apparatus 4 (Flow-Through Cell) or USP Apparatus 2 (Paddle) with modifications for implants.
-
Release medium: Phosphate-buffered saline (PBS), pH 7.4.
-
High-Performance Liquid Chromatography (HPLC) system for drug quantification.
-
Incubator or water bath set to 37°C.
Procedure (using USP Apparatus 4):
-
Place the this compound SRD into the flow-through cell.
-
Pump the pre-warmed (37°C) release medium (PBS, pH 7.4) through the cell at a constant flow rate.
-
Collect the eluate at predetermined time intervals over an extended period (e.g., several weeks to months).
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
In Vivo Efficacy and Pharmacokinetic Study in Cattle
This protocol is based on the field trial conducted by Geerts et al.
Objective: To evaluate the prophylactic efficacy of the this compound SRD against trypanosomiasis in cattle under field conditions and to compare its performance with the standard intramuscular injection.
Experimental Design:
-
Animals: A cohort of N'Dama cattle, 1-3 years old.
-
Groups:
-
Group 1 (SRD): Receive a subcutaneous implant of the this compound SRD (1 mg/kg body weight).
-
Group 2 (IM): Receive an intramuscular injection of this compound chloride (1 mg/kg body weight).
-
Group 3 (Control): Untreated.
-
-
Pre-treatment: All animals are treated with a curative dose of diminazene aceturate (e.g., 7 mg/kg body weight) two weeks prior to the start of the study to clear any existing infections.[3][4]
Procedure:
-
Treatment Administration:
-
For the SRD group, the implant is administered subcutaneously in the shoulder region using an implanter.
-
For the IM group, the drug is injected deep into the muscle.
-
-
Monitoring for Trypanosomiasis:
-
Blood samples are collected from all animals at regular intervals (e.g., monthly) for a period of at least 8 months.
-
Parasitological examination is performed using methods such as the buffy coat technique to detect the presence of trypanosomes.
-
-
Data Analysis:
-
The cumulative infection rates for each group are calculated over the study period.
-
Statistical analysis (e.g., survival analysis) is used to compare the incidence of trypanosomiasis between the groups.
-
-
Pharmacokinetic Sampling (if included):
-
For a pharmacokinetic arm of the study, blood samples are collected at more frequent, predefined time points after treatment administration.
-
Plasma is separated and analyzed for this compound concentrations using a validated analytical method (e.g., HPLC or LC-MS/MS).
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are then calculated.
-
Visualizations
Experimental Workflow for Efficacy Study
Proposed Mechanism of Action and Resistance of this compound
References
- 1. ivis.org [ivis.org]
- 2. Criteria to assess in vivo performance of sustained release products: application to diltiazem formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the chemoprophylactic and chemotherapeutic trypanocidal drug this compound chloride (Samorin) in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and efficacy of this compound chloride against Trypanosoma vivax in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isometamidium Resistance in Trypanosoma vivax
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of Isometamidium (ISM) resistance in Trypanosoma vivax.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (ISM)?
A1: this compound is a trypanocidal drug that primarily targets the kinetoplast DNA (kDNA) in trypanosomes.[1] It is believed to interfere with the replication of kinetoplast minicircles and may also cleave kDNA-topoisomerase complexes.[1] The kinetoplast is the main site of ISM accumulation within the parasite.[1]
Q2: What are the known mechanisms of ISM resistance in trypanosomes?
A2: The mechanisms of ISM resistance are not fully elucidated but are thought to be multifactorial.[1] Key proposed mechanisms include:
-
Reduced Drug Accumulation: Resistant trypanosomes often show lower intracellular concentrations of ISM.[1][2]
-
Altered Drug Transport: This can be due to decreased drug uptake, potentially through modifications in specific transporter proteins, or increased drug efflux.[1][2]
-
Changes in Mitochondrial Membrane Potential: Alterations in the mitochondrial electrical potential have been observed in ISM-resistant T. congolense.[1]
-
Genetic Mutations: While not fully characterized in T. vivax, genetic changes such as mutations or amplification of genes involved in protective pathways are considered potential mechanisms for drug resistance in trypanosomes.[1]
Q3: Are there specific transporter proteins identified in T. vivax associated with ISM resistance?
A3: While research has identified transporters like the P2/AT1 aminopurine transporter as crucial for diamidine uptake in T. brucei, the specific transporters responsible for ISM uptake and resistance in T. vivax are not as well-defined.[3] T. vivax lacks orthologues of the P2 transporter, suggesting that other transporters, such as P1-type nucleoside transporters, may play a role, although their direct involvement in ISM transport and resistance is still under investigation.[4]
Q4: Is there evidence of cross-resistance between ISM and other trypanocidal drugs in T. vivax?
A4: Yes, there are reports of cross-resistance. For instance, resistance to diminazene aceturate has been associated with ISM resistance.[5][6] This is a significant concern for the control of animal trypanosomiasis as it limits treatment options.[7]
Troubleshooting Guides for Experimental Workflows
This section addresses common issues encountered during the study of ISM resistance in T. vivax.
Issue 1: High variability in in vitro this compound sensitivity assays.
| Potential Cause | Troubleshooting Step |
| Inconsistent parasite density | Ensure accurate counting of trypanosomes (e.g., using a hemocytometer) and standardize the initial parasite concentration in each well. |
| Drug degradation | Prepare fresh this compound solutions for each experiment. Protect the drug from light and store it at the recommended temperature. |
| Variation in culture conditions | Maintain consistent temperature (e.g., 27°C for insect forms), pH, and media composition throughout the experiment.[8] |
| Contamination | Regularly check cultures for bacterial or fungal contamination. Use sterile techniques and consider adding antibiotics/antimycotics to the culture medium if necessary. |
Issue 2: Failure to induce a stable ISM-resistant T. vivax line in vivo.
| Potential Cause | Troubleshooting Step |
| Inadequate drug pressure | Start with a sub-curative dose of ISM and gradually increase the concentration in subsequent passages as parasites develop resistance. This process requires patience and can take several months.[9] |
| Loss of resistant phenotype | Maintain continuous drug pressure on the resistant line to prevent reversion to a sensitive phenotype. Passage the parasites in the presence of the selective ISM concentration. |
| Host immune response | Use immunosuppressed animals (e.g., treated with cyclophosphamide) to establish and maintain infections, especially during the initial stages of resistance induction.[9] |
| Incorrect dosage or administration route | Ensure accurate calculation of drug dosage based on the animal's body weight and consistent administration (e.g., intramuscularly). |
Issue 3: Difficulty in quantifying gene expression changes associated with ISM resistance.
| Potential Cause | Troubleshooting Step |
| Poor RNA quality | Use a reliable RNA extraction protocol and assess RNA integrity (e.g., using a Bioanalyzer) before proceeding with downstream applications like qPCR or RNA-Seq. |
| Inappropriate reference genes | Validate reference genes for stable expression across both ISM-sensitive and resistant T. vivax strains. Do not rely on a single reference gene. |
| Low transcript abundance of target genes | Consider using a pre-amplification step for genes with very low expression levels. Ensure your qPCR primers are designed to be highly efficient. |
| Genomic DNA contamination | Treat RNA samples with DNase I to remove any contaminating genomic DNA that could lead to false-positive results in qPCR. |
Quantitative Data Summary
Table 1: In Vivo Drug Resistance Levels of T. vivax Isolates to this compound Chloride
| Isolate Origin | Animal Model | ISM Dose (mg/kg) | Relapse Rate (%) | Reference |
| Northwest Ethiopia (Tsetse-infested area) | Cattle | 0.5 | 41.66 | [7] |
| Northwest Ethiopia (Non-tsetse-infested area) | Cattle | 0.5 | 33.33 | [7] |
Table 2: In Vitro Growth of ISM-Sensitive and Resistant T. vivax Insect Forms in the Presence of this compound Chloride
| T. vivax Stock | ISM Concentration (ng/ml) | Observation | Reference |
| IL 1392 (Sensitive) | 1 | Reduced growth, died after 10 days | [8] |
| IL 1392 (Sensitive) | 10 | Reduced growth, died after 6 days | [8] |
| CP 2171 (Resistant) | 1 | Continued growth for 17 days | [8] |
| CP 2331 (Resistant) | 1 | Continued growth for 17 days | [8] |
Experimental Protocols
Protocol 1: In Vivo Induction of this compound Resistance in T. vivax
This protocol is adapted from methodologies used for inducing resistance in trypanosomes.[9]
-
Animal Model: Use immunosuppressed mice (e.g., treated with 200 mg/kg cyclophosphamide intraperitoneally one day prior to infection).
-
Initial Infection: Infect mice intraperitoneally with 10^5 bloodstream form trypanosomes of a drug-sensitive T. vivax strain.
-
Monitoring Parasitemia: Monitor the level of parasitemia in the blood daily by microscopy.
-
Initial Drug Treatment: When parasitemia reaches a peak (e.g., ~7.9 x 10^6 trypanosomes/ml), treat the mice with a sub-curative dose of ISM (e.g., 0.001 mg/kg).
-
Relapse and Re-treatment: Monitor for the reappearance of parasites in the blood. Once parasitemia is re-established, passage the trypanosomes into a new group of immunosuppressed mice.
-
Dose Escalation: In the newly infected mice, treat with a slightly higher dose of ISM upon peak parasitemia.
-
Iterative Process: Repeat the infection-treatment-relapse-passage cycle, gradually increasing the ISM dose until the parasites can survive a curative dose (e.g., 1 mg/kg). This establishes a resistant line.
Protocol 2: In Vitro this compound Sensitivity Assay for T. vivax Insect Forms
This protocol is based on in vitro cultivation methods for T. vivax.[8]
-
Parasite Culture: Cultivate T. vivax epimastigotes in a suitable semi-defined liquid medium at 27°C without a feeder layer.
-
Drug Preparation: Prepare a stock solution of this compound chloride and perform serial dilutions to obtain the desired test concentrations.
-
Assay Setup: In a 96-well plate, seed a standardized concentration of T. vivax epimastigotes in fresh medium.
-
Drug Addition: Add the different concentrations of ISM to the wells. Include a drug-free control.
-
Incubation: Incubate the plate at 27°C.
-
Monitoring Growth: Monitor the viability and growth of the epimastigotes daily for a set period (e.g., 10-17 days) using a resazurin-based viability assay or by direct counting with a hemocytometer.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the drug concentration.
Visualizations
Caption: Proposed mechanisms of this compound resistance in T. vivax.
Caption: Workflow for in vivo induction of this compound resistance.
References
- 1. Drug management and parasite resistance in bovine trypanosomiasis in Africa [fao.org]
- 2. Transport of this compound (Samorin) by drug-resistant and drug-sensitive Trypanosoma congolense | Parasitology | Cambridge Core [cambridge.org]
- 3. Drug resistance in animal trypanosomiases: Epidemiology, mechanisms and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloning and Characterization of Trypanosoma congolense and T. vivax Nucleoside Transporters Reveal the Potential of P1-Type Carriers for the Discovery of Broad-Spectrum Nucleoside-Based Therapeutics against Animal African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. An Update on African Trypanocide Pharmaceutics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo experimental drug resistance study in Trypanosoma vivax isolates from tsetse infested and non-tsetse infested areas of Northwest Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of this compound chloride on insect forms of drug-sensitive and drug-resistant stocks of Trypanosoma vivax: studies in vitro and in tsetse flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genomic analysis of this compound Chloride resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Isometamidium Resistance in Field Isolates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on isometamidium resistance in trypanosomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of this compound (ISM) resistance in trypanosomes?
A1: this compound resistance in trypanosomes is a multifactorial phenomenon. The primary mechanisms identified include:
-
Reduced Drug Accumulation: This is a major factor, where resistant trypanosomes take up less of the drug compared to sensitive strains.[1][2][3][4] This can be due to a decreased number of protein transporters for ISM in the plasma membrane or alterations in the balance between drug influx and efflux.[2]
-
Altered Drug Uptake Transporters: Changes in transporter proteins have been associated with ISM resistance. For instance, alterations in the TbAT1 transporter have been linked to resistance.[1][5]
-
Changes in Mitochondrial Function: The kinetoplast, the mitochondrial DNA of trypanosomes, is a key target for this compound.[2] Resistant trypanosomes have been shown to have a diminished mitochondrial membrane potential, which leads to decreased ISM accumulation within the mitochondrion.[3]
-
Modification of the F1F0 ATPase Complex: Mutations in the ATP synthase gamma subunit of the F1F0 ATPase complex have been found in this compound-resistant Trypanosoma brucei.[1]
-
Genetic Markers: A GAA insertion in a gene coding for an ATP-binding cassette (ABC) transporter has been identified in some ISM-resistant Trypanosoma congolense strains.[3][6][7]
Q2: Is there evidence of cross-resistance between this compound and other trypanocidal drugs?
A2: Yes, cross-resistance has been observed. This compound-resistant trypanosomes can also show resistance to other drugs like diminazene, ethidium, and pentamidine.[1] This is often due to shared uptake or resistance mechanisms. For example, alterations in the P2/TbAT1 adenosine transporter can lead to reduced accumulation of both diminazene and this compound.[5]
Q3: What are the current strategies being explored to overcome this compound resistance?
A3: Several strategies are under investigation:
-
Chemosensitization: This involves using a second compound to restore the efficacy of this compound. For example, antibiotics like oxytetracycline and enrofloxacin have shown the ability to chemosensitize ISM-resistant T. congolense strains.[8]
-
Development of Novel Trypanocides: Researchers are actively searching for new drugs with different mechanisms of action that are effective against resistant strains.[9][10][11][12][13] Some promising candidates include novel quinolines and nitrofuryl- and nitrothienylazines.[10][14]
-
Targeting Novel Parasite Pathways: A deeper understanding of trypanosome biology is revealing new potential drug targets.[12][15] For instance, inhibitors of glycosome biogenesis are being investigated as potential trypanocidal agents.[9]
-
Combination Therapy: Using two drugs with different modes of action simultaneously can be more effective and may delay the development of resistance.[16]
Q4: How can I detect this compound resistance in my field isolates?
A4: Several methods can be used to detect ISM resistance:
-
In Vivo Tests: The most definitive method is to test the drug's efficacy in infected laboratory animals, such as mice.[5][17] This involves treating infected mice with a standard dose of this compound and monitoring for relapse of parasitemia.[3]
-
In Vitro Drug Sensitivity Assays: These assays measure the concentration of the drug required to inhibit parasite growth or kill the parasites in culture.[18]
-
Molecular Assays: PCR-based methods can be used to detect known genetic markers of resistance, such as the GAA insertion in the ABC transporter gene in T. congolense.[6][7]
-
Drug Accumulation Assays: Techniques like flow cytometry and fluorescence microscopy can be used to measure the uptake of fluorescent drugs like this compound, with resistant strains showing reduced accumulation.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro this compound sensitivity assays.
| Possible Cause | Troubleshooting Step |
| Variable parasite viability at the start of the assay. | Ensure a consistent and high viability of trypanosomes at the beginning of each experiment. Use a viability stain to confirm. |
| Inaccurate drug concentration. | Prepare fresh drug solutions for each experiment. Verify the concentration of the stock solution using a spectrophotometer where possible. |
| Fluctuations in incubation conditions. | Maintain consistent temperature, CO2 levels, and humidity in the incubator throughout the assay period. |
| Contamination of cultures. | Regularly check cultures for bacterial or fungal contamination. Use appropriate aseptic techniques. |
| Differences in parasite density. | Standardize the initial parasite density across all wells and experiments. |
Issue 2: Failure to induce this compound resistance in the laboratory.
| Possible Cause | Troubleshooting Step |
| Inadequate drug pressure. | Gradually increase the concentration of this compound in a stepwise manner to allow for the selection of resistant parasites.[3] |
| Host immune response clearing the parasites. | The development of full ISM resistance may be enhanced in immunocompromised hosts.[3][19] Consider using immunosuppressed animal models for in vivo induction. |
| Instability of the resistant phenotype. | Resistance may sometimes revert in the absence of drug pressure. Maintain a low level of drug in the culture medium to sustain resistance. |
| Incorrect starting parasite population. | Ensure you are starting with a clonal population of trypanosomes to have a uniform genetic background. |
Issue 3: Low yield or poor quality of DNA for molecular resistance testing.
| Possible Cause | Troubleshooting Step |
| Low parasitemia in the blood sample. | Use methods to concentrate the trypanosomes from the blood, such as anion-exchange chromatography (e.g., DEAE-cellulose).[3] |
| Degradation of DNA during extraction. | Use a validated DNA extraction kit for protozoan parasites. Minimize freeze-thaw cycles of the samples. |
| Presence of PCR inhibitors. | Include a purification step in your DNA extraction protocol to remove potential inhibitors from the blood. |
Data Presentation
Table 1: In Vivo Efficacy of this compound Chloride in Mice Infected with T. congolense
| Parameter | Dosage (mg/kg body weight) | Outcome | Reference |
| Curative Dose 50% (CD50) - Sensitive Clone | 0.018 | 50% of animals cured | [6] |
| Curative Dose 50% (CD50) - Resistant Clone | 1.692 (94-fold higher) | 50% of animals cured | [6] |
| Standard Curative Dose | 0.5 - 1.0 | Used for treatment and prophylaxis | [20][21][22] |
| Resistance Confirmation Dose | 1.0 | Failure to cure at this dose indicates resistance | [3] |
Table 2: In Vitro Activity of Novel Trypanocidal Compounds
| Compound Class | Target Organism | IC50 / EC50 (µM) | Reference |
| Nitrofurylazine 4a | T. congolense IL3000 | 0.04 | [11][14] |
| Nitrofurylazine 7a | T. congolense IL3000 | 0.03 | [11][14] |
| Nitrothienylazine 8b | T. congolense IL3000 | 0.04 | [11][14] |
| Quinolines (various) | T. brucei | ≤0.25 | [10] |
| Terpenoid Derivatives (1 & 2) | T. cruzi epimastigotes | 6.10 and 7.98 | [23] |
Experimental Protocols
1. In Vivo Assessment of this compound Resistance in Mice
This protocol is adapted from studies inducing and confirming ISM resistance.[3][17]
Objective: To determine the sensitivity of a Trypanosoma isolate to this compound chloride in a murine model.
Materials:
-
Trypanosoma isolate to be tested
-
Laboratory mice (e.g., Swiss white mice)
-
This compound chloride (ISM) solution
-
Phosphate Saline Glucose (PSG) buffer
-
Syringes and needles for injection and blood collection
-
Microscope and slides for parasitemia determination
Procedure:
-
Infection: Inoculate mice intraperitoneally with approximately 10^5 trypanosomes suspended in PSG buffer.
-
Parasitemia Monitoring: Monitor the mice daily for the presence of parasites in the blood by tail snip examination under a microscope.
-
Treatment: Once a stable parasitemia is established, treat the mice with a single dose of this compound chloride. A standard test dose is 1 mg/kg body weight.[3] For determining the 50% curative dose (CD50), different groups of mice are treated with a range of ISM doses.
-
Post-treatment Monitoring: Examine the blood of treated mice for the presence of trypanosomes for at least 60 days. The reappearance of parasites (relapse) indicates that the treatment was not curative.
-
Interpretation:
-
Sensitive: If all treated mice are cured (no relapse within the monitoring period).
-
Resistant: If a significant proportion of the mice relapse.
-
Intermediate Resistance: If some mice are cured and others relapse.
-
2. This compound Accumulation Assay using Flow Cytometry
This protocol is based on the methodology described for assessing ISM uptake in T. congolense.[3]
Objective: To compare the accumulation of this compound in sensitive and potentially resistant trypanosome isolates.
Materials:
-
DEAE-cellulose column
-
Phosphate Saline Glucose (PSG) buffer, pH 8.0, ice-cold
-
This compound chloride solutions at various concentrations
-
Fixable Viability Stain (e.g., FVS)
-
Flow cytometer
Procedure:
-
Parasite Purification: Purify trypanosomes from infected mouse blood using a DEAE-cellulose column to separate them from blood cells.
-
Incubation: Resuspend 10^6 purified trypanosomes in ice-cold PSG buffer containing different concentrations of this compound (e.g., 0-10 µg/ml) and a viability stain.
-
Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with ice-cold PSG buffer to remove unbound this compound.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. This compound is fluorescent and can be detected. Gate on the viable cell population using the viability stain.
-
Data Analysis: Compare the mean fluorescence intensity of the this compound signal between the test isolate and known sensitive and resistant control strains. A significantly lower fluorescence intensity in the test isolate suggests reduced drug accumulation and potential resistance.
Mandatory Visualizations
Caption: Mechanisms of this compound Resistance in Trypanosomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug management and parasite resistance in bovine trypanosomiasis in Africa [fao.org]
- 3. Genomic analysis of this compound Chloride resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cgspace.cgiar.org [cgspace.cgiar.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a genetic marker for this compound chloride resistance in Trypanosoma congolense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemosensitization of Trypanosoma congolense Strains Resistant to this compound Chloride by Tetracyclines and Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Trypanocidal Inhibitors that Block Glycosome Biogenesis by Targeting PEX3–PEX19 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Trypanocidal drugs: mechanisms, resistance and new targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel compounds to combat trypanosomatid infections: a medicinal chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Pardon Our Interruption [boehringer-ingelheim.com]
- 17. stechnolock.com [stechnolock.com]
- 18. Effect of this compound on Trypanosoma congolense infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Genomic analysis of this compound Chloride resistance in Trypanosoma congolense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fao.org [fao.org]
- 21. 674. This compound (WHO Food Additives Series 25) [inchem.org]
- 22. fao.org [fao.org]
- 23. In Vitro and In Vivo Studies of the Trypanocidal Activity of Four Terpenoid Derivatives against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
strategies to mitigate Isometamidium injection site reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to mitigate injection site reactions associated with Isometamidium.
Troubleshooting Guide: Managing this compound Injection Site Reactions
This guide addresses specific issues that may be encountered during the administration of this compound.
| Issue | Potential Cause | Recommended Action |
| Severe swelling and inflammation at the injection site | - Subcutaneous leakage of the drug- High concentration of the solution- Individual animal sensitivity | - Ensure deep intramuscular injection technique is used.[1][2]- Prepare a 1% or 2% solution as recommended.[1]- Monitor the animal closely; if swelling persists or worsens, consult a veterinarian. |
| Abscess formation at the injection site | - Bacterial contamination of the injection site or equipment- Severe tissue reaction to the drug | - Use sterile needles and syringes for each injection.- Ensure the injection site is clean.- If an abscess develops, it may require veterinary intervention for drainage and antibiotic treatment. |
| Lameness or reluctance to move after injection | - Pain and inflammation from the injection- Injection administered too close to a nerve | - Administer the injection in the middle third of the neck to avoid major nerves.[1][2]- Divide large doses into smaller volumes and inject at multiple sites.[1][2]- Massage the injection site well after administration to aid dispersal of the drug.[2] |
| Leakage of the drug from the injection site | - Needle withdrawn too quickly- Insufficient pressure applied after injection | - Ensure the syringe is completely empty before withdrawing the needle.[1]- Apply firm pressure to the injection site for a short period after removing the needle.[1][3] |
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is the recommended concentration for this compound injections?
A1: this compound is typically prepared as a 1% or 2% (w/v) aqueous solution for injection.[1][4] Following the manufacturer's instructions for reconstitution is crucial to ensure the correct concentration.
Q2: Should the this compound solution be at a specific temperature before injection?
A2: While specific studies on this compound were not found, warming parenteral solutions to room temperature before injection is a general strategy to reduce injection pain.[5]
Administration Techniques
Q3: What is the best route of administration to minimize local reactions?
A3: While deep intramuscular injection is the most common route, intravenous administration can be used to avoid local tissue reactions. However, intravenous injection must be performed slowly and with great care due to the risk of systemic toxicity.[1][6] Subcutaneous administration is strongly discouraged as it is known to cause severe local reactions.[1][3]
Q4: What is the recommended technique for deep intramuscular injection?
A4: The following steps are recommended for deep intramuscular injection:
-
Site Selection: The preferred site for large animals is the middle third of the neck.[1][2] For sheep and goats, the deep thigh muscles can be used.[1]
-
Large Volumes: For doses exceeding 10-15 ml, it is advised to divide the volume and inject at multiple sites.[1][2]
-
Injection: Ensure the needle is fully inserted into the muscle before injecting.
-
Post-Injection: Make sure the syringe is empty before withdrawing the needle. Apply firm pressure to the injection site immediately after withdrawal to prevent leakage into subcutaneous tissues, and then massage the site well.[1][2][3]
Managing and Preventing Reactions
Q5: Are there alternative formulations of this compound that cause fewer injection site reactions?
A5: Yes, research has shown that sustained-release devices (SRDs), which are implanted subcutaneously, can significantly reduce local tissue reactions and extend the prophylactic effect of the drug.[7][8] These devices avoid the bolus of irritant drug associated with injections. Nanoformulations of this compound are also being investigated as a strategy to lessen adverse effects.[9][10][11]
Q6: Can anti-inflammatory drugs be used to prevent or treat injection site reactions?
A6: In experimental settings, sustained-release devices for this compound have been coated with dexamethasone, an anti-inflammatory agent, to reduce tissue reactions at the implantation site.[7][8] For established reactions, non-steroidal anti-inflammatory drugs (NSAIDs) may be considered to manage pain and inflammation, but this should be done under veterinary guidance.
Quantitative Data on Injection Site Reactions
Currently, there is a lack of standardized, publicly available quantitative data directly comparing the incidence and severity of this compound injection site reactions across different mitigation strategies in a single study. However, descriptive evidence strongly indicates that adherence to proper injection techniques and the use of alternative formulations like sustained-release devices can significantly reduce local adverse effects.
Experimental Protocols
Protocol for Assessing Local Tolerance to Intramuscular this compound Injections
Objective: To systematically evaluate and score local tissue reactions following deep intramuscular administration of this compound in a relevant animal model (e.g., cattle, goats).
Methodology:
-
Animal Selection and Acclimatization:
-
Select healthy animals of the target species.
-
Acclimatize animals to the housing conditions for at least 7 days prior to the study.
-
-
Groups:
-
Control Group: Administer a sterile saline injection.
-
Treatment Group(s): Administer this compound at the desired concentration and dose. Different groups can be used to compare different injection techniques or formulations.
-
-
Administration:
-
Prepare the this compound solution according to the manufacturer's instructions, ensuring sterility.
-
Restrain the animal appropriately.
-
Administer the injection via deep intramuscular route in the designated muscle (e.g., middle third of the neck).
-
Record the exact site of injection.
-
-
Post-Injection Monitoring and Scoring:
-
Visually inspect and palpate the injection site at regular intervals (e.g., 24, 48, 72 hours, and then daily for up to 14 days).
-
Score the injection site reactions based on a standardized scale for swelling, heat, pain, and visual changes (erythema, necrosis). An example scoring system is provided in the table below.
-
Measure the size of any swelling with calipers.
-
-
Data Analysis:
-
Compare the scores between the control and treatment groups.
-
Analyze the time course of the reactions.
-
Table for Macroscopic Scoring of Injection Site Reactions
| Score | Swelling | Heat | Pain Response | Visual Appearance |
| 0 | No palpable swelling | No detectable increase in temperature | No reaction to palpation | Normal skin |
| 1 | Slight, localized swelling | Slight warmth | Discomfort on firm palpation | Slight redness |
| 2 | Moderate, well-defined swelling | Moderate warmth | Flinching or withdrawal on palpation | Definite redness |
| 3 | Severe, extensive swelling | Marked heat | Strong reaction/vocalization on palpation | Dark red discoloration, possible skin hardening |
| 4 | Very severe swelling with edema | Hot to the touch | Avoidance of touch, signs of aggression | Necrosis, ulceration, or abscess formation |
Visualizations
Caption: Workflow for this compound injection to minimize local reactions.
Caption: Key strategies to mitigate this compound injection site reactions.
References
- 1. interchemie.com [interchemie.com]
- 2. bimeda.co.ke [bimeda.co.ke]
- 3. A field guide for THE DIAGNOSIS, TREATMENT AND PREVENTION OF AFRICAN ANIMAL TRYPANOSOMOSIS [fao.org]
- 4. fao.org [fao.org]
- 5. Frontiers | New insight into the importance of formulation variables on parenteral growth hormone preparations: potential effect on the injection-site pain [frontiersin.org]
- 6. Notes on the routine intravenous use of this compound in the control of bovine trypanosomiasis on the Kenya coast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Field Evaluation of the Prophylactic Effect of an this compound Sustained-Release Device against Trypanosomiasis in Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extension of the prophylactic effects of this compound and Ethidium using sustained release devices [fao.org]
- 9. Nanoformulation of a Trypanocidal Drug this compound Chloride Ameliorates the Apurinic-Apyrimidinic DNA Sites/Genotoxic Effects in Horse Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nanoformulation of a Trypanocidal Drug this compound Chloride Ameliorates the Apurinic-Apyrimidinic DNA Sites/Genotoxic… [ouci.dntb.gov.ua]
Technical Support Center: Optimizing Isometamidium Prophylactic Treatment Intervals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isometamidium (ISM) for the prophylaxis of animal trypanosomiasis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended prophylactic dose of this compound in cattle?
The recommended prophylactic dose of this compound chloride in cattle is typically between 0.5 mg/kg and 1.0 mg/kg of body weight, administered via deep intramuscular injection.[1][2][3][4] The chosen dose often depends on the level of tsetse fly challenge in the area.[3][4] In regions with medium challenge, 0.5 mg/kg every two months may be as effective as 1.0 mg/kg every three to four months. However, under high challenge, the higher dosage is recommended.[3]
Q2: How long is the protection period afforded by a single prophylactic dose of this compound?
The protective period can range from two to more than four months.[3][4] Studies have shown that a dose of 1.0 mg/kg can provide complete protection for up to four months, while a 0.5 mg/kg dose protects for about three months against Trypanosoma congolense challenge.[5] One study observed complete protection against single or repeated tsetse fly challenges for five months with a 1 mg/kg dose.[6] However, the duration of prophylaxis can be influenced by factors such as the drug dosage, the level of trypanosome challenge, and the drug sensitivity of the local trypanosome populations.[5][7]
Q3: What are the common causes of prophylactic failure with this compound?
Prophylactic failure can be attributed to several factors, including:
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Underdosing: This is a frequent issue, often due to underestimation of the animal's weight.[8][9]
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Drug Resistance: The emergence of this compound-resistant trypanosome strains is a significant concern.[10][11][12][13][14]
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Incorrect Administration: The drug should be administered via deep intramuscular injection. Subcutaneous administration should be avoided.[4]
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Poor Drug Quality: The use of substandard drugs can lead to treatment failure.[9]
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High Challenge: In areas with very high tsetse fly challenge, the standard prophylactic intervals may not be sufficient.[3]
Q4: Can this compound be used concurrently with other trypanocidal drugs?
It is not recommended to administer this compound concurrently with other trypanocidal drugs, particularly diminazene aceturate.[3][4] A washout period of at least two weeks should be observed between treatments with this compound and other trypanocides.[3]
Troubleshooting Guides
Issue 1: Breakthrough infections occurring before the expected end of the prophylactic period.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Underdosing | - Verify the accuracy of weight estimation methods. Use a weighbridge if available. - Ensure correct calculation of the dose based on the animal's body weight. - Review administration technique to ensure the full dose is delivered.[8][9] |
| Drug Resistance | - Collect samples from infected animals for laboratory testing to confirm drug sensitivity.[15] - Consider using an alternative trypanocide if resistance is confirmed. - Report suspected resistance to local veterinary authorities. |
| High Trypanosome Challenge | - Assess the local tsetse fly density and infection rates.[7] - Consider shortening the treatment interval or using a higher prophylactic dose (e.g., 1.0 mg/kg).[3] |
| Incorrect Drug Administration | - Ensure deep intramuscular injection, preferably in the middle third of the neck for large animals.[4] - For doses exceeding 10 ml, inject at multiple sites.[4] - Apply firm pressure to the injection site after administration to prevent leakage.[4] |
Issue 2: Adverse reactions at the injection site.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Local Tissue Irritation | - this compound can cause severe tissue damage at the injection site.[16][17] - Ensure the injection is administered deep within the muscle to minimize local reactions. - Rotate injection sites for subsequent treatments. |
| Subcutaneous Leakage | - This can occur if the needle is not inserted deep enough or if pressure is not applied after injection.[4] - Review and refine the injection technique with all personnel. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Cattle
| Dose (mg/kg) | Route | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Notes |
| 0.5 | IM | 20 ng/mL | < 2 hours | Plasma concentrations declined to < 10 ng/mL within two hours.[1][2][16] |
| 1.0 | IM | 27 ng/mL | 24 hours | Radio-labeled products detected.[1] |
| 1.0 | IM | 488.57 ± 208.59 µg/L | 1 hour | Drug was detectable in plasma for up to 24 hours.[18] |
Table 2: this compound Residues in Cattle Tissues After a Single Intramuscular Injection
| Dose (mg/kg) | Time Post-Injection | Injection Site (µg/g) | Liver (µg/g) | Kidney (µg/g) |
| 0.5 | 7 days | 1.27 | - | - |
| 0.5 | 14 days | 0.32 | - | - |
| 0.5 | 21 days | 0.21 | - | - |
| 1.0 | 72 hours | 73.5 | 7.1 | 5.8 |
Data compiled from Kinabo and Bogan (1988b) and Bridge et al. (1982) as cited in source[2].
Experimental Protocols
Protocol 1: Assessment of Prophylactic Efficacy of this compound
This protocol is based on the methodology described in studies evaluating the prophylactic effect of this compound in cattle.[5][6][13][18]
Objective: To determine the duration of protection provided by a specific dose of this compound against a defined trypanosome challenge.
Materials:
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Healthy cattle, confirmed to be free of trypanosome infections.
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This compound chloride for injection.
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Tsetse flies infected with a known Trypanosoma species and strain, or in vitro-cultured metacyclic trypanosomes.
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Microscopes, slides, and stains for parasite detection.
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PCR equipment and reagents for molecular diagnosis.
Procedure:
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Animal Selection and Acclimatization: Select a cohort of cattle and allow them to acclimatize to the experimental conditions. Screen all animals for existing trypanosome infections using microscopy and PCR.
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Pre-treatment (Optional but Recommended): Treat all animals with a curative trypanocide (e.g., diminazene aceturate) to eliminate any sub-patent infections.[7][19] Observe a suitable washout period before administering this compound.
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Prophylactic Treatment: Divide the cattle into treatment and control groups. Administer the test dose of this compound (e.g., 0.5 mg/kg or 1.0 mg/kg) to the treatment group via deep intramuscular injection. The control group receives a placebo or no treatment.
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Trypanosome Challenge: At defined intervals post-treatment (e.g., monthly), challenge both groups with a controlled number of infected tsetse flies or a specific dose of cultured metacyclic trypanosomes.[5][6]
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Monitoring: Monitor all animals for the development of parasitemia at regular intervals (e.g., twice weekly) using sensitive diagnostic methods like the buffy coat technique and PCR.[7][18]
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Data Analysis: Record the time to appearance of parasitemia in each animal. The prophylactic period is defined as the time from treatment until the detection of a breakthrough infection.
Visualizations
Caption: Workflow for assessing this compound prophylactic efficacy.
Caption: this compound action and resistance mechanisms in trypanosomes.[10][11][20]
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. A field guide for THE DIAGNOSIS, TREATMENT AND PREVENTION OF AFRICAN ANIMAL TRYPANOSOMOSIS [fao.org]
- 4. interchemie.com [interchemie.com]
- 5. Factors influencing the duration of this compound chloride (Samorin) prophylaxis against experimental challenge with metacyclic forms of Trypanosoma congolense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound chloride prophylaxis against Trypanosoma congolense challenge and the development of immune responses in Boran cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Field Evaluation of the Prophylactic Effect of an this compound Sustained-Release Device against Trypanosomiasis in Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring the correct use of this compound by farmers and veterinary assistants in Eastern Province of Zambia using the this compound-ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. storage.googleapis.com [storage.googleapis.com]
- 10. researchgate.net [researchgate.net]
- 11. Drug management and parasite resistance in bovine trypanosomiasis in Africa [fao.org]
- 12. An Update on African Trypanocide Pharmaceutics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic and prophylactic activity of this compound chloride against a tsetse-transmitted drug-resistant clone of Trypanosoma congolense in Boran cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound chloride and homidium chloride fail to cure mice infected with Ethiopian Trypanosoma evansi type A and B | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetic and histopathological investigations of this compound in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 674. This compound (WHO Food Additives Series 25) [inchem.org]
- 18. Pharmacokinetics and efficacy of this compound chloride against Trypanosoma vivax in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Genomic analysis of this compound Chloride resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Reduced Isometamidium Accumulation in Resistant Trypanosomes
Welcome to the technical support center for researchers investigating the molecular basis of Isometamidium (ISM) resistance in trypanosomes. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms leading to reduced this compound accumulation in resistant trypanosome strains?
A1: Research has identified several key mechanisms that contribute to reduced ISM accumulation in resistant strains. These can be broadly categorized as:
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Alterations in Drug Transport: This is a major factor and includes:
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Reduced Uptake: The rate of ISM influx is often decreased in resistant parasites. This can be due to a lower number of specific protein transporters on the plasma membrane or modifications to these transporters that reduce their affinity for ISM.[1][2][3] In Trypanosoma brucei, the Vmax for the Low Affinity Pentamidine Transporter (LAPT1) has been shown to be significantly reduced in ISM-resistant clones.[4]
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Increased Efflux: While not universally observed as the primary mechanism, some studies have found indirect evidence for an increased rate of drug expulsion from resistant trypanosomes.[1] However, other research suggests that active drug efflux by ABC transporters is not the main driver of resistance in T. brucei.[4][5]
-
-
Mitochondrial Modifications: The trypanosome's mitochondrion, and specifically the kinetoplast DNA (kDNA), is a key target for ISM.[1] Resistance is strongly associated with:
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Reduced Mitochondrial Membrane Potential (ΔΨm): A lower mitochondrial membrane potential has been demonstrated in ISM-resistant T. congolense and T. brucei.[1][6][7] This reduction is thought to diminish the driving force for ISM accumulation within the mitochondrion.
-
Loss of Kinetoplast DNA (kDNA): Some highly resistant T. brucei clones have been shown to completely lose their kDNA.[2][6]
-
Mutations in the F1Fo-ATPase: Point mutations in the gamma subunit of the F1Fo-ATPase complex have been identified in ISM-resistant T. brucei.[2][4][5][6] These mutations can lead to the loss of kDNA and a subsequent reduction in mitochondrial membrane potential.[2][6]
-
-
Genetic Alterations:
-
Genomic analyses of resistant T. congolense have revealed shifts in allele frequencies at heterozygous loci in genes coding for various transporters and transmembrane proteins.[8]
-
A specific triplet insertion in a putative ATP-binding cassette (ABC) transporter gene has been consistently found in ISM-resistant T. congolense clones.[9][10]
-
Q2: My ISM-resistant trypanosome line shows cross-resistance to other drugs. Is this expected?
A2: Yes, cross-resistance is a documented phenomenon. ISM-resistant strains have been shown to exhibit varying levels of cross-resistance to other trypanocidal drugs, including diminazene, ethidium bromide (homidium), and pentamidine.[2][4][6][11] The extent of cross-resistance can depend on the specific mechanisms of resistance that have developed in the trypanosome line. For instance, a 94-fold increase in ISM resistance in a T. congolense clone was associated with 3.4-fold, 33-fold, and 4.2-fold increases in resistance to diminazene, homidium, and quinapyramine, respectively.[11]
Q3: I am not observing a significant reduction in whole-cell ISM accumulation in my resistant line. What could be the reason?
A3: While reduced overall accumulation is a common feature of ISM resistance, the primary site of action is the mitochondrion.[1] It is possible that the resistance mechanism in your specific clone is more localized to this organelle. Consider the following possibilities:
-
Subcellular Drug Distribution: The key change might be a reduction in mitochondrial accumulation rather than whole-cell accumulation. A mutation in a mitochondrial transporter or a reduced mitochondrial membrane potential could specifically limit the drug's access to its target without drastically changing the overall cytoplasmic concentration.
-
Target Modification: The resistance in your line might be due to a modification of the drug's target within the mitochondrion, such as the F1Fo-ATPase, which makes the parasite less susceptible to ISM's effects even with the drug present.[4][5]
-
Measurement Technique Sensitivity: The sensitivity of your assay for detecting subtle differences in accumulation might be a factor. Refer to the troubleshooting guide below for tips on optimizing accumulation assays.
Troubleshooting Guides
Problem: Inconsistent results in this compound accumulation assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Viability and Density | Ensure that trypanosome populations are in the mid-logarithmic growth phase and have high viability. Use a consistent cell density for all experiments. |
| Temperature Fluctuations | ISM uptake is temperature-dependent.[12] Maintain a constant and appropriate temperature (e.g., 37°C for bloodstream forms) throughout the incubation period.[12] Perform washing steps with ice-cold buffer to halt transport processes. |
| Inhibitor Instability | If using metabolic inhibitors like SHAM/glycerol, ensure they are freshly prepared and used at the correct concentrations.[3] |
| Fluorescence Quenching or Enhancement | Be aware that the fluorescence of ISM can be altered by its environment.[12] Consider potential quenching or enhancement effects from buffers or other experimental components. |
| Instrument Settings | For fluorescence-based methods (flow cytometry, spectrophotometry), use consistent instrument settings (e.g., excitation/emission wavelengths, gain/voltage) across all samples and experiments. |
Problem: Difficulty in inducing a stable this compound-resistant phenotype in vivo.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Host Immune Response | The host's immune system can interfere with the development of stable resistance. The use of immune-suppressed animal models (e.g., treated with cyclophosphamide) has been shown to be more effective for inducing high levels of ISM resistance.[8] |
| Drug Dosing Regimen | A gradual, stepwise increase in the ISM dose is crucial.[8] Starting with sub-curative doses and increasing the concentration only after parasites reappear is a common strategy.[13] |
| Duration of Induction | Achieving a stable, high-level resistance phenotype can be a lengthy process, potentially taking several months of continuous drug pressure.[8][11] |
| Clonal Variability | The starting trypanosome population may have heterogeneous susceptibility to ISM. Cloning the sensitive parent line before starting the induction process can lead to more consistent results. |
Quantitative Data Summary
Table 1: Examples of this compound Resistance and Cross-Resistance Levels in Trypanosoma species.
| Trypanosome Species & Clone | Fold Resistance to this compound | Fold Cross-Resistance (Diminazene) | Fold Cross-Resistance (Ethidium/Homidium) | Reference |
| T. congolense IL 1180 derivative | 94 | 3.4 | 33 | [11] |
| T. brucei ISMR1 | 7,270 | Considerable | Considerable | [2][6] |
| T. brucei ISMR15 | 16,000 | Considerable | Considerable | [2][6] |
Table 2: Kinetic Parameters of this compound Transport in Sensitive vs. Resistant Trypanosoma brucei.
| Parameter | Wild-Type | Resistant (ISMR1) | Observation | Reference |
| LAPT1 Vmax | Not specified | Significantly reduced (P<0.05) | Reduced uptake capacity in the resistant line. | [4] |
| Net ISM Uptake Rate | Not specified | Reduced 2-3 fold | Decreased net accumulation in resistant lines. | [2][6] |
| ISM Efflux | Similar | Similar | Efflux mechanism not significantly altered in these resistant lines. | [2] |
Experimental Protocols
Protocol 1: In Vivo Induction of this compound Resistance in Mice
This protocol is adapted from methodologies described in the literature.[8][13]
-
Animal Model: Use immune-suppressed mice (e.g., treated with Endoxan®) to enhance the development of resistance.
-
Initial Infection: Infect mice with a starting dose of 10^5 trypanosomes of a known ISM-sensitive strain.
-
Initial Treatment: Once parasitemia is established, administer a low, sub-curative dose of ISM (e.g., 0.001 mg/kg).
-
Monitoring: Monitor the mice for the reappearance of parasites in the blood via microscopic examination.
-
Stepwise Dose Increase: Upon relapse, passage the parasites to a new group of immune-suppressed mice. Treat this new group with a slightly higher dose of ISM (e.g., 0.005 mg/kg).
-
Repeat: Continue this cycle of infection, treatment, relapse, and passage, gradually increasing the ISM dose (e.g., 0.01, 0.02, 0.04, up to 1 mg/kg).
-
Confirmation of Resistance: Once parasites can consistently grow in mice treated with a high dose of ISM (e.g., 1 mg/kg), the line is considered resistant. The stability of the resistance should be confirmed by passaging the parasites for a period without drug pressure and then re-challenging them with the drug.[8]
Protocol 2: Measurement of this compound Accumulation by Flow Cytometry
This protocol utilizes the intrinsic fluorescence of this compound.[3][8][13]
-
Cell Preparation: Harvest trypanosomes from culture or an infected animal and purify them (e.g., using a DEAE-cellulose column). Resuspend the parasites in a suitable buffer (e.g., ice-cold PSG, pH 8.0) to a concentration of 10^6 cells/mL.
-
Incubation: Incubate the cell suspension with varying concentrations of ISM (e.g., 0-10 µg/mL) for a defined period (e.g., 30 minutes) at 4°C in the dark. A viability stain can be included to exclude dead cells from the analysis.
-
Washing: Wash the cells twice with ice-cold PSG to remove extracellular ISM.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use an appropriate excitation laser (e.g., UV or violet) and emission filter to detect ISM fluorescence (λex: ~374 nm; λem: ~590 nm).
-
Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI). Compare the MFI between sensitive and resistant strains. A lower MFI in the resistant strain indicates reduced ISM accumulation.
Visualizations
Caption: Key mechanisms of reduced this compound accumulation and resistance in trypanosomes.
Caption: Workflow for inducing and analyzing this compound resistance.
References
- 1. Drug management and parasite resistance in bovine trypanosomiasis in Africa [fao.org]
- 2. Reduced Mitochondrial Membrane Potential Is a Late Adaptation of Trypanosoma brucei brucei to this compound Preceded by Mutations in the γ Subunit of the F1Fo-ATPase | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Reduced accumulation of this compound by drug-resistant Trypanosoma congolense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound transport and resistance in Trypanosoma brucei - Enlighten Theses [theses.gla.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Reduced Mitochondrial Membrane Potential Is a Late Adaptation of Trypanosoma brucei brucei to this compound Preceded by Mutations in the γ Subunit of the F1Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diminazene resistance in Trypanosoma congolense is not caused by reduced transport capacity but associated with reduced mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genomic analysis of this compound Chloride resistance in Trypanosoma congolense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of a genetic marker for this compound chloride resistance in Trypanosoma congolense [ilri.org]
- 11. Cross-resistance associated with development of resistance to this compound in a clone of Trypanosoma congolense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Genomic analysis of this compound Chloride resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Systemic Side Effects of High-Dose Isometamidium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the systemic side effects associated with high-dose Isometamidium in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common systemic side effects observed with high-dose this compound administration in research animals?
A1: High-dose this compound administration can lead to a range of dose-dependent systemic side effects. The most frequently reported adverse reactions include cholinergic signs such as excessive salivation, lacrimation, muscle tremors, and diarrhea.[1][2] In more severe cases, tachycardia, hindleg weakness, and convulsions may occur.[1][3] Organ-specific toxicities, including hepatotoxicity and nephrotoxicity, have also been documented.[4]
Q2: What is the underlying mechanism of this compound-induced systemic toxicity?
A2: The systemic toxicity of this compound is not fully elucidated but is thought to be multifactorial. A significant component of the acute toxic signs is attributed to an anticholinesterase effect, leading to an overstimulation of the cholinergic system.[1][2] The drug's primary mechanism of trypanocidal action involves the inhibition of DNA synthesis and mitochondrial activity in the parasite, specifically by targeting kinetoplast DNA and topoisomerase II.[1][5] It is plausible that off-target effects on host cell mitochondrial function and DNA replication contribute to organ toxicities.
Q3: Are there any known antidotes or management strategies for acute this compound toxicity?
A3: Yes, for acute cholinergic signs, pre-treatment with an anticholinergic agent like atropine has been shown to be effective in reducing the lethal effects of this compound in some animal models, such as mice.[6] Management of severe toxicity also involves supportive care, including fluid therapy to counteract dehydration from diarrhea and monitoring of vital signs. Careful dose titration is crucial to minimize the risk of severe adverse events.[1]
Q4: How can I monitor for this compound-induced organ damage in my experiments?
A4: Regular monitoring of blood and serum biomarkers is essential. For hepatotoxicity, elevated levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are indicative of liver damage.[7] For nephrotoxicity, increased blood urea nitrogen (BUN) and creatinine levels suggest impaired kidney function.[7][8] Additionally, hematological parameters such as hemoglobin (Hb), packed cell volume (PCV), and total erythrocyte count (TEC) should be monitored for signs of anemia.[8]
Q5: What are the recommended therapeutic and prophylactic doses for this compound in common research animals?
A5: The dosage of this compound chloride can vary depending on the animal species, the strain of trypanosome, and whether it is for therapeutic or prophylactic use. It is crucial to consult relevant literature for species-specific dosing. For example, in cattle, a common dose for treatment and prevention is 0.5-1.0 mg/kg body weight administered intramuscularly.[9][10] In camels, doses of 0.5-1.0 mg/kg intravenously have been used, though they are noted to be more sensitive to the toxic effects.[2] For mice, effective single intraperitoneal doses have ranged from 1 to 10 mg/kg, with doses of 40 mg/kg and above being lethal.[11]
Troubleshooting Guides
Issue 1: Animal exhibits acute signs of distress immediately after this compound injection (e.g., excessive salivation, muscle tremors, respiratory distress).
Cause: This is likely an acute cholinergic crisis due to the anticholinesterase activity of this compound.
Solution:
-
Immediate Administration of Atropine: If anticipated, pre-treatment with atropine can mitigate these effects. If signs appear unexpectedly, administer atropine sulfate. The dosage will be species-dependent and should be determined in consultation with a veterinarian or institutional animal care and use committee (IACUC) protocol.
-
Supportive Care: Provide respiratory support if needed. Monitor the animal's vital signs closely.
-
Dose Adjustment: For subsequent experiments, consider reducing the dose of this compound or dividing the dose and administering it at different sites.[12]
Issue 2: Animals show signs of lethargy, anorexia, and weight loss several days after treatment.
Cause: These non-specific signs could indicate developing organ toxicity, particularly hepatotoxicity or nephrotoxicity.
Solution:
-
Biochemical Analysis: Collect blood samples to analyze liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine).
-
Histopathological Examination: If the experimental protocol allows for terminal endpoints, perform a necropsy and collect liver and kidney tissues for histopathological analysis to assess for cellular damage.
-
Review Dosing Regimen: Evaluate if the administered dose is within the reported therapeutic index for the specific animal model.
Quantitative Data Summary
Table 1: Reported LD50 and Tolerated Doses of this compound in Various Species
| Species | Route of Administration | LD50 | Maximum Tolerated Dose | Key Observations |
| Rat | Oral | >2000 mg/kg bw | 1250 mg/kg bw (excessive salivation) | Higher doses led to death. |
| Rabbit | Oral | More toxic than rats | - | - |
| Mouse | Intravenous | 6.6 mg/kg bw | - | Convulsions and tremors preceded death. |
| Mouse | Intraperitoneal | - | 10 mg/kg bw | 40 mg/kg bw was lethal. |
| Cattle | Intravenous | - | 1.5 mg/kg bw | Higher doses caused recumbency and convulsions. |
| Goat | Intravenous | - | 0.5 mg/kg bw | Most sensitive species tested; 1.0 mg/kg bw was lethal. |
| Dog | Intravenous | - | 2.0 mg/kg bw | Most refractive species tested; survived up to 5 mg/kg bw. |
| Camel | Intravenous | - | 1.0 mg/kg bw | Showed significant adverse effects even at lower doses. |
Experimental Protocols
Protocol 1: Evaluation of Acute Toxicity and Management with Atropine in a Mouse Model
Objective: To determine the acute toxicity profile of a high dose of this compound and assess the efficacy of atropine in mitigating these effects.
Methodology:
-
Animal Model: Male Swiss albino mice (6-8 weeks old).
-
Groups:
-
Group A: Control (vehicle only).
-
Group B: this compound (e.g., 40 mg/kg, intraperitoneally).
-
Group C: Atropine (e.g., 10 mg/kg, subcutaneously) 15 minutes prior to this compound (40 mg/kg, i.p.).
-
-
Procedure:
-
Administer the respective treatments.
-
Observe the animals continuously for the first 4 hours for clinical signs of toxicity (salivation, tremors, convulsions, lethality).
-
Record the time of onset and severity of signs.
-
Monitor for mortality over a 24-hour period.
-
-
Data Analysis: Compare the incidence and severity of toxic signs and the mortality rate between Group B and Group C.
Protocol 2: Assessment of this compound-Induced Hepatotoxicity and Nephrotoxicity in a Rat Model
Objective: To evaluate the potential for high-dose this compound to cause liver and kidney damage.
Methodology:
-
Animal Model: Male Wistar rats (8-10 weeks old).
-
Groups:
-
Group 1: Control (vehicle only).
-
Group 2: this compound (e.g., 10 mg/kg, intramuscularly, single dose).
-
Group 3: this compound (e.g., 10 mg/kg, intramuscularly, repeated doses as per experimental design).
-
-
Procedure:
-
Administer treatments as scheduled.
-
Collect blood samples via tail vein at baseline and at specified time points (e.g., 24h, 72h, 7 days) post-treatment.
-
At the end of the study, euthanize the animals and collect liver and kidney tissues.
-
-
Biochemical Analysis:
-
Centrifuge blood to obtain serum.
-
Measure serum levels of ALT, AST, BUN, and creatinine using standard assay kits.
-
-
Histopathological Analysis:
-
Fix liver and kidney tissues in 10% neutral buffered formalin.
-
Process tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Examine sections under a microscope for signs of cellular necrosis, inflammation, and other pathological changes.
-
Visualizations
References
- 1. wikem.org [wikem.org]
- 2. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dot | Graphviz [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial respiratory chain complex I dysfunction induced by N-methyl carbamate ex vivo can be alleviated with a cell-permeable succinate prodrug Carbamate toxicity and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. empendium.com [empendium.com]
- 10. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial Respiratory Chain Inhibitors Involved in ROS Production Induced by Acute High Concentrations of Iodide and the Effects of SOD as a Protective Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of mid-respiratory chain inhibition on mitochondrial function in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
improving the therapeutic index of Isometamidium formulations
Welcome to the technical support center for improving the therapeutic index of Isometamidium (ISM) formulations. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound chloride (ISM) primarily acts by targeting the kinetoplast DNA (kDNA) within the mitochondria of trypanosomes.[1] It is believed to inhibit mitochondrial topoisomerase II, leading to the degradation of the kDNA network, which is essential for the parasite's survival.[1] The drug accumulates in the parasite's kinetoplast, a process driven by the mitochondrial membrane potential.[1]
Q2: Why is improving the therapeutic index of this compound important?
A2: this compound has a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the dose that causes toxic side effects.[2][3] These toxicities can include local reactions at the injection site and systemic effects.[2][4] Improving the therapeutic index would allow for safer and more effective treatment of trypanosomiasis, potentially at lower doses, and could help combat the growing issue of drug resistance.
Q3: What are the common mechanisms of resistance to this compound?
A3: Resistance to this compound in trypanosomes is often associated with reduced drug accumulation within the parasite.[4] This can be due to a decreased mitochondrial membrane potential, which hinders the drug's concentration in the kinetoplast, or potential mutations in genes encoding for ATP-binding cassette (ABC) transporters.[1][4]
Q4: What are the advantages of using nanoformulations for this compound delivery?
A4: Nanoformulations, such as lipid-based nanoparticles or polymeric nanoparticles, can improve the therapeutic index of this compound in several ways. They can provide sustained release of the drug, potentially reducing the required dose and frequency of administration.[4][5] Encapsulating ISM in nanoparticles can also reduce local tissue damage at the injection site and enhance its biocompatibility.[2][4][6] Furthermore, nanoformulations can enhance the uptake of the drug by target cells.[5]
Q5: What are some common polymers used for creating this compound nanoparticles?
A5: Biodegradable and biocompatible polymers such as sodium alginate and gum acacia have been successfully used to synthesize this compound-loaded nanoparticles.[2][4]
Troubleshooting Guides
Problem 1: High cytotoxicity observed in in vitro assays with new ISM formulation.
| Possible Cause | Troubleshooting Step |
| High concentration of free drug: | Purify the nanoparticle formulation to remove any unencapsulated this compound. This can be done through methods like centrifugation and washing.[4] |
| Instability of the nanoformulation: | Characterize the stability of your nanoparticles over time and under assay conditions. Consider modifying the formulation to improve stability, for example, by using cross-linkers or different polymer ratios. |
| Inherent toxicity of the formulation components: | Test the cytotoxicity of the "empty" nanoparticles (without the drug) to ensure the carrier system itself is not toxic to the cells.[4] |
| Incorrect assay conditions: | Verify the cell seeding density, incubation time, and concentration of the detection reagent (e.g., resazurin). |
Problem 2: Low trypanocidal activity of the ISM nanoformulation in vitro.
| Possible Cause | Troubleshooting Step |
| Low drug loading efficiency: | Optimize the drug loading process. This may involve adjusting the drug-to-polymer ratio, the pH of the solution, or the encapsulation method. Quantify the drug loading using a validated method like HPLC or UV-Vis spectrophotometry.[4] |
| Poor drug release from the nanoparticles: | Conduct a drug release study to determine the release profile of this compound from your formulation under physiological conditions. If the release is too slow, you may need to modify the nanoparticle composition or structure. |
| Degradation of this compound during formulation: | Analyze the integrity of the encapsulated drug using techniques like FTIR or mass spectrometry to ensure it has not been degraded during the synthesis process. |
| Resistance of the trypanosome strain: | Confirm the sensitivity of the Trypanosoma strain you are using to standard this compound. |
Problem 3: Inconsistent results in animal studies.
| Possible Cause | Troubleshooting Step |
| Variable drug administration: | Ensure accurate and consistent dosing. For intramuscular injections, rotate the injection sites to minimize local reactions.[3] |
| Instability of the formulation in vivo: | Characterize the in vivo stability of your nanoformulation. This can be challenging, but preliminary data can be obtained from pharmacokinetic studies. |
| Individual animal variation: | Use a sufficient number of animals per group to account for biological variability. Monitor animal health closely and record any adverse events. |
| Infection variability: | Ensure a consistent and reproducible infection model. Standardize the parasite strain, inoculum size, and route of infection. |
Quantitative Data Summary
Table 1: Therapeutic and Toxic Doses of this compound Chloride
| Animal | Therapeutic Dose (mg/kg) | Route | Acute LD50 (mg/kg) | Route | Reference(s) |
| Cattle | 0.25 - 1.0 | IM/IV | - | - | [3][7][8] |
| Goats | 1.0 | IM | - | - | [9] |
| Mice | 0.5 | IM | - | - | [] |
| Rats | - | - | 6.6 | IV | [11] |
| Rabbits | - | - | 6-12 | Oral | [11] |
Table 2: In Vitro Efficacy of this compound Formulations
| Formulation | Trypanosome Species | IC50 | Cell Line (for cytotoxicity) | CC50 | Reference(s) |
| This compound | T. congolense | ~0.002 µg/mL | - | - | [1] |
| This compound | T. b. brucei | ~0.004 µg/mL | - | - | [1] |
| ISM SANPs | - | - | Equine PBMCs | >100 µg/mL | [2][4] |
| Free ISM | - | - | Equine PBMCs | ~25 µg/mL | [2][4] |
(Note: IC50 and CC50 values can vary depending on the specific assay conditions and cell lines used.)
Experimental Protocols
Protocol 1: Synthesis of this compound-Loaded Sodium Alginate/Gum Acacia Nanoparticles (ISM SANPs)
Objective: To synthesize ISM-loaded nanoparticles for improved drug delivery.
Materials:
-
This compound chloride (ISM)
-
Sodium alginate (SA)
-
Gum acacia (GA)
-
Glutaraldehyde (cross-linker)
-
Deionized water
-
Mannitol
-
Centrifuge
-
Lyophilizer
Methodology:
-
Prepare a 1% (w/v) aqueous solution of sodium alginate containing 15 mg/mL of this compound chloride.
-
Prepare a 0.5 mg/mL aqueous solution of gum acacia.
-
Under constant stirring, add the gum acacia solution drop-wise to the sodium alginate-ISM solution.
-
Add glutaraldehyde as a cross-linker and continue stirring for 2 hours.
-
Collect the formed ISM-laden nanoparticles (ISM SANPs) by centrifugation at 12,000 x g for 45 minutes.[4]
-
Wash the nanoparticle pellet twice with deionized water to remove any unloaded ISM.[4]
-
Resuspend the pellet and coat with a 1.5% (w/v) mannitol solution, which acts as a cryoprotectant.
-
Lyophilize the nanoparticle suspension at -90°C and 0.0010 mbar pressure to obtain a dry powder.[4]
-
Dummy nanoparticles (without ISM) should be prepared following the same procedure for use as a control.[4]
Protocol 2: In Vitro Cytotoxicity Assessment using Resazurin Assay
Objective: To evaluate the cytotoxicity of ISM formulations on mammalian cells.
Materials:
-
Mammalian cell line (e.g., equine peripheral blood mononuclear cells - PBMCs, Vero cells)
-
Complete cell culture medium
-
This compound formulations (free ISM and ISM SANPs)
-
Resazurin sodium salt solution
-
96-well cell culture plates
-
Plate reader (fluorometer or spectrophotometer)
Methodology:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ISM formulations (e.g., from 100 µg/mL down to 25 µg/mL) in complete cell culture medium.[4]
-
Remove the old medium from the cells and add the different concentrations of the test compounds. Include untreated cells as a negative control and dummy nanoparticles as a formulation control.
-
Incubate the plate for the desired period (e.g., 24 or 48 hours).
-
Add resazurin solution to each well and incubate for a further 2-4 hours.
-
Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm and 600 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 3: Quantification of this compound in Plasma by HPLC
Objective: To determine the concentration of this compound in plasma samples for pharmacokinetic studies.
Materials:
-
Plasma samples
-
Acetonitrile
-
Phosphate buffer
-
HPLC system with a C18 column and a fluorescence or UV detector
-
Centrifuge
-
Vacuum evaporator
Methodology:
-
To 1 mL of plasma, add 3 mL of acetonitrile and mix well.
-
Centrifuge at 3500 rpm for 20 minutes.
-
Collect the supernatant.
-
Repeat the extraction of the pellet with acetonitrile multiple times to ensure complete drug extraction.
-
Pool the supernatants and dry them in a vacuum evaporator at 40°C.
-
Reconstitute the dried residue in a known volume of HPLC-grade water (e.g., 1 mL).[]
-
Inject a known volume of the reconstituted sample into the HPLC system.
-
The mobile phase can consist of a mixture of acetonitrile and phosphate buffer.
-
Detection can be performed using a fluorescence detector (excitation at 380 nm, emission at 593 nm) or a UV detector (at 320 nm).[][12]
-
Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of the drug.
Visualizations
Caption: Mechanism of action of this compound in Trypanosomes.
Caption: Experimental workflow for developing and evaluating ISM nanoformulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of this compound-alginate nanoparticles on equine mononuclear and red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. Nanoformulation of a Trypanocidal Drug this compound Chloride Ameliorates the Apurinic-Apyrimidinic DNA Sites/Genotoxic Effects in Horse Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of cationic this compound chloride loaded long-acting lipid nanoformulation: optimization, cellular uptake, pharmacokinetics, biodistribution, and immunohistochemical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoformulation of a Trypanocidal Drug this compound Chloride Ameliorates the Apurinic-Apyrimidinic DNA Sites/Genotoxic… [ouci.dntb.gov.ua]
- 7. Therapeutic and prophylactic activity of this compound chloride against a tsetse-transmitted drug-resistant clone of Trypanosoma congolense in Boran cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. entomoljournal.com [entomoljournal.com]
- 9. Comparative experimental studies on Trypanosoma isolates in goats and response to diminazene aceturate and this compound chloride treatment | bioRxiv [biorxiv.org]
- 11. 674. This compound (WHO Food Additives Series 25) [inchem.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Investigating Isometamidium Treatment Failures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating treatment failures with Isometamidium in trypanosomiasis-endemic areas.
Frequently Asked Questions (FAQs)
Q1: What is this compound Chloride (ISM) and its primary application?
This compound Chloride (ISM) is a trypanocidal agent from the phenanthridine group used for both treating and preventing animal trypanosomiasis, a disease primarily caused by Trypanosoma congolense, T. vivax, and T. brucei in livestock.[1][2] It is a crucial veterinary medicine, especially in sub-Saharan Africa, where the disease significantly impacts livestock farming.[1][3] ISM is administered as an injectable aqueous suspension, typically intramuscularly, at doses of 0.5 or 1.0 mg/kg body weight for both therapeutic and prophylactic purposes.[2][4]
Q2: What is the mechanism of action of this compound?
This compound's primary mode of action involves its accumulation within the trypanosome's kinetoplast, which is the mitochondrion of the parasite.[1] The drug is thought to cross the parasite's plasma membrane through facilitated diffusion and is then actively concentrated in the mitochondrion, a process driven by the mitochondrial membrane potential.[1] Inside the mitochondrion, ISM selectively inhibits the kDNA type II topoisomerase, an enzyme critical for the replication of mitochondrial DNA.[1][5] This disruption of the kinetoplast DNA (kDNA) network ultimately leads to the parasite's death.[1][5]
Q3: What are the primary mechanisms of resistance to this compound in trypanosomes?
Resistance to this compound is a complex issue with several identified mechanisms:
-
Reduced Drug Uptake/Accumulation: A primary mechanism of resistance is the decreased accumulation of ISM inside the parasite.[6][7] This can be due to a reduced rate of drug uptake.[3][7]
-
Changes in Mitochondrial Function: Resistant trypanosomes often exhibit a reduced mitochondrial membrane potential.[1][8] Since the uptake of ISM into the mitochondrion is potential-driven, a lower potential results in less drug accumulation at its target site.[1] Some resistant strains have even lost their kinetoplast DNA (kDNA) completely.[3][8]
-
Genetic Mutations:
-
ATP Synthase: Mutations in the gene for the gamma subunit of the F1Fo-ATPase complex have been found in ISM-resistant trypanosomes.[3][8] These mutations can compensate for the loss of kDNA, allowing the parasite to survive.[8]
-
Transporter Genes: Point mutations and insertions in genes coding for transporters, such as ATP-binding cassette (ABC) transporters, have been associated with resistance.[9][10] For example, a triplet insertion coding for an extra lysine in a putative ABC transporter gene was found in resistant T. congolense.[9] Changes in the TbAT1 transporter gene have also been linked to ISM resistance in T. b. brucei.[11]
-
Q4: What are common factors contributing to this compound treatment failure in the field?
Treatment failures in endemic areas are multifactorial and can be broadly categorized as follows:
-
Drug Resistance: The emergence and spread of trypanosome strains that are genetically resistant to ISM is a major cause of failure.[3][12]
-
Substandard/Counterfeit Drugs: The quality of trypanocidal drugs can be a significant issue. Studies in West Africa have shown that a high percentage of commercially available ISM samples were non-compliant, containing lower quantities of the active ingredient than stated.[13][14][15]
-
Inadequate Administration: Incorrect drug administration, such as improper dosage and incorrect injection technique by farmers or animal health workers, contributes to treatment and prophylaxis failure.[12][16] A study in Tanzania found that one-third of trypanocide administrations were not given adequately.[16]
-
Host Factors: The immune status of the host animal can influence treatment outcomes. The development of high-level ISM resistance appears to be enhanced when the host's immune response is compromised.[5][6]
-
High Transmission Intensity: In areas with intense tsetse fly challenge, treated animals may be subject to frequent new infections, which can be mistaken for treatment failure.[12]
Troubleshooting Guides
Q5: My this compound treatment is failing. How do I begin to investigate the cause?
A systematic approach is required to diagnose the reason for treatment failure. The flowchart below outlines a logical workflow for your investigation.
Caption: Logical workflow for investigating this compound treatment failure.
Q6: How do I perform an in vivo test to confirm this compound resistance?
The standard method for detecting drug resistance is the in vivo test using rodent models, which correlates well with the situation in cattle.[17]
Caption: Experimental workflow for in vivo this compound sensitivity testing in mice.
Q7: What are the key considerations for performing in vitro sensitivity assays?
In vitro assays can be a rapid method for screening drug sensitivity.[18][19] Key considerations include:
-
Test Type: Several assays exist, including long-term viability assays with insect forms or shorter-term assays using bloodstream forms that measure motility, metabolic activity (e.g., ³H-hypoxanthine incorporation), or infectivity after drug exposure.[19][20]
-
Drug Concentrations: A range of ISM concentrations should be used to determine key metrics like the 50% inhibitory concentration (IC₅₀) or the minimal effective concentration (MEC) that kills 100% of the parasite population.[21]
-
Correlation: It is crucial to establish a correlation between in vitro results and the in vivo resistance status of the trypanosome isolates being tested, as discrepancies can occur.[19][21]
Q8: How can I check for known molecular markers of resistance?
Once resistance is confirmed phenotypically (in vivo or in vitro), you can use molecular techniques to screen for known genetic markers. A common approach is Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).[11] This method involves:
-
Amplifying the target gene region (e.g., a portion of the TbAT1 gene) using PCR.
-
Digesting the resulting PCR product with a specific restriction enzyme that cuts at a site affected by the resistance-conferring mutation.
-
Analyzing the resulting DNA fragments by gel electrophoresis. Sensitive and resistant strains will produce different banding patterns.[11]
Data and Protocols
Table 1: Pharmacokinetic Parameters of this compound in Cattle
| Parameter | Value | Animal/Dose | Citation |
| Time to Peak Plasma Concentration | ~1 hour | Cattle, 1 mg/kg IM | [22] |
| Peak Plasma Concentration (Cmax) | ~20 ng/mL | Cattle, 0.5 mg/kg IM | [2][23] |
| 488.57 ± 208.59 µg/L | Cattle, 1 mg/kg IM | [22] | |
| Time to Undetectable Plasma Levels | Within 2 hours (<10 ng/mL) | Cattle, 0.5 mg/kg IM | [2][23] |
| Beyond 36 hours | Cattle, 1 mg/kg IM | [22] | |
| Elimination Half-life (Injection Site) | ~39 days | Lactating Cows, 1 mg/kg IM | [4] |
| Elimination Half-life (Liver) | ~25 days | Lactating Cows, 1 mg/kg IM | [4] |
| Elimination Half-life (Kidney) | ~35 days | Lactating Cows, 1 mg/kg IM | [4] |
Table 2: Reported Treatment and Prophylaxis Outcomes
| Parameter | Finding | Context | Citation |
| Therapeutic Efficacy | 100% | Against T. vivax at 0.5 mg/kg | [22] |
| Prophylactic Efficacy | 100% for up to 90 days | Against T. vivax at 1 mg/kg | [22] |
| Curative Treatment Failures | 7% (95% CI 3.0–14%) | Field study in Tanzania | [16] |
| Prophylactic Failures | 44% (95% CI 35–42%) | Field study in Tanzania | [16] |
| Substandard Drug Prevalence | 51.9% of total trypanocides | Samples from 6 West African countries | [13][15] |
| Significantly higher for ISM vs. DA | Samples from 6 West African countries | [14][15] |
Experimental Protocols
Protocol 1: In Vivo this compound Sensitivity Test in Mice (Single Dose)
-
Parasite Preparation: Isolate trypanosomes from the blood of a recently relapsed, ISM-treated animal. Quantify the number of parasites using a hemocytometer.
-
Animal Infection: Inoculate groups of 6 mice intraperitoneally (IP) with 1 x 10⁵ trypanosomes.
-
Drug Administration: 24 hours post-infection, treat the mice via IP injection.[5]
-
Test Group: Administer this compound Chloride at 1.0 mg/kg body weight.
-
Control Group: Administer an equivalent volume of physiological saline.
-
-
Monitoring: Check for parasitemia daily for the first 14 days and then twice weekly for up to 60 days. This can be done by examining a wet blood film from a tail snip.
-
Interpretation:
-
Sensitive: Mice in the test group remain aparasitemic for the entire 60-day period. Control mice remain parasitemic.
-
Resistant: Mice in the test group show a temporary clearance of parasites followed by a relapse of parasitemia within the 60-day observation period.[5]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for ISM Quality Analysis
This is a summary of the principles involved. Specific methods should be adapted from validated protocols.[24]
-
Standard Preparation: Prepare a series of standard solutions of certified reference this compound Chloride at known concentrations.
-
Sample Preparation: Accurately weigh the powder from the suspect ISM vial or dissolve the product as per the manufacturer's instructions. Prepare a solution diluted to an expected concentration that falls within the range of the standard curve.
-
Chromatography:
-
Use a suitable HPLC system with a C18 reverse-phase column.
-
The mobile phase is typically a buffered solution of acetonitrile and water.
-
Set the detector to the appropriate wavelength for ISM detection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (Concentration vs. Peak Area).
-
Inject the prepared sample solution.
-
Compare the peak area of the sample to the calibration curve to determine the exact concentration of the active ingredient.
-
-
Interpretation: Compare the determined concentration with the concentration stated on the product label. A significant deviation (e.g., >10-15%) indicates a substandard product.[13][15]
This compound Action and Resistance Pathway
Caption: Proposed mechanism of this compound action and key resistance pathways.
References
- 1. This compound Chloride [benchchem.com]
- 2. fao.org [fao.org]
- 3. researchgate.net [researchgate.net]
- 4. fao.org [fao.org]
- 5. Genomic analysis of this compound Chloride resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genomic analysis of this compound Chloride resistance in Trypanosoma congolense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug management and parasite resistance in bovine trypanosomiasis in Africa [fao.org]
- 8. Reduced Mitochondrial Membrane Potential Is a Late Adaptation of Trypanosoma brucei brucei to this compound Preceded by Mutations in the γ Subunit of the F1Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a genetic marker for this compound chloride resistance in Trypanosoma congolense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid identification of this compound-resistant stocks of Trypanosoma b. brucei by PCR-RFLP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug resistance in animal trypanosomiases: Epidemiology, mechanisms and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.itg.be [research.itg.be]
- 14. Drug quality analysis of this compound chloride hydrochloride and diminazene diaceturate used for the treatment of African animal trypanosomosis in West Africa [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Longitudinal observational (single cohort) study on the causes of trypanocide failure in cases of African animal trypanosomosis in cattle near wildlife protected areas of Northern Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effect of this compound on Trypanosoma congolense infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cgspace.cgiar.org [cgspace.cgiar.org]
- 20. In Vitro Drug Efficacy Testing Against Trypanosoma brucei | Springer Nature Experiments [experiments.springernature.com]
- 21. In vivo and in vitro sensitivity of Trypanosoma evansi and T. equiperdum to diminazene, suramin, MelCy, quinapyramine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics and efficacy of this compound chloride against Trypanosoma vivax in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacokinetic and histopathological investigations of this compound in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. woah.org [woah.org]
Technical Support Center: In Vitro Assays for Isometamidium Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for in vitro assays used to detect Isometamidium (ISM) resistance in trypanosomes.
Frequently Asked Questions (FAQs)
Q1: What are the common in vitro methods to assess this compound resistance in trypanosomes?
A1: Several in vitro assays are employed to determine the susceptibility of trypanosomes to this compound. These can be broadly categorized as:
-
Cell Viability Assays: These assays measure the proliferation of trypanosomes after drug exposure. Common examples include the Alamar Blue (resazurin) assay and the SYBR Green I-based fluorescence assay.[1][2][3][4][5][6][7]
-
Drug Uptake and Accumulation Assays: These methods directly or indirectly measure the amount of this compound taken up by the trypanosomes. This can be achieved using radiolabeled ISM ([¹⁴C]-Isometamidium) or by leveraging the drug's intrinsic fluorescence.[8][9][10][11][12]
-
Molecular Assays: These assays detect genetic markers associated with ISM resistance. An example is the use of PCR-RFLP to identify mutations in genes like the Trypanosoma brucei adenosine transporter-1 (TbAT1).[13][14][15]
Q2: What is the principle behind the Alamar Blue assay for determining drug sensitivity?
A2: The Alamar Blue assay utilizes the redox indicator resazurin to assess cell viability. Metabolically active, viable trypanosomes reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is proportional to the number of viable cells.[1][2][3][4] A reduction in fluorescence in the presence of this compound indicates trypanocidal or trypanostatic activity.
Q3: How does the intrinsic fluorescence of this compound aid in resistance studies?
A3: this compound chloride possesses intrinsic fluorescent properties that change upon interaction with cellular components, particularly DNA.[8][10] This characteristic can be exploited to monitor drug uptake. A reduced intracellular fluorescence in trypanosomes exposed to ISM is indicative of decreased drug accumulation, a common mechanism of resistance.[12] Flow cytometry and fluorescence microscopy are powerful tools for these types of studies.[12]
Q4: What are the known mechanisms of this compound resistance in trypanosomes?
A4: The primary mechanism of resistance to this compound is a significant reduction in drug accumulation within the parasite.[9][12] This can be due to alterations in drug transporters, such as a decreased number of protein transporters in the plasma membrane.[16] Additionally, changes in mitochondrial membrane potential have been linked to ISM resistance in Trypanosoma congolense.[17][18] In Trypanosoma brucei, modifications in the F1F0 ATPase complex have also been implicated in resistance.
Q5: Are there any known genetic markers for this compound resistance?
A5: Yes, genetic markers for this compound resistance have been identified. In Trypanosoma congolense, an insertion of a triplet codon in a gene encoding a putative ATP-binding cassette (ABC) transporter has been associated with resistance.[13][15][17] In Trypanosoma brucei, mutations in the adenosine transporter-1 gene (TbAT1) have been linked to ISM resistance.[14]
Troubleshooting Guides
Alamar Blue Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | - Contamination of media or reagents with fluorescent compounds.- Autofluorescence of the test compound. | - Use fresh, high-quality reagents and media.- Test the fluorescence of the compound alone at the concentrations used in the assay. If it fluoresces, consider a different assay. |
| Low signal-to-noise ratio | - Insufficient number of viable trypanosomes.- Suboptimal incubation time with Alamar Blue. | - Ensure an adequate initial seeding density of trypanosomes.- Optimize the incubation time with Alamar Blue (typically 2-4 hours, but can be extended).[1] |
| Inconsistent results between replicates | - Pipetting errors leading to variations in cell number or drug concentration.- Uneven evaporation from wells in the microplate ("edge effect"). | - Use calibrated pipettes and ensure proper mixing.- To minimize the edge effect, do not use the outer wells of the plate for the assay; instead, fill them with sterile water or media. |
| IC50 values differ significantly from published data | - Different trypanosome strain or isolate with varying sensitivity.- Variation in assay conditions (e.g., incubation time, cell density). | - Confirm the identity and expected sensitivity of the trypanosome strain.- Standardize all assay parameters and report them clearly. |
This compound Uptake Assay (using intrinsic fluorescence)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak fluorescence signal | - Low concentration of this compound.- Insufficient drug uptake by the trypanosomes. | - Increase the concentration of this compound, ensuring it is within a physiologically relevant range.- Verify the viability and metabolic activity of the trypanosomes. |
| High autofluorescence from trypanosomes | - Natural fluorescence of cellular components (e.g., NADH). | - Measure the autofluorescence of trypanosomes not exposed to this compound and subtract this from the experimental values.- Use appropriate filter sets on the fluorometer or microscope to minimize background. |
| Rapid photobleaching | - Excessive exposure to excitation light. | - Minimize the exposure time to the excitation light source.- Use an anti-fade reagent if performing fluorescence microscopy. |
| Inability to differentiate between sensitive and resistant strains | - The difference in uptake is too small to detect with the current setup.- The mechanism of resistance in the strain being tested may not involve reduced uptake. | - Optimize the assay parameters (e.g., incubation time, drug concentration) to maximize the difference in signal.- Consider investigating other resistance mechanisms, such as alterations in mitochondrial function. |
Data Presentation
Table 1: Comparative in vitro IC50 values for this compound and other trypanocides against various Trypanosoma species.
| Trypanosome Species | Strain/Isolate | This compound Chloride (ng/mL) | Homidium Bromide/Chloride (ng/mL) | Diminazene Aceturate (ng/mL) | Reference |
| T. congolense | IL 1180 (sensitive) | 10 | 50 | 5000 | [19] |
| T. congolense | IL 3343 (ISM-resistant) | 1000 | >10,000 | 5000 | [19] |
| T. congolense | IL 3344 (ISM-resistant) | 2000 | >10,000 | 5000 | [19] |
| T. congolense | KE 2887 (highly resistant) | >100 | >100 | 10,000 | [19] |
| T. congolense | CP 81 (highly resistant) | >100 | >100 | <5000 | [19] |
| T. evansi/equiperdum | Various | 1000 - 4000 | - | 500 - 4000 | [20] |
Experimental Protocols
Alamar Blue Cell Viability Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against bloodstream form trypanosomes.
Materials:
-
96-well flat-bottom microplates
-
Complete culture medium appropriate for the trypanosome species (e.g., HMI-9 for T. brucei)
-
Trypanosome culture in logarithmic growth phase
-
This compound chloride stock solution
-
Alamar Blue (resazurin) solution
-
Phosphate-buffered saline (PBS)
-
Fluorometer (excitation ~530-560 nm, emission ~590 nm)
Methodology:
-
Prepare serial dilutions of this compound chloride in the complete culture medium.
-
Seed the inner 60 wells of a 96-well plate with trypanosomes at a final concentration of 2 x 10⁴ cells/mL in a volume of 100 µL per well.
-
Add 100 µL of the drug dilutions to the wells containing trypanosomes. Include wells with untreated trypanosomes (positive control) and wells with medium only (negative control).
-
Incubate the plate for 48 hours under appropriate conditions (e.g., 37°C, 5% CO₂).
-
Add 20 µL of Alamar Blue solution to each well.
-
Incubate for a further 2-4 hours.
-
Measure the fluorescence using a fluorometer.
-
Calculate the percentage inhibition of growth for each drug concentration relative to the untreated controls and determine the IC50 value using appropriate software.
This compound Accumulation Assay using Intrinsic Fluorescence
Objective: To compare the accumulation of this compound in sensitive and resistant trypanosome strains.
Materials:
-
Suspension of viable trypanosomes (sensitive and resistant strains)
-
This compound chloride solution
-
PBS
-
Flow cytometer or fluorescence microscope with appropriate filters (e.g., excitation ~365 nm, emission >400 nm)
Methodology:
-
Harvest trypanosomes from culture and wash them with PBS.
-
Resuspend the trypanosomes in PBS at a concentration of 1 x 10⁷ cells/mL.
-
Add this compound chloride to the cell suspension at a final concentration of 1 µM.
-
Incubate the suspension at 37°C for 30-60 minutes.
-
Analyze the cell suspension by flow cytometry or visualize under a fluorescence microscope.
-
Quantify the mean fluorescence intensity of the cell populations. A lower mean fluorescence intensity in a particular strain suggests reduced drug accumulation.
Visualizations
Caption: Workflow for the Alamar Blue cell viability assay.
Caption: Key mechanisms of this compound resistance in trypanosomes.
References
- 1. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajtmh.org [ajtmh.org]
- 3. Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Alamar Blue® assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro (1997) | B Räz | 713 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug discovery for human African trypanosomiasis: identification of novel scaffolds by the newly developed HTS SYBR Green assay for Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The accumulation and compartmentalization of this compound chloride in Trypanosoma congolense, monitored by its intrinsic fluorescence [ilri.org]
- 9. Transport of this compound (Samorin) by drug-resistant and drug-sensitive Trypanosoma congolense | Semantic Scholar [semanticscholar.org]
- 10. The accumulation and compartmentalization of this compound chloride in Trypanosoma congolense, monitored by its intrinsic fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transport of this compound (Samorin) by drug-resistant and drug-sensitive Trypanosoma congolense | Parasitology | Cambridge Core [cambridge.org]
- 12. Reduced accumulation of this compound by drug-resistant Trypanosoma congolense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of a genetic marker for this compound chloride resistance in Trypanosoma congolense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid identification of this compound-resistant stocks of Trypanosoma b. brucei by PCR-RFLP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Drug management and parasite resistance in bovine trypanosomiasis in Africa [fao.org]
- 17. Genomic analysis of this compound Chloride resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. An in vitro assay for drug sensitivity of Trypanosoma congolense using in vitro-derived metacyclic trypanosomes [ilri.org]
- 20. In vivo and in vitro sensitivity of Trypanosoma evansi and T. equiperdum to diminazene, suramin, MelCy, quinapyramine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chemosensitization of Resistant Trypanosoma to Isometamidium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemosensitization of isometamidium-resistant Trypanosoma.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of this compound (ISM) resistance in Trypanosoma?
A1: Resistance to this compound in Trypanosoma is a multifactorial process. The primary mechanisms identified include:
-
Reduced Drug Uptake: Resistant strains often exhibit a decreased accumulation of ISM. This can be due to alterations in specific transporters responsible for drug uptake. For instance, in T. brucei, resistance has been linked to a reduced Vmax for the Low Affinity Pentamidine Transporter (LAPT1).[1]
-
Altered Mitochondrial Function: The kinetoplast, the mitochondrial DNA of trypanosomes, is a key target for ISM.[2] Resistance can be associated with a decreased mitochondrial membrane potential (ΔΨm), which in turn reduces ISM accumulation within the mitochondrion.[3]
-
Genetic Mutations: Specific mutations have been identified in resistant strains. For example, point mutations in the gamma subunit of the F1F0 ATPase complex have been found in ISM-resistant T. brucei.[1]
-
Active Drug Efflux: While not considered the primary mechanism in all cases, some studies suggest that active efflux of the drug from the parasite may contribute to resistance.[1][2]
Q2: Which compounds have shown potential for chemosensitizing resistant Trypanosoma to this compound?
A2: Several compounds have been investigated for their ability to reverse or reduce ISM resistance. These include:
-
Tetracyclines (e.g., Oxytetracycline): In studies with T. congolense, the combination of ISM with oxytetracycline resulted in a higher cure rate in cattle compared to ISM alone.[4][5][6][7]
-
Enrofloxacin: Similar to tetracyclines, enrofloxacin has demonstrated a synergistic effect with ISM, leading to improved treatment outcomes in cattle infected with resistant T. congolense.[4][5][6][7]
-
Verapamil: While verapamil, a calcium channel blocker, has been shown to reverse multidrug resistance in cancer cells, its effect on ISM-resistant trypanosomes is less clear. Some studies have shown it has antitrypanosomal activity at high concentrations but does not consistently reverse ISM resistance at lower, non-toxic concentrations.[8][9][10]
Q3: Are there established protocols for inducing this compound resistance in Trypanosoma in the laboratory?
A3: Yes, ISM resistance can be induced in susceptible Trypanosoma strains in a laboratory setting. A common method involves the repeated exposure of parasites to gradually increasing, sub-curative doses of ISM in an animal model, typically immunosuppressed mice.[3][11] This process selects for resistant parasites over time.
Troubleshooting Guides
Problem 1: Inconsistent results in in vitro drug sensitivity assays.
| Possible Cause | Troubleshooting Step |
| Variable parasite viability at the start of the assay. | Ensure a consistent number of viable trypanosomes are seeded in each well. Use a viability stain (e.g., propidium iodide) and a cell counter to standardize the initial parasite concentration. |
| Inaccurate drug concentrations. | Prepare fresh drug dilutions for each experiment from a well-characterized stock solution. Verify the concentration of the stock solution spectrophotometrically if possible. |
| Fluctuations in incubation conditions. | Maintain a stable temperature (e.g., 34°C for T. congolense) and CO2 level throughout the incubation period.[12] Monitor incubator performance regularly. |
| Assay readout variability. | When using viability assays like Alamar blue or CellTiter-Glo®, ensure proper mixing and incubation times as per the manufacturer's protocol.[12][13] Read plates at a consistent time point. |
Problem 2: Failure to establish a resistant line in vivo.
| Possible Cause | Troubleshooting Step |
| Inadequate drug pressure. | The incremental increases in ISM dosage may be too small or the time between treatments too long. A step-wise increase in drug concentration is crucial for selecting resistant populations.[3] |
| Host immune response clearing the infection. | The development of full ISM resistance is often more successful in immunosuppressed animals (e.g., treated with cyclophosphamide), as this minimizes the host's contribution to parasite clearance and allows for the selection of drug-resistant mutants.[3][11] |
| Instability of the resistant phenotype. | Resistance may sometimes revert in the absence of drug pressure. It is important to periodically re-challenge the parasite line with ISM to maintain the resistant phenotype. |
Problem 3: Unexpected toxicity in animal models when using combination therapies.
| Possible Cause | Troubleshooting Step | | Drug-drug interactions. | The combination of ISM with a chemosensitizing agent may lead to unforeseen toxicity. Conduct preliminary dose-ranging studies for the combination therapy in uninfected animals to establish a maximum tolerated dose. | | Vehicle or solvent toxicity. | Ensure that the vehicle used to dissolve the drugs is non-toxic at the administered volume. Include a vehicle-only control group in your experiments. | | Route of administration. | The route of administration can significantly impact drug toxicity and efficacy. Follow established protocols for administering ISM (typically intramuscular) and the chemosensitizing agent.[6] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound (ISM) in Combination with Antibiotics against Resistant T. congolense in Cattle [4][5][6][7]
| Treatment Group | Number of Animals | Cure Rate (%) |
| ISM alone | Not specified | 0 |
| ISM + Oxytetracycline | Not specified | 50 |
| ISM + Enrofloxacin | Not specified | 50 |
Table 2: In Vivo Efficacy of this compound (ISM) in Combination with Chemosensitizers against Diminazene Aceturate-Resistant T. b. brucei in Rats [9][10]
| Treatment Group | Parasite Clearance at 24h (%) | Relapse on Day 35 Post-Treatment (%) | Relapse on Day 37 Post-Treatment (%) | Relapse on Day 39 Post-Treatment (%) |
| ISM alone (1.0 mg/kg) | 20 | 40 | - | - |
| ISM + Sodium-EDTA (700 mg/kg) | 100 | - | - | 20 |
| ISM + Verapamil (0.4 mg/kg) | 100 | - | - | 20 |
| ISM + Chlorpromazine (3 mg/kg) | 80 | - | 20 | - |
Experimental Protocols
Protocol 1: In Vivo Induction of this compound Resistance in T. congolense [3]
-
Animal Model: Use immunosuppressed mice (e.g., treated with cyclophosphamide at 200 mg/kg body weight).
-
Initial Infection: Inoculate mice intraperitoneally with a sensitive strain of T. congolense (e.g., 10^5 trypanosomes).
-
Initial Treatment: Once parasitemia is established, treat the mice with a low, sub-curative dose of ISM (e.g., 0.001 mg/kg).
-
Monitoring and Re-treatment: Monitor parasitemia daily. When parasites reappear in the blood, collect the blood and use it to infect a new group of immunosuppressed mice.
-
Dose Escalation: Treat the newly infected mice with a slightly higher dose of ISM (e.g., 0.005 mg/kg).
-
Iterative Process: Repeat the process of infection, treatment, and passage with incrementally increasing doses of ISM (e.g., 0.01, 0.02, 0.04, up to 1 mg/kg) until the parasites can survive a curative dose.
Protocol 2: In Vitro Drug Sensitivity Assay for Trypanosoma [12]
-
Parasite Culture: Culture bloodstream form trypanosomes in appropriate media (e.g., HMI-9 for T. brucei, MEM with supplements for T. congolense).
-
Cell Seeding: Seed a 96-well plate with a defined number of parasites per well (e.g., 4000 cells/well).
-
Drug Addition: Add serial dilutions of the test compounds (ISM, chemosensitizers, and combinations) to the wells. Include a drug-free control.
-
Incubation: Incubate the plate at the optimal temperature for the species (e.g., 34°C for T. congolense) for 48 hours.
-
Viability Assessment: Determine the number of viable cells using a luminescent cell viability assay (e.g., CellTiter-Glo®) which quantifies ATP.
-
Data Analysis: Calculate the 50% effective concentration (EC50) values by fitting the dose-response data to a suitable model.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Drug management and parasite resistance in bovine trypanosomiasis in Africa [fao.org]
- 3. Genomic analysis of this compound Chloride resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. itg.elsevierpure.com [itg.elsevierpure.com]
- 5. Chemosensitization of Trypanosoma congolense Strains Resistant to this compound Chloride by Tetracyclines and Enrofloxacin | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Chemosensitization of Trypanosoma congolense Strains Resistant to this compound Chloride by Tetracyclines and Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of verapamil alone and in combination with trypanocides on multidrug-resistant Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of Isometamidiumin Combination with Verapamil, Chlorpromazine or Sodium-ethylenediaminetetra-acetic Acid in Treatment of Experimental Diminazene Aceturate-resistant Strain of Trypanosoma brucei brucei Infection in Rats | Sahel Journal of Veterinary Sciences [saheljvs.org]
- 10. View of Efficacy of Isometamidiumin Combination with Verapamil, Chlorpromazine or Sodium-ethylenediaminetetra-acetic Acid in Treatment of Experimental Diminazene Aceturate-resistant Strain of Trypanosoma brucei brucei Infection in Rats [saheljvs.org]
- 11. Genomic analysis of this compound Chloride resistance in Trypanosoma congolense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Isometamidium and Diminazene Aceturate Efficacy in Bovine Trypanosomiasis
A Guideline for Researchers and Drug Development Professionals
The management of bovine trypanosomiasis, a significant constraint on livestock productivity in many parts of the world, has heavily relied on a limited number of trypanocidal drugs. Among these, isometamidium chloride and diminazene aceturate have been mainstays for both treatment and prevention for decades.[1] This guide provides a detailed comparison of the efficacy of these two compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these critical veterinary drugs.
Comparative Efficacy: Curative and Prophylactic Actions
This compound is primarily recognized for its prophylactic properties, offering protection against trypanosome infections for an extended period, while diminazene aceturate is predominantly used for its curative effects.[2][3] The choice between these drugs often depends on the epidemiological context and the specific control strategy being implemented.
A study conducted in Uganda under a suppressed tsetse fly population assessed the protective efficacy of both drugs against natural infections of Trypanosoma brucei, Trypanosoma congolense, and Trypanosoma vivax. The findings indicated that there was no statistically significant difference in the mean time to reinfection with any of the trypanosome species in cattle treated with either this compound chloride or diminazene aceturate.[2][3][4][5] However, the mean time to infection was significantly longer for treated animals compared to untreated controls.[2][3][4][5]
Table 1: Comparative Mean Time to Infection in Cattle
| Trypanosome Species | This compound Chloride (ISMM) Treated | Diminazene Aceturate (DIM) Treated | Untreated Control |
| Trypanosoma brucei | Longer protection | Similar protection to ISMM | Shorter time to infection |
| Trypanosoma congolense | High and similar protection to DIM | High and similar protection to ISMM | Shorter time to infection |
| Trypanosoma vivax | High and similar protection to DIM | High and similar protection to ISMM | Shortest time to infection |
Source: Adapted from Magona et al., 2004.[2][3][4][5]
While both drugs demonstrated a significant impact on T. brucei and T. congolense infections, T. vivax appeared to establish infections more readily in the study area.[2][4][5] Notably, the protective efficacy of diminazene aceturate was found to be as good as that of this compound in this context, suggesting that curative treatments can be sufficient in combination with effective tsetse control measures.[2][4][5]
Experimental Protocols
The evaluation of trypanocidal drug efficacy relies on standardized and well-documented experimental protocols. Below are summaries of typical methodologies employed in field and experimental studies comparing this compound and diminazene aceturate.
Field-Based Prophylactic Efficacy Trial
This protocol is designed to assess the protective duration of a trypanocidal drug under natural tsetse fly challenge.
1. Animal Selection and Preparation:
-
A cohort of trypanosome-negative cattle is selected from a region with a known risk of trypanosomiasis.
-
Animals are randomly allocated to treatment groups (this compound, Diminazene) and an untreated control group.
-
Prior to the commencement of the trial, all animals may be treated with a curative dose of a trypanocide to eliminate any pre-existing infections, followed by a washout period.
2. Drug Administration:
-
This compound chloride is typically administered via deep intramuscular injection at a prophylactic dose (e.g., 0.5 mg/kg body weight).
-
Diminazene aceturate is administered via deep intramuscular injection at a curative dose (e.g., 3.5 mg/kg or 7 mg/kg body weight).
3. Monitoring and Data Collection:
-
Blood samples are collected from all animals at regular intervals (e.g., weekly or bi-weekly).
-
Parasitological examination of the blood is conducted using methods such as the buffy coat technique or standard stained blood smears to detect the presence of trypanosomes.
-
The time to the first detection of parasitemia is recorded for each animal.
4. Data Analysis:
-
The mean time to infection is calculated for each treatment group.
-
Survival analysis (e.g., Kaplan-Meier) is used to compare the prophylactic efficacy between the different treatment groups.
Caption: Workflow for a field-based prophylactic efficacy trial of trypanocidal drugs in cattle.
Experimental Infection and Curative Efficacy Trial
This protocol is used to determine the effectiveness of a drug in clearing an established trypanosome infection.
1. Animal Infection:
-
Trypanosome-free cattle are experimentally infected with a specific strain of trypanosome (e.g., T. congolense or T. vivax).
-
The infection is allowed to establish, and parasitemia is confirmed through blood examination.
2. Treatment:
-
Once a consistent level of parasitemia is observed, the infected animals are treated with either this compound chloride or diminazene aceturate at their respective curative dosages.
3. Post-Treatment Monitoring:
-
Blood samples are collected at frequent intervals post-treatment (e.g., daily for the first week, then weekly).
-
Parasitological examinations are performed to determine the time to aparasitemia (clearance of parasites from the blood).
-
Animals are monitored for a prolonged period (e.g., 60-90 days) to detect any relapse of infection.
4. Efficacy Assessment:
-
The curative rate is determined as the percentage of animals that remain aparasitemic for the entire follow-up period.
-
The time to relapse is recorded for any animals that experience a recurrence of infection.
Caption: Workflow for an experimental infection and curative efficacy trial in cattle.
Mechanisms of Action and Resistance
The trypanocidal activity of both this compound and diminazene is primarily directed at the parasite's kinetoplast DNA (kDNA). However, the precise molecular interactions and the mechanisms leading to resistance differ.
This compound Chloride:
-
Mechanism of Action: this compound is thought to interfere with the replication of kDNA by inhibiting topoisomerase II, an enzyme essential for the decatenation of the interlocked kDNA minicircles.[6] This leads to a failure of cell division and ultimately parasite death.
-
Mechanism of Resistance: Resistance to this compound is often associated with reduced drug uptake by the trypanosome. This can be due to alterations in transporter proteins on the parasite's cell surface or an increased efflux of the drug from the cell.
Diminazene Aceturate:
-
Mechanism of Action: Diminazene binds to the minor groove of DNA, particularly at AT-rich regions, which are abundant in the kDNA. This binding is thought to interfere with DNA replication and transcription, leading to parasite death.
-
Mechanism of Resistance: Resistance to diminazene has been linked to mutations in the genes encoding for aquaglyceroporins, which are involved in the uptake of the drug into the parasite. A specific transporter, the P2-type purine transporter, has also been implicated in diminazene uptake, and its functional loss can lead to resistance.
Caption: Simplified signaling pathways for the mechanism of action and resistance of this compound and Diminazene.
Conclusion
Both this compound chloride and diminazene aceturate remain vital tools in the control of bovine trypanosomiasis. While this compound is traditionally favored for its prophylactic capabilities, studies have shown that the curative action of diminazene can provide comparable protection when integrated with effective vector control. The emergence of drug resistance to both compounds is a significant concern, underscoring the need for judicious use, regular monitoring of drug efficacy, and the development of novel therapeutic and prophylactic agents. The experimental protocols and mechanistic insights provided in this guide are intended to support the ongoing research and development efforts aimed at ensuring the long-term sustainability of trypanosomiasis control in cattle.
References
- 1. medium.com [medium.com]
- 2. Protective efficacy of this compound chloride and diminazene aceturate against natural Trypanosoma brucei, Trypanosoma congolense and Trypanosoma vivax infections in cattle under a suppressed tsetse population in Uganda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Standardised tests in mice and cattle for the detection of drug resistance in tsetse-transmitted trypanosomes of African domestic cattle [ilri.org]
- 5. navlenotes.com [navlenotes.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Samorin and Veridium Formulations for Trypanosomiasis Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two commercially available trypanocidal drug formulations, Samorin® and Veridium®. Both formulations are based on the active ingredient isometamidium chloride and are indicated for the treatment and prophylaxis of animal trypanosomiasis, a significant parasitic disease affecting livestock. This analysis synthesizes available experimental data on their composition, efficacy, and pharmacokinetics to assist researchers and drug development professionals in their understanding and evaluation of these critical veterinary medicines.
I. Formulation Composition: A Quantitative Comparison
Samorin and Veridium are not single-compound formulations. They are complex mixtures containing this compound as the principal active component, along with several structurally related isomers and a disubstituted compound. The relative proportions of these components can differ between the two brands, and batch-to-batch variability has been noted, particularly for Veridium.[1] A study investigating their chemical equivalence highlighted these qualitative and quantitative differences.[1]
Table 1: Comparative Composition of Samorin and Veridium Formulations
| Component | Samorin® (% of total) | Veridium® (% of total) |
| This compound (Principal Active Component) | ~60% | Not explicitly quantified, but is the main component |
| Related Isomers and Analogues | Remaining ~40% | Comprises the rest of the formulation |
| Homidium | < 1% (typically ~0.5%) | Not explicitly quantified |
Source:[2]
II. Comparative Efficacy and Performance
A key consideration for any drug formulation is its clinical or field efficacy. A comparative field trial was conducted in cattle to assess the prophylactic activity of Samorin and Veridium against trypanosomiasis. The study concluded that there was no significant difference in the prophylactic efficacy between the two this compound-based products when administered at the same dose.[3][4] This suggests that, under the conditions of the study, both formulations provide a similar level of protection against trypanosome infections.
III. Pharmacokinetic Profile of the Active Ingredient
A direct comparative pharmacokinetic study between the Samorin and Veridium formulations is not available in the reviewed literature. However, a study on Samorin (this compound chloride) in cattle provides key pharmacokinetic parameters following intramuscular administration. This data is crucial for understanding the absorption, distribution, and elimination of the active compound, which is fundamental to the efficacy of both formulations.
Table 2: Pharmacokinetic Parameters of this compound Chloride in Cattle (Intramuscular Administration)
| Parameter | Mean Value | Range |
| Cmax (Maximum Serum Concentration) | 111 ng/mL | 37 - 197 ng/mL |
| Tmax (Time to Maximum Concentration) | 36 min | 20 - 60 min |
| Terminal Elimination Half-life | 286 hours | 215 - 463 hours |
| Absolute Bioavailability | 65.7% | - |
Source:[5]
The data indicates rapid absorption of this compound after intramuscular injection, followed by a very long elimination half-life, which is consistent with its use as a prophylactic agent. The extensive tissue binding of the drug at the injection site is thought to form a depot, leading to a prolonged protective effect.[5]
IV. Mechanism of Action: Disruption of Kinetoplast DNA Replication
The trypanocidal action of this compound chloride, the active ingredient in both Samorin and Veridium, is primarily achieved through the disruption of the parasite's genetic material. Specifically, it targets the kinetoplast DNA (kDNA), a unique and complex mitochondrial DNA structure found in trypanosomes.[6] this compound intercalates into the DNA, inhibiting DNA synthesis and leading to the condensation of the kDNA.[6] This ultimately disrupts the replication of the parasite and leads to its death. This mechanism is distinct from many other antimicrobial agents and is a key area of study for understanding and overcoming drug resistance.
Caption: Mechanism of action of this compound Chloride on Trypanosome kDNA replication.
V. Experimental Protocols
A. High-Performance Liquid Chromatography (HPLC) for Formulation Analysis
To quantitatively assess the composition of this compound formulations, a validated HPLC method is essential. The following protocol is based on established methods for the analysis of this compound and its related substances.
Objective: To separate and quantify this compound and its related isomers in Samorin and Veridium formulations.
Materials and Equipment:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer
-
Hexane sulfonate
-
Reference standards for this compound and its isomers
-
Formulation samples (Samorin and Veridium)
Procedure:
-
Preparation of Mobile Phase: An isocratic mobile phase is prepared consisting of a mixture of acetonitrile, methanol, phosphate buffer, and hexane sulfonate. The exact ratios should be optimized for the specific column and compounds being analyzed.
-
Preparation of Standard Solutions: Accurately weigh and dissolve the reference standards in a suitable solvent (e.g., methanol) to prepare stock solutions. From these, a series of working standard solutions of known concentrations are prepared by serial dilution.
-
Preparation of Sample Solutions: Accurately weigh a portion of the formulation powder and dissolve it in the mobile phase to achieve a concentration within the linear range of the assay.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18
-
Mobile Phase: As prepared above
-
Flow Rate: Typically 0.6 mL/min
-
Detection Wavelength: 291 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peaks corresponding to this compound and its isomers based on their retention times compared to the standards. The concentration of each component in the sample is calculated by comparing the peak area with the calibration curve generated from the standard solutions.
Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, selectivity, and stability.[7]
B. In Vivo Efficacy Study in Cattle (Prophylactic Model)
This protocol outlines a general procedure for a field study to compare the prophylactic efficacy of different trypanocidal formulations in cattle.
Objective: To evaluate and compare the duration of protection provided by Samorin and Veridium against natural trypanosome challenge in cattle.
Study Design:
-
Animals: A suitable number of healthy cattle of similar age, breed, and weight, with no prior exposure to trypanocidal drugs for a specified period.
-
Groups:
-
Group 1: Control (untreated)
-
Group 2: Treated with Samorin at the recommended prophylactic dose (e.g., 0.5 mg/kg body weight)
-
Group 3: Treated with Veridium at the recommended prophylactic dose (e.g., 0.5 mg/kg body weight)
-
-
Location: An area with a known and consistent tsetse fly challenge.
Procedure:
-
Pre-treatment Screening: All animals are screened for existing trypanosome infections using a sensitive diagnostic method (e.g., buffy coat technique, PCR). Only aparasitemic animals are included in the study. Packed cell volume (PCV) is also measured.
-
Treatment Administration: On Day 0, animals in the treatment groups are weighed and administered the respective formulations via deep intramuscular injection.
-
Monitoring:
-
Blood samples are collected from all animals at regular intervals (e.g., weekly or bi-weekly).
-
Samples are examined for the presence of trypanosomes.
-
PCV is monitored as an indicator of anemia, a clinical sign of trypanosomiasis.
-
Body weight is recorded periodically.
-
-
Endpoint: The primary endpoint is the time to the first detection of a trypanosome infection in each animal. The protective period is defined as the time from treatment until infection.
-
Data Analysis: The prophylactic efficacy is compared between the groups by analyzing the mean time to infection and the proportion of animals remaining free of infection over time. Statistical methods such as survival analysis (Kaplan-Meier) can be employed.
Caption: Experimental workflow for an in vivo prophylactic efficacy trial in cattle.
VI. Conclusion
Samorin and Veridium are complex, multi-component formulations of the trypanocidal agent this compound chloride. While there are documented differences in their exact composition and potential for batch variability, field studies have shown no significant difference in their prophylactic efficacy in cattle. The long half-life of the active ingredient supports its use for providing extended protection against trypanosomiasis. The primary mechanism of action for both formulations is the disruption of the parasite's unique kinetoplast DNA replication process. For researchers and drug development professionals, understanding the nuanced composition of these formulations and the intricacies of their mechanism of action is crucial for the development of new, improved, and resistance-breaking trypanocidal therapies.
References
- 1. Investigation of the chemical equivalence of the trypanocidal products, Samorin and Veridium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. Comparison of the this compound-based trypanocidal drugs Samorin and Veridium in cattle under field conditions at Nguruman, Kenya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of the chemoprophylactic and chemotherapeutic trypanocidal drug this compound chloride (Samorin) in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. funaab.edu.ng [funaab.edu.ng]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Therapeutic Efficacy of Isometamidium Brands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of different brands of Isometamidium, a critical trypanocidal agent in veterinary medicine. The information presented herein is supported by experimental data from various studies, offering insights into the performance of these drugs in both prophylactic and therapeutic settings.
Data Presentation: Comparative Efficacy of this compound Brands
The following tables summarize quantitative data from studies evaluating the efficacy of different this compound brands, primarily in cattle and mice. These studies assess prophylactic and therapeutic effectiveness against various Trypanosoma species.
Table 1: Prophylactic Efficacy of this compound Brands in Cattle
| This compound Brand | Animal Model | Dosage | Route of Administration | Challenge Species | Mean Prophylactic Period (Weeks) | Relapse Rate | Reference |
| Samorin® | Zebu Cattle | 0.5 mg/kg | Intramuscular | T. congolense, T. vivax | No significant difference | Not specified | [1] |
| Veridium® | Zebu Cattle | 0.5 mg/kg | Intramuscular | T. congolense, T. vivax | No significant difference | Not specified | [1] |
| This compound chloride | Boran Cattle | 1.0 mg/kg | Intramuscular | T. congolense (drug-resistant clone) | < 4 | 100% (relapse in 12-21 days) | [2] |
Table 2: Therapeutic Efficacy of this compound Chloride in Mice
| Treatment Group | Animal Model | Dosage | Route of Administration | Infection Species | Parasite Clearance Time (Days) | Relapse Time | Reference |
| TrypanocideISM 1 | Mice | 0.5 mg/kg | Intraperitoneal | Trypanosoma brucei brucei | 3 | Longer than diminazene aceturate-treated groups | [3] |
| TrypanocideISM 2 | Mice | 0.5 mg/kg | Intraperitoneal | Trypanosoma brucei brucei | 3 | Longer than diminazene aceturate-treated groups | [3] |
| This compound chloride (standard dose) | Mice | 0.5 mg/kg | Not specified | Trypanosoma evansi | Not specified | Relapse detected at 21 days | [] |
| This compound chloride (double dose) | Mice | 1.0 mg/kg | Not specified | Trypanosoma evansi | Parasitemia not discovered for 3 months post-treatment | No relapse observed | [] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are synthesized from multiple sources to provide a comprehensive overview for researchers.
In Vivo Prophylactic Efficacy Trial in Cattle
This protocol is designed to evaluate the duration of protection provided by different this compound brands against trypanosome infection.
-
Animal Selection and Acclimatization:
-
Select a cohort of healthy, trypanosome-naive cattle of a specific breed (e.g., Zebu, Boran).
-
Acclimatize the animals to the experimental conditions for at least two weeks prior to the start of the study.
-
Confirm the absence of existing trypanosome infections using parasitological and molecular diagnostic methods (e.g., blood smear microscopy, PCR).
-
-
Group Allocation and Treatment:
-
Randomly allocate the cattle into treatment groups, with a minimum of 10-20 animals per group to ensure statistical power. Include an untreated control group.
-
Administer the different this compound brands to their respective groups at the specified dosage (e.g., 0.5 mg/kg or 1.0 mg/kg body weight) via the designated route (typically intramuscular). The control group receives a placebo (e.g., sterile water or saline).
-
-
Experimental Challenge:
-
Expose all animals to a natural tsetse fly challenge in an endemic area or through an artificial challenge with a known number of infective trypanosomes.
-
The challenge should be initiated at a predetermined time post-treatment (e.g., 28 days) and continue throughout the monitoring period.
-
-
Monitoring and Data Collection:
-
Monitor the animals for the presence of trypanosomes in the peripheral blood at regular intervals (e.g., weekly or bi-weekly).
-
Employ sensitive diagnostic techniques such as the buffy coat method, blood smear examination, and PCR for parasite detection.
-
Record the time to first appearance of parasitemia for each animal.
-
Monitor and record clinical signs of trypanosomiasis and changes in hematological parameters (e.g., Packed Cell Volume - PCV).
-
-
Data Analysis:
-
Calculate the mean prophylactic period for each treatment group, defined as the average time from treatment to the detection of a patent infection.
-
Determine the relapse rate for each group.
-
Use appropriate statistical tests (e.g., survival analysis) to compare the efficacy between the different brands.
-
In Vivo Therapeutic Efficacy Trial in Mice
This protocol is used to assess the curative potential of different this compound brands against an established trypanosome infection.
-
Animal Model and Infection:
-
Use a standardized strain of laboratory mice (e.g., Swiss white mice).
-
Infect the mice intraperitoneally with a known number of trypanosomes (e.g., 1 x 10^4 to 1 x 10^6) of a specific species and strain (e.g., Trypanosoma brucei brucei).
-
-
Group Assignment and Treatment:
-
Once a consistent level of parasitemia is established (typically 3-5 days post-infection), randomly assign the mice to different treatment groups and a control group.
-
Administer the this compound brands at the desired dosages (e.g., 0.5 mg/kg) via the specified route (e.g., intraperitoneal). The control group should receive a vehicle control.
-
-
Efficacy Assessment:
-
Monitor parasitemia daily by microscopic examination of a wet blood film from a tail snip.
-
Record the time taken for complete clearance of parasites from the blood for each mouse.
-
Continue to monitor the mice for a defined period (e.g., 60-90 days) to detect any relapse of infection.
-
Monitor and record clinical signs, body weight, and survival rates.
-
-
Data Analysis:
-
Calculate the mean parasite clearance time for each treatment group.
-
Determine the percentage of mice that are cured (no relapse within the monitoring period).
-
Compare the efficacy between the different brands using appropriate statistical methods.
-
Mechanism of Action of this compound
The trypanocidal activity of this compound is primarily attributed to its ability to interfere with the parasite's DNA synthesis and function.[5] The drug selectively targets the kinetoplast DNA (kDNA), a unique network of circular DNA found within the mitochondrion of trypanosomes.[6][7]
This compound chloride enters the trypanosome and accumulates within the mitochondrion.[7] Its primary target is the kinetoplast DNA (kDNA), where it inhibits the enzyme topoisomerase II.[3][6] This enzyme is crucial for the replication and maintenance of the complex, interlocked network of kDNA minicircles and maxicircles. By inhibiting topoisomerase II, this compound prevents the decatenation (unlinking) of kDNA circles, leading to the disruption of the kDNA network and ultimately, parasite cell death.[6][7]
References
- 1. stechnolock.com [stechnolock.com]
- 2. pnas.org [pnas.org]
- 3. Inhibition of topoisomerases in African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. funaab.edu.ng [funaab.edu.ng]
- 6. Genomic analysis of this compound Chloride resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug management and parasite resistance in bovine trypanosomiasis in Africa [fao.org]
A Comparative In Vivo Analysis of Isometamidium and Other Key Trypanocides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of Isometamidium chloride against other commercially significant trypanocides, primarily Diminazene aceturate and Homidium salts. The information presented is collated from various experimental studies to aid in the informed selection and development of trypanocidal agents.
Comparative Efficacy of Trypanocides
The in vivo efficacy of trypanocidal drugs is principally evaluated based on their therapeutic (curative) and prophylactic (preventive) capabilities against various Trypanosoma species in different animal models.
Therapeutic Efficacy
This compound chloride (ISM) has demonstrated robust therapeutic efficacy against various Trypanosoma species. However, its performance relative to other trypanocides, such as Diminazene aceturate (DA), can be influenced by the parasite species and the potential for drug resistance.
In an experimental study on Trypanosoma brucei brucei infection in mice, brands of this compound chloride demonstrated superior efficacy compared to Diminazene aceturate brands, with the Diminazene aceturate-treated groups showing shorter relapse times.[1] Another study in dogs experimentally infected with T. brucei also concluded that this compound chloride exhibited more chemotherapeutic activity over Diminazene aceturate, as evidenced by a longer time to relapse.[2] However, some studies have shown Diminazene aceturate to be highly effective, especially when administered at an early stage of infection.[3]
| Drug | Animal Model | Trypanosoma Species | Dosage | Key Findings | Reference |
| This compound chloride | Mice | T. b. brucei | 0.5 mg/kg | Superior efficacy, longer relapse time compared to DA. | [1] |
| Diminazene aceturate | Mice | T. b. brucei | 7.0 mg/kg | Faster parasite clearance but shorter relapse time than ISM. | [1] |
| This compound chloride | Dogs | T. brucei | 0.5 mg/kg | Longer relapse time (49 days) compared to DA. | [2] |
| Diminazene aceturate | Dogs | T. brucei | 7.0 mg/kg | Shorter relapse time (28 days) compared to ISM. | [2] |
| This compound chloride | Horses | T. evansi | Not specified | Higher therapeutic efficacy in clearing trypanosomes than DA. | [3] |
| Diminazene aceturate | Horses | T. evansi | Not specified | Less effective in clearing trypanosomes compared to ISM. | [3] |
Prophylactic Efficacy
This compound chloride is particularly valued for its prophylactic properties, offering protection against trypanosome infections for an extended period. Comparative studies have consistently shown its superiority over Diminazene aceturate and Homidium bromide in this regard.
A field trial in cattle demonstrated that this compound chloride at a dose of 1 mg/kg provided a mean interval between retreatments of 7.5 weeks, compared to 4.6 weeks for Homidium bromide at the same dosage.[4] Another study in cattle showed that a 1 mg/kg dose of this compound chloride afforded complete protection for 4 months, while a 0.5 mg/kg dose provided protection for 3 months against T. congolense challenge.[5] In contrast, Diminazene aceturate is considered to have a very short prophylactic effect, lasting only for a couple of weeks.[6]
| Drug | Animal Model | Trypanosoma Species | Dosage | Prophylactic Period | Reference |
| This compound chloride | Cattle | Natural infection | 1 mg/kg | 7.5 +/- 1.9 weeks | [4] |
| Homidium bromide | Cattle | Natural infection | 1 mg/kg | 4.6 +/- 2.1 weeks | [4] |
| This compound chloride | Cattle | T. congolense | 1 mg/kg | 4 months | [5] |
| This compound chloride | Cattle | T. congolense | 0.5 mg/kg | 3 months | [5] |
| Diminazene aceturate | Cattle | General | Not specified | ~2 weeks | [6] |
Experimental Protocols
In Vivo Therapeutic Efficacy Study in Mice
-
Animal Model: Adult male mice (e.g., Swiss albino).
-
Parasite: Trypanosoma brucei brucei.
-
Infection: Intraperitoneal injection of 1 x 10^6 trypanosomes.[1]
-
Treatment:
-
Monitoring:
-
Parasitemia: Daily examination of blood smears.
-
Clinical signs, body weight, and rectal temperature.
-
Hematological parameters: Packed cell volume (PCV), hemoglobin (Hb) concentration, and erythrocyte counts.[1]
-
Relapse: Monitoring for the reappearance of parasites in the blood after initial clearance.
-
In Vivo Prophylactic Efficacy Study in Cattle
-
Animal Model: Zebu or other breeds of cattle.
-
Study Design: Field trial in a trypanosomiasis endemic area.
-
Treatment Groups:
-
This compound chloride: 1 mg/kg body weight.
-
Homidium bromide: 1 mg/kg body weight.[4]
-
Untreated control group.
-
-
Monitoring:
Mechanism of Action and Resistance
The primary target for both this compound and Diminazene is the kinetoplast DNA (kDNA) within the parasite's mitochondrion.[7]
This compound Chloride
This compound is thought to inhibit DNA synthesis and cause condensation of the kinetoplastic DNA.[6] Resistance to this compound is often associated with reduced drug accumulation within the parasite, potentially due to alterations in drug transporters.
Diminazene Aceturate
Diminazene binds to the A-T rich regions of DNA, leading to the irreversible loss of the kDNA network.[7] Resistance to Diminazene is primarily linked to mutations in the P2/TbAT1 purine transporter, which reduces the uptake of the drug by the parasite.[4]
Comparative Toxicity and Biochemical Effects
The use of trypanocidal drugs is often limited by their toxicity. Both this compound and Diminazene can induce adverse effects.
In a study on Wistar rats infected with T. brucei brucei, the administration of Diminazene di-aceturate, this compound chloride, and Homidium chloride induced some level of organ damage.[7] However, the group treated with this compound chloride showed the lowest increase in the weight of the liver and spleen compared to the other treated groups.[7] Another study in dogs showed that while both this compound and Diminazene altered serum biochemical parameters, the hematological recovery (PCV, Hb, RBC) was significantly better in the this compound-treated group.[2]
| Drug | Animal Model | Key Toxicity/Biochemical Findings | Reference |
| This compound chloride | Rats | Lowest increase in liver and spleen weight compared to DA and Homidium. | [7] |
| Diminazene aceturate | Rats | Significant increase in organ weight. | [7] |
| Homidium chloride | Rats | Significant increase in organ weight. | [7] |
| This compound chloride | Dogs | Better hematological recovery (PCV, Hb, RBC) than DA. | [2] |
| Diminazene aceturate | Dogs | Altered serum biochemical parameters. | [2] |
It is important to note that trypanosome infection itself can cause significant oxidative stress, leading to lipid peroxidation and alterations in endogenous antioxidant enzymes.[8] Treatment with effective trypanocides can help in the recovery from these effects.
Experimental Workflow
The general workflow for in vivo comparison of trypanocides follows a structured process from parasite preparation to post-treatment monitoring.
Conclusion
This compound chloride remains a cornerstone for the control of animal trypanosomiasis, particularly due to its significant prophylactic activity. In therapeutic applications, its efficacy is comparable and in some instances superior to Diminazene aceturate, especially concerning the duration before a relapse of infection. However, the choice of trypanocide should be guided by the specific Trypanosoma species, the local prevalence of drug resistance, and the intended use (therapeutic versus prophylactic). The potential for toxicity with all currently available trypanocides underscores the need for careful dosage and administration, as well as the continued search for safer and more effective therapeutic agents.
References
- 1. Genomic analysis of this compound Chloride resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Trypanocide Diminazene Aceturate Is Accumulated Predominantly through the TbAT1 Purine Transporter: Additional Insights on Diamidine Resistance in African Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of Trypanosoma rangeli trypanothione reductase increases parasite survival under oxidative stress | Parasitology Open | Cambridge Core [cambridge.org]
- 6. funaab.edu.ng [funaab.edu.ng]
- 7. [PDF] Effect of Intramuscular Administration of Diminazene di-aceturate, this compound chloride and Homidium chloride on Organ Damage and Packed Cell Volume of Wistar Rats Infected with Trypanosoma brucei brucei (Federe strain) | Semantic Scholar [semanticscholar.org]
- 8. Effect of administration of zinc and selenium on lipid peroxidation and endogenous antioxidant enzymes in trypanosoma brucei infected albino rats - MedCrave online [medcraveonline.com]
Isometamidium Chloride: A Comparative Guide to its Efficacy in Geographically Diverse Regions for the Treatment of Animal Trypanosomiasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effectiveness of Isometamidium chloride (ISM) against alternative trypanocidal drugs in various geographical locations. The data presented is compiled from numerous studies to offer an objective overview of the drug's performance, supported by experimental evidence.
This compound chloride remains a cornerstone in the control of animal trypanosomiasis, a significant disease affecting livestock productivity across Africa, South America, and Asia. Its efficacy, however, can be influenced by factors such as the Trypanosoma species and strain, the host animal, and the geographical region, largely due to the emergence of drug resistance. This guide aims to provide researchers and drug development professionals with a consolidated resource to understand the performance of this compound in relation to other available treatments.
Comparative Efficacy of Trypanocidal Drugs
The following tables summarize the curative and prophylactic efficacy of this compound chloride compared to Diminazene aceturate and Homidium bromide in different animal species and geographical regions.
Table 1: Curative Efficacy of this compound Chloride and Alternatives
| Drug | Animal Model | Trypanosoma Species | Country | Dosage | Cure Rate | Relapse Rate | Citation |
| This compound chloride | Cattle | T. congolense | Tanzania | 1.0 mg/kg | Cured Berenil-resistant isolates | - | [1] |
| This compound chloride | Dogs | T. brucei | - | 1 mg/kg | Apparent recovery | Relapse observed at 42-49 days post-treatment | [2][3] |
| This compound chloride | Dogs | T. congolense & T. brucei brucei | - | 1 mg/kg | Cleared parasitaemia within 72 hours | No relapse recorded up to 84 days post-infection | [4] |
| This compound chloride | Mice | T. evansi (Ethiopian strains) | Ethiopia | 1 mg/kg | Failed to cure | - | [5][6][7] |
| Diminazene aceturate | Cattle | T. congolense | Tanzania | 3.5-14.0 mg/kg | 14/29 animals recovered | 6/29 refractory to treatment | [1] |
| Diminazene aceturate | Dogs | T. brucei | - | 7 mg/kg | Apparent recovery | Relapse observed at 42-49 days post-treatment | [2][3] |
| Diminazene aceturate | Cattle | T. congolense | Ghana | 3.5 mg/kg | Persistent trypanosome DNA detected | - | [8] |
| Diminazene aceturate | Mice | T. evansi (Ethiopian strains) | Ethiopia | 20 mg/kg | Cured all mice | - | [5][6][9] |
| Homidium chloride | Mice | T. evansi (Ethiopian strains) | Ethiopia | 1 mg/kg | Failed to cure | - | [5][6][7] |
Table 2: Prophylactic Efficacy of this compound Chloride and Alternatives
| Drug | Animal Model | Country | Dosage | Prophylactic Period | Citation |
| This compound chloride | Cattle | Mali | 1 mg/kg (Sustained-release) | 8 months (72.3% protection) | [10] |
| This compound chloride | Cattle | Mali | 1 mg/kg (Intramuscular) | 8 months (41.5% protection) | [10] |
| This compound chloride | Cattle | Brazil | 1 mg/kg | 100% protection for up to 90 days | [11] |
| This compound chloride | Dogs | - | 1 mg/kg every 2-3 months | Successful prophylaxis | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are summaries of protocols commonly employed in the evaluation of trypanocidal drugs.
In Vivo Efficacy Testing in Murine Models
-
Animal Model: Swiss white mice or BALB/c mice are commonly used.[9]
-
Parasite Inoculation: Mice are infected intraperitoneally with a specific number of trypanosomes (e.g., 1 x 10³ to 5 x 10⁴ bloodstream forms).[9]
-
Monitoring Parasitemia: Blood is collected from the tail vein at regular intervals, and the number of parasites is determined using a hemocytometer.
-
Treatment: Once parasitemia is established (typically at its peak), the test compounds are administered. This compound chloride is often administered intraperitoneally or intramuscularly.
-
Evaluation of Efficacy:
-
Curative studies: Mice are monitored for the clearance of parasites from the blood. The observation period is extended (e.g., up to 60 days) to check for relapses.[5][6]
-
Prophylactic studies: The drug is administered prior to parasite challenge, and the time to the appearance of parasites in the blood is recorded.
-
-
Control Groups: An infected but untreated control group is always included to monitor the course of the infection. A group treated with a standard drug like Diminazene aceturate may also be included for comparison.[9]
Field Studies in Cattle
-
Study Population: A herd of cattle in a trypanosomiasis-endemic area is selected. The animals are often of a local breed (e.g., N'Dama).[10]
-
Initial Screening and Sanitization: All animals are screened for existing trypanosome infections. Infected animals are typically treated with a curative drug (e.g., Diminazene aceturate) to ensure they are parasite-free at the start of the prophylactic trial.[10]
-
Randomization and Treatment Groups: Cattle are randomly allocated to different treatment groups:
-
Monitoring:
-
Parasitological Examination: Blood samples are collected monthly and examined for the presence of trypanosomes using techniques like the buffy coat method.[10]
-
Clinical Parameters: Packed cell volume (PCV) and body weight are often monitored to assess the clinical impact of the infection.
-
-
Data Analysis: The primary endpoint is the time to reinfection. Survival analysis is often used to compare the prophylactic efficacy between the different treatment groups.[10]
-
Tsetse Fly Challenge: The level of tsetse fly challenge in the study area is often estimated using traps to provide context for the infection risk.[10]
Signaling Pathways and Mechanisms of Action
The efficacy of this compound chloride and the development of resistance are intrinsically linked to its molecular interactions within the trypanosome.
Mechanism of Action of this compound Chloride
This compound chloride primarily targets the kinetoplast DNA (kDNA), the mitochondrial DNA of the trypanosome.[12][13] It is taken up by the parasite and accumulates in the mitochondrion.[12] There, it inhibits the enzyme topoisomerase II, which is essential for the replication and segregation of the kDNA minicircles.[13] This inhibition leads to the disorganization and eventual loss of the kDNA network, resulting in parasite death.[13]
Caption: Mechanism of action of this compound chloride in Trypanosoma.
Mechanisms of Resistance to this compound Chloride
Resistance to this compound is a growing concern and is often multifactorial. Key mechanisms include:
-
Reduced Drug Accumulation: Resistant trypanosomes often show a decreased intracellular concentration of this compound. This can be due to:
-
Target Modification: Mutations in the genes encoding mitochondrial proteins, such as the γ subunit of the F1Fo-ATPase, have been linked to high levels of this compound resistance.[19][20][21] These mutations can lead to a loss of kDNA and a reduced mitochondrial membrane potential, which in turn affects drug accumulation.[19][20][21]
Caption: Key mechanisms of resistance to this compound chloride in Trypanosoma.
Conclusion
This compound chloride remains a vital tool for the management of animal trypanosomiasis. However, its effectiveness is not uniform across all geographical regions and Trypanosoma species, primarily due to the challenge of drug resistance. This guide highlights the importance of considering regional differences in drug efficacy when designing control strategies. The comparative data and experimental protocols provided herein are intended to serve as a valuable resource for the research community in the ongoing effort to develop new and improved therapies against this debilitating disease. Further research into the molecular mechanisms of resistance is crucial for the development of strategies to overcome this significant obstacle in trypanosomiasis control.
References
- 1. Berenil (diminazene aceturate)-resistant Trypanosoma congolense in cattle under natural tsetse challenge at Kibaha, Tanzania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relapses in dogs experimentally infected with Trypanosoma brucei and treated with diminazene aceturate or this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of a high dose of this compound chloride treatment in single and mixed experimental infections with T. congolense and T. brucei brucei in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound chloride and homidium chloride fail to cure mice infected with Ethiopian Trypanosoma evansi type A and B | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. This compound chloride and homidium chloride fail to cure mice infected with Ethiopian Trypanosoma evansi type A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. radar.brookes.ac.uk [radar.brookes.ac.uk]
- 9. Efficacy of diminazene diaceturate and this compound chloride hydrochloride for the treatment of Trypanosoma evansi in mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Field Evaluation of the Prophylactic Effect of an this compound Sustained-Release Device against Trypanosomiasis in Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and efficacy of this compound chloride against Trypanosoma vivax in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Chloride [benchchem.com]
- 13. Genomic analysis of this compound Chloride resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Uptake of diamidine drugs by the P2 nucleoside transporter in melarsen-sensitive and -resistant Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differences in Transporters Rather than Drug Targets Are the Principal Determinants of the Different Innate Sensitivities of Trypanosoma congolense and Trypanozoon Subgenus Trypanosomes to Diamidines and Melaminophenyl Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Reduced Mitochondrial Membrane Potential Is a Late Adaptation of Trypanosoma brucei brucei to this compound Preceded by Mutations in the γ Subunit of the F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reduced Mitochondrial Membrane Potential Is a Late Adaptation of Trypanosoma brucei brucei to this compound Preceded by Mutations in the γ Subunit of the F1Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Reduced Mitochondrial Membrane Potential Is a Late Adaptation of Trypanosoma brucei brucei to this compound Preceded by Mutations in the γ Subunit of the F1Fo-ATPase [periodicos.capes.gov.br]
A Comparative Analysis of the Pharmacokinetics of Isometamidium and Diminazene
An Objective Guide for Researchers and Drug Development Professionals
Isometamidium chloride and diminazene aceturate are two of the most widely used trypanocidal drugs in veterinary medicine. Understanding their pharmacokinetic profiles is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing the risk of toxicity and drug resistance. This guide provides a detailed comparison of the pharmacokinetics of this compound and diminazene, supported by experimental data from various studies.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound and diminazene following intramuscular (IM) administration in various animal species. These values highlight the significant differences in the absorption, distribution, and elimination of these two drugs.
| Pharmacokinetic Parameter | This compound Chloride | Diminazene Aceturate | Species |
| Maximum Plasma Concentration (Cmax) | ~20 ng/mL[1][2] | 4.68 - 8.11 µg/mL[3][4] | Cattle, Sheep, Goats |
| Time to Maximum Plasma Concentration (Tmax) | ~0.6 - 12.7 hours[5][6] | ~10 - 67 minutes[3][4][7] | Cattle, Sheep, Goats |
| Elimination Half-life (t½) | ~135 - 286 hours[6] | ~16.54 - 222 hours[3][7] | Cattle, Sheep, Goats |
| Bioavailability (F%) | ~27 - 65.7%[6][8][9] | ~82.64 - 102.42%[3][4] | Goats, Cattle |
| Mean Residence Time (MRT) | High (not always specified) | ~14.16 - 19.70 hours[7][10] | Sheep, Goats |
Note: The pharmacokinetic parameters can vary significantly depending on the animal species, breed, age, health status (e.g., trypanosome infection), drug formulation, and analytical method used.
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental protocols. A representative methodology for a comparative pharmacokinetic study is outlined below.
1. Animal Subjects and Housing:
-
Healthy, adult animals (e.g., Boran cattle, Sahel goats, or specific breeds of sheep) of a specified age and weight range are used.[4][11]
-
Animals are housed in appropriate facilities with controlled environmental conditions and provided with standard feed and water ad libitum.
-
An acclimatization period is allowed before the commencement of the study.
2. Drug Administration:
-
Animals are randomly assigned to treatment groups.
-
This compound chloride (e.g., Samorin®) is typically administered at a dose of 0.5 mg/kg body weight via deep intramuscular injection.[5]
-
Diminazene aceturate (e.g., Berenil®) is typically administered at a dose of 3.5 mg/kg body weight via intramuscular injection.[3]
-
For intravenous administration studies, a similar dosing regimen is followed, with the drug being injected into a major vein (e.g., jugular vein).[3][8]
3. Sample Collection:
-
Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours, and then at regular intervals for several days or weeks).[12]
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
4. Analytical Methods:
-
The concentration of this compound in plasma is often determined using a competitive enzyme-linked immunosorbent assay (ELISA).[5]
-
The concentration of diminazene in plasma is typically quantified using high-performance liquid chromatography (HPLC) with UV detection.[3][12]
-
A method for the simultaneous determination of both drugs in cattle tissues using HPLC with solid-phase extraction has also been developed.[13]
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data for each animal are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, Cl (Clearance), and Vd (Volume of Distribution).
Pharmacokinetic Profile Comparison
Absorption: Diminazene is absorbed much more rapidly than this compound following intramuscular administration, as indicated by its significantly shorter Tmax.[3][4][7] this compound exhibits a slower and more prolonged absorption phase, which contributes to its prophylactic activity.[5][6] The bioavailability of diminazene is generally high, whereas this compound has a lower and more variable bioavailability.[3][4][6][8][9]
Distribution: Both drugs are widely distributed in the body. This compound is known to form a depot at the injection site, from which it is slowly released into the systemic circulation.[1][2][14] It also accumulates in tissues, particularly the liver and kidneys, where it can be detected for an extended period.[1][2] Diminazene is also distributed to various tissues, with the highest concentrations found in the liver and kidneys.[15][16]
Metabolism and Excretion: Information on the metabolism of this compound is limited, but it is primarily excreted in the feces.[9] Diminazene undergoes some metabolism, and the parent drug and its metabolites are mainly excreted in the urine.[4][17]
Mechanism of Action and Drug Resistance
The primary mechanism of action for both drugs involves interference with the kinetoplast DNA (kDNA) of the trypanosome.[18] this compound is thought to induce the cleavage of kDNA-topoisomerase complexes, while the precise molecular target of diminazene is still under investigation.[18] Resistance to both drugs is a growing concern and is often associated with reduced drug accumulation within the parasite, potentially due to alterations in drug transporters.[18][19]
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for a comparative pharmacokinetic study of this compound and Diminazene.
Caption: Experimental workflow for comparative pharmacokinetic analysis.
This guide provides a comprehensive overview of the comparative pharmacokinetics of this compound and diminazene, offering valuable insights for researchers and professionals in the field of veterinary drug development. The significant differences in their pharmacokinetic profiles underscore the importance of appropriate drug selection and dosage strategies in the treatment and prevention of trypanosomiasis.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic and histopathological investigations of this compound in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics of diminazene in lactating goats and sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of diminazene in female Boran (Bos indicus) cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study of the pharmacokinetics of this compound chloride in sheep and goats [kalroerepository.kalro.org]
- 6. Pharmacokinetics of the chemoprophylactic and chemotherapeutic trypanocidal drug this compound chloride (Samorin) in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics, bioavailability and tissue residues of [14C]this compound in non-infected and Trypanosoma congolense-infected Boran cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. ajol.info [ajol.info]
- 12. researchgate.net [researchgate.net]
- 13. [Simultaneous determination of diminazene aceturate and this compound chloride residues in cattle tissues by high performance liquid chromatography with solid-phase extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A field guide for THE DIAGNOSIS, TREATMENT AND PREVENTION OF AFRICAN ANIMAL TRYPANOSOMOSIS [fao.org]
- 15. The pharmacokinetics of diminazene aceturate after intramuscular administration in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fao.org [fao.org]
- 17. fao.org [fao.org]
- 18. Drug management and parasite resistance in bovine trypanosomiasis in Africa [fao.org]
- 19. The Trypanocide Diminazene Aceturate Is Accumulated Predominantly through the TbAT1 Purine Transporter: Additional Insights on Diamidine Resistance in African Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
Isometamidium Combinations: A Comparative Guide to Curative and Prophylactic Efficacy in Trypanosomiasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the curative and prophylactic activity of Isometamidium combinations against trypanosomiasis in animal models. The data presented is compiled from various studies to offer an objective assessment of different treatment regimens, including supporting experimental data and detailed methodologies.
Overview of this compound and its Combinations
This compound chloride is a widely used trypanocidal agent for both treatment and prevention of animal trypanosomiasis, primarily in cattle.[1][2] However, the emergence of drug-resistant strains of trypanosomes has necessitated research into combination therapies to enhance efficacy.[3][4] This guide evaluates the performance of this compound in combination with various compounds and compares it with other trypanocidal drugs.
Curative Efficacy of this compound Combinations
The curative efficacy of a treatment is its ability to clear an existing infection. Studies have explored combining this compound with drugs that could potentially reverse resistance or enhance its trypanocidal activity.
Table 1: Comparative Curative Efficacy of this compound and its Combinations
| Treatment Group | Animal Model | Trypanosome Strain | Dosage | Key Findings | Reference |
| This compound chloride | Cattle | T. vivax | 0.5 mg/kg IM | 100% efficacy in clearing parasites. | [5] |
| This compound chloride | Cattle | T. evansi | 0.5 mg/kg IM | Parasites cleared by day 3 post-treatment. | [6] |
| This compound chloride + Verapamil | Rats | Diminazene aceturate-resistant T. brucei brucei | ISM: 1.0 mg/kg IM; Verapamil: 0.4 mg/kg orally for 4 days | 100% parasite clearance within 24 hours; relapse in 20% of rats on day 39. | [7] |
| This compound chloride + Chlorpromazine | Rats | Diminazene aceturate-resistant T. brucei brucei | ISM: 1.0 mg/kg IM; Chlorpromazine: 3 mg/kg orally for 4 days | 80% parasite clearance within 24 hours; relapse in 20% of rats on day 37. | [7] |
| This compound chloride + Sodium-EDTA | Rats | Diminazene aceturate-resistant T. brucei brucei | ISM: 1.0 mg/kg IM; Sodium-EDTA: 700 mg/kg orally for 4 days | 100% parasite clearance within 24 hours; relapse in 20% of rats on day 39. | [7] |
| This compound chloride + Oxytetracycline | Cattle | This compound-resistant T. congolense | ISM: 0.5 mg/kg IM; Oxytetracycline: 20 mg/kg IM every 3 days for 30 days | 50% of animals were cured. | [8] |
| This compound chloride + Enrofloxacin | Cattle | This compound-resistant T. congolense | ISM: 0.5 mg/kg IM; Enrofloxacin: 5 mg/kg IM every 2 days for 30 days | 50% of animals were cured. | [8] |
| Diminazene aceturate | Cattle | T. vivax | 7 mg/kg | 100% efficacy in clearing parasites. | [5] |
| Imidocarb dipropionate | Cattle | T. vivax | 4.8 mg/kg | Relapse of T. vivax detected on days 10 and 14 post-treatment. | [5] |
Prophylactic Efficacy of this compound
Prophylactic efficacy refers to the ability of a drug to prevent infection. This compound is one of the few drugs used for prophylaxis against trypanosomiasis.[9][10]
Table 2: Comparative Prophylactic Efficacy of this compound
| Treatment Group | Animal Model | Challenge Organism | Dosage | Protection Period | Reference |
| This compound chloride | Boran Cattle | T. congolense (drug-resistant clone) | 1.0 mg/kg IM | Prophylaxis did not extend to 28 days post-treatment. | [11] |
| This compound chloride | Boran Cattle | T. vivax (Nigerian clone) | 0.5 mg/kg | At least 2 months. | [12] |
| This compound chloride | Boran Cattle | T. vivax (Kenyan clone) | 0.5 mg/kg | Less than 1 month. | [12] |
| This compound chloride (Sustained-Release Device) | N'Dama Cattle | Natural tsetse challenge | 1 mg/kg subcutaneously | Lower cumulative infection rate (27.7%) over 8 months compared to IM injection. | [13] |
| This compound chloride (Intramuscular injection) | N'Dama Cattle | Natural tsetse challenge | 1 mg/kg IM | Cumulative infection rate of 58.5% over 8 months. | [13] |
| This compound chloride | Cattle | Natural infection (T. brucei, T. congolense, T. vivax) | Not specified | Significantly longer mean time to infection compared to untreated controls. | [14] |
| Diminazene aceturate | Cattle | Natural infection (T. brucei, T. congolense, T. vivax) | Not specified | Protective efficacy was as good as that of this compound chloride. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings.
-
Animal Model: Thirty Sprague Dawley male rats.
-
Infection: Rats were experimentally infected with a diminazene aceturate-resistant strain of Trypanosoma brucei brucei.
-
Treatment Groups:
-
Group A: Uninfected, untreated (negative control).
-
Group B: Infected, untreated (positive control).
-
Group C: Infected and treated with 1.0 mg/kg this compound chloride intramuscularly on day 11 post-infection.
-
Group D: Infected and treated with 1.0 mg/kg this compound chloride IM, plus 700 mg/kg sodium-ethylenediamine tetra-acetic acid (Sodium-EDTA) orally for four days.
-
Group E: Infected and treated with 1.0 mg/kg this compound chloride IM, plus 0.4 mg/kg verapamil orally for four days.
-
Group F: Infected and treated with 1.0 mg/kg this compound chloride IM, plus 3 mg/kg chlorpromazine orally for four days.
-
-
Parameters Monitored: Parasite clearance post-treatment, mortality, relapse of parasitemia, body weight, rectal temperature, packed cell volume (PCV), hemoglobin (Hb) concentration, and red blood cell (RBC) count.
-
Animal Model: Boran (Bos indicus) cattle.
-
Challenge: Tsetse flies (Glossina morsitans centralis) infected with a drug-resistant clone of Trypanosoma congolense (IL 3270).
-
Prophylactic Treatment: A group of 5 cattle were treated intramuscularly with 1.0 mg kg-1 this compound chloride.
-
Challenge Protocol: 28 days after treatment, the cattle were challenged with the infected tsetse flies.
-
Monitoring: Cattle were monitored for the presence of parasites (parasitemia).
Visualizing Experimental Workflows
The following diagrams illustrate the experimental workflows described in the cited studies.
Caption: Curative efficacy experimental workflow in rats.
Caption: Prophylactic efficacy experimental workflow in cattle.
Conclusion
The combination of this compound with other compounds shows promise in overcoming drug resistance and enhancing therapeutic outcomes. Combination therapy with agents like verapamil, chlorpromazine, and sodium-EDTA demonstrated faster parasite clearance and prolonged the time to relapse in rats infected with a drug-resistant T. brucei brucei strain.[7] Furthermore, combining this compound with antibiotics such as oxytetracycline and enrofloxacin showed some success in treating infections with this compound-resistant T. congolense in cattle.[8]
For prophylaxis, the duration of protection afforded by this compound can be influenced by the parasite strain and the drug delivery method.[12][13] Sustained-release devices may offer a significant advantage over conventional intramuscular injections by extending the prophylactic period.[13]
In comparison, while Diminazene aceturate shows comparable curative efficacy for sensitive strains, it is not typically used for long-term prophylaxis in the same manner as this compound.[5][14] The choice between these agents and the consideration of combination therapies will depend on the specific epidemiological context, including the prevalence of drug resistance and the targeted Trypanosoma species. Further research is warranted to optimize combination therapies for field application.
References
- 1. fao.org [fao.org]
- 2. 674. This compound (WHO Food Additives Series 25) [inchem.org]
- 3. cambridge.org [cambridge.org]
- 4. Chemosensitization of Trypanosoma congolense Strains Resistant to this compound Chloride by Tetracyclines and Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of therapeutic efficacy of different drugs against Trypanosoma vivax on experimentally infected cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. entomoljournal.com [entomoljournal.com]
- 7. Efficacy of Isometamidiumin Combination with Verapamil, Chlorpromazine or Sodium-ethylenediaminetetra-acetic Acid in Treatment of Experimental Diminazene Aceturate-resistant Strain of Trypanosoma brucei brucei Infection in Rats | Sahel Journal of Veterinary Sciences [saheljvs.org]
- 8. Chemosensitization of Trypanosoma congolense Strains Resistant to this compound Chloride by Tetracyclines and Enrofloxacin | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. Table: Drugs Commonly Used for Trypanosomiasis in Domestic Animals-MSD Veterinary Manual [msdvetmanual.com]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic and prophylactic activity of this compound chloride against a tsetse-transmitted drug-resistant clone of Trypanosoma congolense in Boran cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic and prophylactic activity of this compound chloride in Boran cattle against Trypanosoma vivax transmitted by Glossina morsitans centralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Field Evaluation of the Prophylactic Effect of an this compound Sustained-Release Device against Trypanosomiasis in Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective efficacy of this compound chloride and diminazene aceturate against natural Trypanosoma brucei, Trypanosoma congolense and Trypanosoma vivax infections in cattle under a suppressed tsetse population in Uganda - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Isometamidium: A Procedural Guide
For Immediate Implementation: The proper disposal of Isometamidium, a trypanocidal agent, is critical for laboratory safety, environmental protection, and regulatory compliance. This document provides a step-by-step guide for researchers, scientists, and drug development professionals on the handling and disposal of this compound waste.
This compound is classified as toxic if swallowed and may cause long-lasting harmful effects to aquatic life.[1][2] Adherence to these procedures is mandatory to minimize health risks and environmental contamination.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound in any form (powder, solution, or waste), it is essential to be aware of its hazards and to don the appropriate PPE.
-
Primary Hazards :
-
Required PPE : A risk assessment should guide the selection of PPE.[4] Minimum requirements include:
-
Eye/Face Protection : Wear safety glasses with side shields or goggles.[1][2] If splashes are possible, a face shield is required.[1][5]
-
Skin and Body Protection : Wear a lab coat, protective gloves (nitrile is a suitable choice), and a work uniform or equivalent.[1][2][5] Consider double-gloving for added protection.[1][4]
-
Respiratory Protection : Use in a well-ventilated area.[6] If dust generation is unavoidable or exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is necessary.[1]
-
Step 2: Waste Segregation and Containment
Properly segregate this compound waste at the point of generation to prevent cross-contamination and ensure correct disposal.
-
Identify Waste Streams : Categorize waste into three main types:
-
Unused/Expired Product : Pure this compound powder or solutions.
-
Contaminated Labware : Items such as pipette tips, flasks, vials, gloves, and bench paper.
-
Empty Containers : Original packaging of the chemical.
-
-
Containment :
-
Collect all this compound waste in clearly labeled, sealed, and leak-proof containers.[1]
-
For spills of solid this compound, do not use compressed air to clean.[1][3] Instead, sweep or vacuum the material into a suitable container for disposal, minimizing dust generation.[1][3] You can also cover the powder spill with a plastic sheet to minimize spreading before mechanical collection.[2]
-
Prevent any waste from entering drains, sewers, or water courses.[1][6]
-
Step 3: Disposal Procedures
The primary method for disposing of this compound waste is through a licensed hazardous waste management company.
-
Unused/Expired Product and Contaminated Materials :
-
Package the sealed waste containers according to your institution's hazardous waste guidelines.
-
Arrange for collection by a licensed hazardous material disposal company.[6] The product may be incinerated in a facility equipped with an afterburner and scrubber.[6]
-
Disposal must be in accordance with all applicable local, regional, and national regulations.[2][3]
-
-
Empty Containers :
The table below summarizes the disposal plan for different types of this compound waste.
| Waste Type | Recommended Disposal Method | Key Precautions |
| Unused/Expired Product | Collection by a licensed hazardous waste disposal company for incineration.[1][6] | Label clearly as "Toxic." Store in a locked, secure area until collection.[1][3] |
| Contaminated Labware | Place in a designated, sealed hazardous waste container. Dispose of through a licensed contractor.[1][6] | Minimize dust.[1] Do not overfill containers. |
| Spill Cleanup Material | Sweep or vacuum solids into a suitable sealed container for disposal.[1][6] | Avoid creating dust.[2][3] Use appropriate PPE during cleanup.[1][2] |
| Empty Containers | Take to an approved waste handling site for recycling or disposal.[1] | Do not reuse the container for any purpose.[2] |
Step 4: Emergency Procedures
In case of accidental exposure or release, follow these immediate safety measures:
-
Skin Contact : Wash the affected area thoroughly with soap and water.[6]
-
Eye Contact : Rinse with pure water for at least 15 minutes and consult a doctor.[6]
-
Ingestion : If swallowed, rinse the mouth with water. Call a poison control center or doctor immediately.[1][3] Do not induce vomiting.[3][6]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[6][7]
-
Large Spills : Evacuate the area.[1] Prevent further leakage if it is safe to do so and advise local authorities if significant spillages cannot be contained.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Personal protective equipment for handling Isometamidium
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Isometamidium chloride, a phenanthridinium aromatic diamidine compound used as a trypanocidal agent.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications & Remarks |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield may be necessary. | Tightly fitting safety goggles are recommended.[1] If there is a potential for direct contact with dust, mists, or aerosols, a face shield or other full-face protection should be worn.[2] |
| Skin | Chemical-resistant gloves and a laboratory coat. | Impervious clothing, such as a lab coat, is necessary.[1][2] Consider double gloving.[2] Gloves must be inspected prior to use and should satisfy specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] Additional garments like sleevelets or aprons should be used based on the task.[2] |
| Respiratory | NIOSH/MSHA-approved respirator. | Recommended if exposure limits are exceeded, irritation is experienced, or if working in poorly ventilated areas.[3] A positive-pressure supplied air respirator may be required for high airborne contaminant concentrations.[3][4] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area. The use of a laboratory fume hood or other local exhaust ventilation is recommended.[1]
-
Avoid contact with skin and eyes.[1]
-
Minimize dust generation and accumulation, as fine dust dispersed in air can be a potential explosion hazard.[2][4]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2][4]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[1]
-
Protect from moisture.[3]
-
Recommended storage temperatures may vary, with some sources suggesting storage at -20°C[3] and others in a refrigerator[1]. Always consult the supplier's specific recommendations.
Disposal Plan
All waste materials should be handled as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[3]
-
Unused Product: Excess and expired materials should be offered to a licensed hazardous material disposal company.[1] The product may also be burned in an incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Packaging: Do not reuse the container.[3] Empty containers should be taken to an approved waste handling site for recycling or disposal.[2][4]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures and seek immediate medical attention.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.[1]
-
Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3][5]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1]
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
